4-Nitrobenzaldoxime
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLPAVBACRIHHC-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-37-9 | |
| Record name | Benzaldehyde, p-nitro-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-nitrobenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrobenzaldoxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDD4LR8AM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (E)-4-Nitrobenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the synthesis and characterization of (E)-4-nitrobenzaldehyde oxime, a key intermediate in organic synthesis. The document provides a robust, field-tested protocol for its preparation via the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride. Emphasis is placed on the mechanistic underpinnings of the reaction, including the stereochemical control that favors the formation of the (E)-isomer. A thorough characterization of the final product is outlined, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination to ensure the compound's identity, purity, and stereochemistry. This guide is intended to be a practical resource for researchers in medicinal chemistry, organic synthesis, and drug development, providing the necessary information for the reliable preparation and validation of this important chemical entity.
Introduction: The Significance of Oximes in Modern Chemistry
Oximes, characterized by the R¹R²C=NOH functional group, are a versatile class of organic compounds with broad applications in synthetic and medicinal chemistry. They serve as crucial intermediates in the synthesis of a variety of nitrogen-containing compounds, including amides via the Beckmann rearrangement, nitriles, and various heterocyclic systems.[1] The stereochemistry of the C=N double bond in oximes can give rise to (E) and (Z) isomers, which can significantly influence their reactivity and biological activity.[2][3]
(E)-4-Nitrobenzaldehyde oxime, in particular, is a valuable building block. The presence of the nitro group, a strong electron-withdrawing substituent, on the aromatic ring significantly modulates the electronic properties of the molecule, influencing its reactivity in subsequent transformations. This makes it a key synthon in the development of novel pharmaceuticals and other functional organic materials.
This guide provides a detailed, self-validating protocol for the synthesis of (E)-4-nitrobenzaldehyde oxime, coupled with a comprehensive analytical workflow for its thorough characterization.
Synthesis of (E)-4-Nitrobenzaldehyde Oxime
The synthesis of (E)-4-nitrobenzaldehyde oxime is achieved through a classic condensation reaction between 4-nitrobenzaldehyde and hydroxylamine.[4] The common and efficient method utilizes hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine nucleophile.[5][6]
Reaction Mechanism and Stereoselectivity
The formation of the oxime proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This is followed by proton transfer to form a carbinolamine intermediate.[1]
-
Dehydration: The carbinolamine intermediate then undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to form the C=N double bond of the oxime.[7]
The stereochemical outcome of the reaction, favoring the (E)-isomer, is a critical aspect of this synthesis. While the formation of both (E) and (Z) isomers is possible, the (E)-isomer is generally the thermodynamically more stable product for aromatic aldoximes due to reduced steric hindrance.[3]
Caption: Synthesis workflow for (E)-4-Nitrobenzaldehyde oxime.
Experimental Protocol
This protocol is adapted from established and reliable procedures for the synthesis of aryl oximes.[8][9]
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrobenzaldehyde (1.0 equivalent) in ethanol with gentle warming.
-
Addition of Reagents: To the warm solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate trihydrate (3.0 equivalents).[8] The sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride, thereby generating the free hydroxylamine in situ.
-
Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the 4-nitrobenzaldehyde spot. For many aryl aldehydes, the reaction is substantially complete within a few hours.[10]
-
Work-up: Upon completion, concentrate the reaction mixture by removing a portion of the ethanol under reduced pressure. Cool the concentrated mixture to room temperature and then add cold water to precipitate the crude product.[8]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with excess water to remove any inorganic salts. The crude product is then purified by recrystallization from ethanol to yield the pure (E)-4-nitrobenzaldehyde oxime as a light yellow solid.[9]
Characterization of (E)-4-Nitrobenzaldehyde Oxime
A multi-technique approach is essential for the unambiguous confirmation of the structure, purity, and stereochemistry of the synthesized oxime.
Caption: Logical flow of the characterization process.
Physical Properties
| Property | Observed Value |
| Appearance | Light yellow solid[9] |
| Melting Point | 124.0 to 128.0 °C[11] |
A sharp melting point range is indicative of high purity.
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.25-8.28 | q | 2H, Aromatic protons ortho to NO₂ |
| ~7.76-7.78 | q | 2H, Aromatic protons meta to NO₂ |
| ~8.22 | s | 1H, Aldoxime proton (-CH=NOH) |
Note: The exact chemical shifts can vary slightly depending on the solvent used. The provided data is based on spectra recorded in CDCl₃.[9]
3.2.2. IR Spectroscopy
Infrared spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3100 | O-H stretch (oxime) |
| ~1600 | C=N stretch (oxime) |
| ~1520 & ~1340 | Asymmetric and symmetric NO₂ stretch |
| ~950 | N-O stretch (oxime) |
Note: These are characteristic absorption ranges and the exact peak positions can be influenced by the molecular environment.[4]
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive confirmation of the molecular structure and stereochemistry. Studies have confirmed the (E) configuration of 4-nitrobenzaldehyde oxime, with the C3—C7—N2—O3 dihedral angle being approximately 179.1°.[8] In the solid state, the molecules are linked by intermolecular O—H···N hydrogen bonds, forming centrosymmetric dimers.[8][12][13]
Safety Considerations
-
4-Nitrobenzaldehyde: Is a skin and eye irritant.
-
Hydroxylamine hydrochloride: Is corrosive and can be toxic if ingested or absorbed through the skin. It is also a potential skin sensitizer.
-
Ethanol: Is a flammable liquid.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This technical guide has presented a detailed and reliable methodology for the synthesis and comprehensive characterization of (E)-4-nitrobenzaldehyde oxime. By following the outlined experimental protocol and analytical workflow, researchers can confidently prepare and validate this important chemical intermediate. The provided mechanistic insights and characterization data serve as a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science, facilitating the use of this versatile building block in their research and development endeavors.
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- Grigg, R., et al. (1996). The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. Tetrahedron, 52(34), 11479-11502.
- Das, B., et al. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry, 2(4), 330-338.
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- Goksu, H., & Orhan, E. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 79.
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Spectroscopic Elucidation of 4-Nitrobenzaldoxime: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data of 4-nitrobenzaldoxime, a key intermediate in organic synthesis and medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of such molecules is paramount for quality control, reaction monitoring, and the rational design of new chemical entities. This document moves beyond a simple data repository to offer field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the analysis in the fundamental principles of spectroscopic causality.
Molecular Structure and Spectroscopic Overview
This compound (C₇H₆N₂O₃) possesses a well-defined structure that gives rise to a distinct spectroscopic fingerprint.[1][2] The molecule's key features—a para-substituted aromatic ring, a nitro group, and an oxime functional group—each contribute characteristic signals in different spectroscopic techniques. Understanding the interplay of these features is crucial for unambiguous identification and characterization.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals in the aromatic, oxime, and hydroxyl proton regions. The electron-withdrawing nature of the nitro group and the oxime moiety significantly deshields the aromatic protons, causing them to resonate at a lower field (higher ppm).[3][4]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.62 | Singlet | 1H | N-OH |
| ~8.26 | Singlet | 1H | CH=N |
| ~8.25-8.28 | Doublet | 2H | Aromatic C-H (ortho to NO₂) |
| ~7.76-7.78 | Doublet | 2H | Aromatic C-H (meta to NO₂) |
Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (TMS) internal standard. The exact chemical shifts can vary slightly depending on the solvent and concentration.[5]
Interpretation:
-
Aromatic Protons: The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the strongly electron-withdrawing nitro group are more deshielded and thus appear at a lower field (~8.25-8.28 ppm) compared to the protons meta to the nitro group (~7.76-7.78 ppm).[6]
-
Oxime Proton (CH=N): The proton attached to the carbon of the oxime functional group is also deshielded and appears as a singlet at a lower field (~8.26 ppm).[6]
-
Hydroxyl Proton (N-OH): The hydroxyl proton of the oxime is acidic and its chemical shift is highly variable, depending on factors like solvent, concentration, and temperature. It often appears as a broad singlet and may undergo exchange with deuterium in D₂O.[5][7] A reported value is around 11.62 ppm in DMSO-d6.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to ¹H NMR, the electron-withdrawing nitro group influences the chemical shifts of the aromatic carbons.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-NO₂ |
| ~148 | C=N |
| ~135 | C (ipso to C=N) |
| ~128 | CH (ortho to NO₂) |
| ~124 | CH (meta to NO₂) |
Note: These are approximate chemical shifts based on empirical data and additivity rules. Experimental values may vary.
Interpretation:
-
Aromatic Carbons: The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a very low field. The other aromatic carbons also show distinct chemical shifts based on their position relative to the substituents.
-
Oxime Carbon (C=N): The carbon of the oxime functional group is also found at a low field, typically in the range of 145-160 ppm.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, C=N, N-O, and NO₂ groups.[9][10]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3100 | Broad | O-H stretch (oxime) |
| ~1665 | Medium-Weak | C=N stretch (oxime) |
| ~1550-1475 | Strong | Asymmetric N-O stretch (nitro group) |
| ~1360-1290 | Strong | Symmetric N-O stretch (nitro group) |
| ~945 | Medium | N-O stretch (oxime) |
Interpretation:
-
O-H Stretch: The hydroxyl group of the oxime gives rise to a broad absorption band in the high-frequency region of the spectrum.[10]
-
C=N Stretch: The carbon-nitrogen double bond of the oxime typically absorbs in the region of 1620-1685 cm⁻¹.[9]
-
Nitro Group Stretches: The presence of a nitro group is strongly indicated by two intense absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[11][12][13][14][15] Conjugation with the aromatic ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[11][12]
-
N-O Stretch: The nitrogen-oxygen single bond of the oxime functional group also has a characteristic stretching vibration.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak is expected to be prominent.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 166 | Molecular ion [M]⁺ |
| 149 | [M-OH]⁺ |
| 120 | [M-NO₂]⁺ |
| 102 | [M-NO₂ - H₂O]⁺ or [C₇H₆N]⁺ |
| 76 | [C₆H₄]⁺ |
Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy.
Interpretation:
-
Molecular Ion: The mass spectrum should show a clear molecular ion peak at an m/z value of 166, corresponding to the molecular weight of this compound (C₇H₆N₂O₃).[1][16]
-
Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and fragments of the substituent. The oxime group can lose a hydroxyl radical (OH).
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aldoximes is the condensation of the corresponding aldehyde with hydroxylamine.[10][17][18]
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Ethanol
-
Water
Procedure: [17]
-
To a warm solution of 4-nitrobenzaldehyde (0.005 mol) in ethanol (25 mL), add hydroxylamine hydrochloride (0.006 mol) and sodium acetate trihydrate (0.015 mol).
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture and cool it down.
-
Add water to precipitate the oxime.
-
Separate the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
NMR Spectroscopy: [7]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Use TMS as an internal standard.
IR Spectroscopy: [7]
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary approach to the comprehensive characterization of this compound. Each technique offers unique insights into the molecular structure, functional groups, and molecular weight of the compound. By understanding the principles behind the spectroscopic data and following robust experimental protocols, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific work.
References
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- Tümer, M., et al. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33(1), 51-64.
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An In-Depth Technical Guide to 4-Nitrobenzaldoxime (CAS 1129-37-9): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzaldoxime, with the Chemical Abstracts Service (CAS) number 1129-37-9, is a pivotal intermediate in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development.[1] Its structure, featuring a nitro group-substituted aromatic ring coupled with an oxime functional group, provides a versatile scaffold for the synthesis of a diverse array of heterocyclic and other complex organic molecules. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic profile, synthesis, and, most importantly, its strategic application in the development of novel therapeutic agents. As a Senior Application Scientist, the focus of this document is not merely to present data but to provide a causal understanding behind experimental choices and to ground all claims in authoritative references.
Part 1: Core Physicochemical and Structural Properties
This compound is a yellow crystalline solid at room temperature.[1] The presence of the electron-withdrawing nitro group at the para position of the benzene ring significantly influences the electronic properties and reactivity of the molecule.
Molecular and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 1129-37-9 | [2] |
| Molecular Formula | C₇H₆N₂O₃ | [2][3] |
| Molecular Weight | 166.13 g/mol | [2] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 126-131 °C | [1] |
| Solubility | Sparingly soluble in water | [1] |
| pKa | 9.97 ± 0.10 (Predicted) | [1] |
| LogP | 1.95 (Predicted) | [1] |
Structural Elucidation: Crystal and Molecular Structure
The molecular structure of this compound has been elucidated by X-ray crystallography. The molecule exists predominantly in the E configuration. In the solid state, intermolecular O—H···N hydrogen bonds link the molecules into centrosymmetric dimers. This hydrogen bonding plays a significant role in the crystal packing and the overall stability of the solid-state form.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Part 2: Spectroscopic Profile
A thorough understanding of the spectroscopic characteristics of this compound is essential for its identification, purity assessment, and for monitoring reaction progress during synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are consistent with its structure. The electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic protons and carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for the O-H, C=N, and N-O functional groups.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound. The fragmentation pattern can provide further structural information.
| Spectroscopic Data | Key Features | Source(s) |
| ¹H NMR | Signals corresponding to aromatic protons, the oxime proton, and the aldehydic proton are observed. | [2] |
| ¹³C NMR | Resonances for the aromatic carbons, the imine carbon, are present. | [2] |
| IR (KBr) | Characteristic peaks for O-H stretching, C=N stretching of the oxime, and symmetric and asymmetric stretching of the NO₂ group. | [2] |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z consistent with the molecular weight of 166.13 g/mol . | [2] |
Part 3: Synthesis and Reactivity
This compound is readily synthesized from its corresponding aldehyde, 4-nitrobenzaldehyde. This straightforward synthesis makes it an accessible starting material for more complex molecular architectures.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-nitrobenzaldehyde in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and an equivalent amount of a base (e.g., sodium hydroxide or pyridine) in water.
-
Slowly add the hydroxylamine solution to the ethanolic solution of 4-nitrobenzaldehyde with continuous stirring.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into cold water to precipitate the this compound.
-
Filter the solid product, wash it thoroughly with cold water, and dry it.
-
For higher purity, the crude product can be recrystallized from an ethanol-water mixture.[1]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: 4-Nitrobenzaldehyde has good solubility in ethanol, facilitating a homogeneous reaction mixture.
-
Aqueous Base: The base is used to liberate the free hydroxylamine from its hydrochloride salt, which is the reactive species.
-
Stirring at Room Temperature: The reaction is typically facile and does not require heating, which minimizes the formation of by-products.
-
Precipitation in Water: this compound is sparingly soluble in water, allowing for its easy isolation from the reaction mixture.
-
Recrystallization: This is a standard purification technique to remove any unreacted starting materials or minor impurities.
Below is a workflow diagram for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Part 4: Applications in Drug Development and Medicinal Chemistry
While this compound itself has limited direct therapeutic applications, its true value lies in its role as a versatile building block for the synthesis of biologically active compounds. The nitroaromatic scaffold is a known pharmacophore in various antimicrobial and anticancer agents.[1][4]
Precursor to Bioactive Heterocycles
The oxime functionality of this compound is a key handle for constructing various heterocyclic systems, which are prevalent in many pharmaceuticals. For instance, it can be a precursor for the synthesis of isoxazole derivatives, a class of compounds known for their diverse pharmacological activities.[5]
Role in Antimicrobial and Anticancer Drug Discovery
The broader class of nitroaromatic compounds has been extensively studied for their biological activities.[1] Some nitro-containing drugs exert their antimicrobial effects through intracellular reduction to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.[1] Similarly, the anticancer activity of certain nitroaromatics is attributed to their selective reduction in the hypoxic environment of tumors, leading to the formation of cytotoxic species.[1] The 4-nitrophenyl moiety from this compound can be incorporated into various molecular frameworks to explore potential anticancer activity.
Structure-Activity Relationship (SAR) Insights
The position of the nitro group on the aromatic ring significantly impacts the biological activity of the resulting compounds. The para-substitution in this compound, as opposed to the meta- or ortho-isomers, can lead to distinct interactions with biological targets. This makes it a valuable tool for medicinal chemists studying structure-activity relationships.
Part 5: Safety and Handling
This compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[2] Therefore, appropriate safety precautions must be taken during its handling and use.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]
Conclusion
This compound is a chemical intermediate of significant value to the drug discovery and development community. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an important starting material for the creation of novel bioactive compounds. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its effective and safe utilization in the pursuit of new therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted to fully exploit its potential in medicinal chemistry.
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Introduction to 4-Nitrobenzaldoxime and the Significance of its Solubility
An In-depth Technical Guide to the Solubility of 4-Nitrobenzaldoxime in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Recognizing the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering a robust framework for researchers, scientists, and drug development professionals. It combines theoretical principles with detailed, field-proven experimental protocols to empower users to determine the solubility of this compound in various common organic solvents.
This compound (C₇H₆N₂O₃) is an organic compound featuring a benzaldehyde oxime structure with a nitro group at the para-position of the benzene ring.[1] Oximes, in general, are crucial intermediates in organic synthesis and are used for the purification and characterization of carbonyl compounds.[2][3] The unique molecular structure of this compound, which includes a polar nitro group, a hydrogen bond-donating and -accepting oxime functional group, and a nonpolar aromatic ring, dictates its solubility in different solvent systems.[4]
Understanding the solubility of this compound is paramount for a variety of applications:
-
Reaction Chemistry: The choice of solvent is critical for reaction kinetics, yield, and purity.
-
Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective purification strategies such as recrystallization.[5]
-
Pharmaceutical Development: For any potential therapeutic applications, solubility is a key determinant of bioavailability and the feasibility of formulation.
-
Analytical Method Development: Understanding the compound's behavior in common analytical solvents is necessary for creating accurate and reproducible analytical methods.
Theoretical Framework for the Solubility of this compound
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound.[6] The molecular structure of this compound suggests a nuanced solubility profile. The presence of the polar nitro (-NO₂) and oxime (-C=N-OH) groups, which can participate in hydrogen bonding, indicates a preference for polar solvents.[6] Conversely, the nonpolar benzene ring will contribute to its solubility in less polar solvents.
Based on these structural features, a qualitative prediction of the solubility of this compound in various common organic solvents can be made.
Data Presentation: Predicted Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good to Moderate | The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, readily interacting with the nitro and oxime functional groups of this compound.[2] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Good | Strong dipole-dipole interactions between the solvent and the polar functional groups of this compound are expected to facilitate dissolution. |
| Nonpolar | Hexane, Toluene | Poor to Slight | The overall polarity of this compound is too high for significant interaction with nonpolar solvents, where dispersion forces are the primary intermolecular interaction.[6] |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Slight | These solvents have a moderate polarity and can engage in dipole-dipole interactions, but lack the hydrogen bonding capability of protic solvents. |
Experimental Protocol for Determining the Equilibrium Solubility of this compound
The following section provides a detailed, step-by-step methodology for the quantitative determination of the equilibrium solubility of this compound. The shake-flask method, a widely accepted and reliable technique, is described, coupled with UV-Vis spectrophotometry for analysis.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for solubility determination of this compound.
Step-by-Step Methodology
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, acetone, hexane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
UV-Vis spectrophotometer
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
3.2. Preparation of Calibration Curve
-
Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.
-
Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
UV-Vis Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.
-
Plotting the Curve: Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear, and the equation of the line (y = mx + c) should be determined.
3.3. Equilibrium Solubility Determination
-
Equilibration: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Shaking: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is achieved when the concentration of the dissolved solid remains constant.
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
3.4. Calculation of Solubility
-
Using the equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the organic solvent at the specified temperature.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative data is not widely published, the principles of chemical structure and polarity, combined with a robust experimental protocol, empower researchers to generate reliable, in-house data. The provided methodologies are designed to be self-validating and adhere to high standards of scientific integrity, providing a solid foundation for further research and development involving this compound.
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- (E)-4-Nitrobenzaldehyde oxime - PMC - NIH. (n.d.).
- the practical synthesis of aryl oximes from aryl aldehydes under catalyst-fr - Indian Academy of Sciences. (n.d.).
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4-Nitrobenzaldoxime molecular weight and formula
An In-depth Technical Guide to 4-Nitrobenzaldoxime: Properties, Synthesis, Characterization, and Applications
Introduction
This compound is an organic compound that serves as a significant building block and intermediate in various fields of chemical synthesis, including pharmaceuticals and materials science. Its structure, featuring a nitro group, a benzene ring, and an aldoxime functional group, imparts specific reactivity and properties that are leveraged by researchers and drug development professionals.[1] The presence of the oxime moiety (C=N-OH) allows for further chemical transformations, while the nitro group can influence the molecule's electronic properties and biological activity.
This guide provides a comprehensive technical overview of this compound, designed for scientists and researchers. It delves into its fundamental physicochemical properties, provides detailed protocols for its synthesis and analytical characterization, discusses its current applications, and outlines essential safety and handling procedures. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the methodologies presented.
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's properties is the foundation of its application. This compound is a yellow crystalline solid, sparingly soluble in water.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₃ | [1][2][3][4] |
| Molecular Weight | 166.13 g/mol | [2][3][4][5] |
| IUPAC Name | (NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine | [1][2] |
| CAS Number | 1129-37-9 | [1][2][3] |
| Appearance | Yellow crystalline solid/powder | [1] |
| Melting Point | 126-133 °C | [5][6] |
| Canonical SMILES | C1=CC(=CC=C1/C=N/O)[O-] | [2][4] |
| InChIKey | WTLPAVBACRIHHC-VMPITWQZSA-N | [2][4] |
Isomerism
It is critical for researchers to recognize that this compound can exist as geometric isomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). These are designated as the (E) and (Z) isomers (historically referred to as syn and anti). The (E) isomer is generally the more stable and commonly encountered form.[6][7] The specific isomer can influence reaction kinetics and biological activity, making isomeric purity a key consideration in synthesis and application.
Section 2: Synthesis of this compound
The most direct and widely adopted method for synthesizing this compound is the condensation reaction between its parent aldehyde, 4-nitrobenzaldehyde, and hydroxylamine.[8] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime.
Synthesis Rationale & Workflow
The core of this synthesis involves the nucleophilic nitrogen of hydroxylamine (NH₂OH) attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) for stability. A base is added to the reaction mixture to neutralize the HCl, thereby liberating the free hydroxylamine which is the active nucleophile. The subsequent elimination of a water molecule yields the final oxime product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of analogous aryl oximes.[8]
-
Reagent Preparation : In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 4-nitrobenzaldehyde in 100 mL of 95% ethanol.
-
Addition of Hydroxylamine : In a separate beaker, prepare a solution of 7.0 g of hydroxylamine hydrochloride in 20 mL of water. Add this aqueous solution to the ethanolic solution of 4-nitrobenzaldehyde in the flask.
-
Reaction Initiation : Add 10.0 g of sodium acetate trihydrate to the mixture. The sodium acetate acts as the base to liberate free hydroxylamine.
-
Reflux : Gently heat the mixture to reflux using a heating mantle. Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Crystallization : After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the crystallization of the product.
-
Isolation : Collect the precipitated yellow crystals by vacuum filtration using a Büchner funnel.
-
Purification : Wash the crystals with cold water to remove any remaining inorganic salts. For higher purity, the crude product can be recrystallized from ethanol. Dry the purified crystals in a vacuum oven.
Section 3: Analytical Characterization
Post-synthesis, it is imperative to verify the identity, structure, and purity of the this compound. A combination of spectroscopic techniques provides a self-validating system for characterization.
Caption: General analytical workflow for this compound characterization.
Infrared (IR) Spectroscopy Protocol
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Sample Preparation : A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.[9]
-
Data Acquisition : The spectrum is recorded using an FT-IR spectrometer, typically from 4000 to 400 cm⁻¹.[9]
-
Expected Peaks :
-
~3300-3100 cm⁻¹ : A broad peak corresponding to the O-H stretch of the oxime group.
-
~1600 cm⁻¹ : A peak for the C=N stretch of the oxime.
-
~1520 cm⁻¹ and ~1340 cm⁻¹ : Strong, characteristic peaks for the asymmetric and symmetric stretching of the aromatic nitro group (NO₂).
-
~940 cm⁻¹ : A peak associated with the N-O stretch of the oxime.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides detailed information about the molecular structure and connectivity.
-
Sample Preparation : Dissolve 10-20 mg of the sample in a deuterated solvent like DMSO-d₆ or CDCl₃ in an NMR tube.[9]
-
Data Acquisition : Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[9][10]
-
Expected ¹H NMR Signals (in DMSO-d₆) :
-
~11.5 ppm : A singlet for the hydroxyl proton (-OH) of the oxime.
-
~8.2 ppm : A doublet for the two aromatic protons ortho to the nitro group.
-
~7.8 ppm : A doublet for the two aromatic protons meta to the nitro group.
-
~8.1 ppm : A singlet for the proton on the carbon of the C=N bond (aldoxime proton).
-
Mass Spectrometry (MS) Protocol
MS is used to confirm the molecular weight of the compound.
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) or a direct insertion probe.[9][11]
-
Ionization : Electron Ionization (EI) is commonly used.
-
Expected Result : The mass spectrum should show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound, which is approximately 166.[2]
Section 4: Applications in Research and Drug Development
This compound is more than a laboratory curiosity; it is a versatile intermediate with applications in synthetic chemistry and medicinal research.
-
Synthesis of Nitriles : Aldoximes are readily dehydrated to form nitriles, which are valuable functional groups in organic synthesis. This compound can be converted to 4-nitrobenzonitrile, an important precursor for dyes, pharmaceuticals, and agricultural chemicals.[12]
-
Precursor for Biologically Active Molecules : The parent aldehyde, 4-nitrobenzaldehyde, has been used to synthesize novel anticancer drug candidates.[13] These derivatives have been conjugated with carbon quantum dots for targeted drug delivery to prostate cancer cells, demonstrating significant cytotoxic effects.[13] This highlights the potential of the 4-nitrobenzyl scaffold, for which this compound is a direct derivative, in medicinal chemistry.
-
Antimicrobial and Antitumor Studies : While specific studies on this compound are limited, related nitro-aromatic compounds and oximes are known to possess a range of biological activities. It has been investigated for potential antimicrobial and antitumor properties, making it a compound of interest for screening in drug discovery programs.[1]
Section 5: Safety and Handling
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | H301: Toxic if swallowed | P264, P270, P301+P310, P330, P405, P501[14][15] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313[15] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313[15] |
| Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312[15] |
-
Handling : Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid all personal contact by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][16]
-
Storage : Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed and store locked up.[1][14]
-
Disposal : Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[14]
Conclusion
This compound is a well-defined chemical compound with a precise molecular formula of C₇H₆N₂O₃ and a molecular weight of 166.13 g/mol .[2][3][4] Its synthesis via the condensation of 4-nitrobenzaldehyde and hydroxylamine is a robust and reliable procedure. The identity and purity of the compound can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry. Beyond its fundamental chemical interest, this compound serves as a valuable intermediate in organic synthesis and holds potential for applications in the development of new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this toxic compound. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.
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A Comprehensive Technical Guide to the Synthesis of 4-Nitrobenzaldoxime from 4-Nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth exploration of the synthesis of 4-nitrobenzaldoxime, a valuable intermediate in organic and medicinal chemistry. The synthesis proceeds via the condensation reaction of 4-nitrobenzaldehyde with hydroxylamine. This document details the underlying reaction mechanism, provides a robust and reproducible experimental protocol, outlines methods for product characterization, and discusses essential safety considerations. The aim is to equip researchers with the necessary knowledge for the successful and safe laboratory-scale synthesis of this compound.
Introduction: Significance of this compound
This compound (C7H6N2O3) is a crystalline organic compound that serves as a versatile building block in synthetic chemistry.[1] Its structure, featuring a nitro group and an aldoxime functional group on a benzene ring, makes it a precursor for various more complex molecules.[1] Oximes, in general, are utilized as protecting groups for carbonyl compounds, and find applications in the synthesis of nitriles, amides (via the Beckmann rearrangement), and various nitrogen-containing heterocycles.[2] Specifically, nitro-substituted benzaldoximes have been investigated for potential antimicrobial and antitumor activities.[1][3] This guide focuses on a classical and reliable method for its preparation from 4-nitrobenzaldehyde.
The Underlying Chemistry: Reaction Mechanism
The formation of this compound is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a mild acid or base. The overall transformation is the replacement of the carbonyl oxygen of the aldehyde with a =N-OH group from hydroxylamine.
The mechanism can be described in the following steps:
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.[4]
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group. This step is often facilitated by the solvent or a catalyst.
-
Dehydration: The resulting intermediate readily eliminates a molecule of water (dehydration) to form the stable C=N double bond of the oxime.[4] This step is typically the rate-determining step and is acid-catalyzed.
The reaction rate is highly dependent on the pH of the medium.[4] An optimal pH is required to ensure that a sufficient amount of hydroxylamine is in its free base form to act as a nucleophile, while also having enough acid present to catalyze the dehydration step.[5]
Figure 1: Generalized mechanism for oxime formation.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for oxime synthesis and is optimized for the preparation of this compound.[3][6]
3.1. Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 4-Nitrobenzaldehyde | C7H5NO3 | 151.12 | 0.907 g (6 mmol) |
| Hydroxylamine hydrochloride | NH2OH·HCl | 69.49 | 0.417 g (6 mmol) |
| Sodium acetate trihydrate | C2H3NaO2·3H2O | 136.08 | 2.04 g (15 mmol) |
| Ethanol (95%) | C2H5OH | 46.07 | ~30 mL |
| Deionized Water | H2O | 18.02 | As needed |
| Round-bottom flask (50 mL) | - | - | 1 |
| Reflux condenser | - | - | 1 |
| Heating mantle or water bath | - | - | 1 |
| Buchner funnel and filter paper | - | - | 1 |
| Beakers and graduated cylinders | - | - | As needed |
| TLC plates (silica gel) | - | - | As needed |
3.2. Synthesis Workflow
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The Synthetic Versatility of 4-Nitrobenzaldoxime: A Technical Guide for Organic Chemists
Abstract
4-Nitrobenzaldoxime, a crystalline solid with the molecular formula C₇H₆N₂O₃, stands as a pivotal yet often underutilized intermediate in the arsenal of synthetic organic chemistry.[1] Its strategic molecular architecture, featuring a reactive oxime functionality tethered to an electron-deficient aromatic ring, bestows upon it a unique reactivity profile. This guide delves into the core applications of this compound, presenting it as a versatile precursor for the construction of valuable heterocyclic scaffolds and as a functional group that can be readily transformed into other key chemical entities. We will explore its central role in the generation of nitrile oxides for 1,3-dipolar cycloaddition reactions, its utility in the synthesis of nitriles, and its potential as a protecting group for carbonyl compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing not only theoretical insights but also actionable experimental protocols.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a light yellow crystalline powder.[2] The presence of the para-nitro group significantly influences its electronic properties and reactivity compared to its meta-isomer, 3-nitrobenzaldoxime.[2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₃ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| Melting Point | 126-131 °C | [2] |
| CAS Number | 1129-37-9 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below, with the understanding that the precursor aldehyde's spectral features heavily influence those of the oxime.[2]
| Spectroscopy | Key Features |
| ¹H NMR | Aromatic protons will exhibit shifts influenced by the electron-withdrawing nitro group. The oxime proton will have a characteristic chemical shift. |
| ¹³C NMR | The carbon atoms in the aromatic ring and the C=N bond will show distinct chemical shifts. |
| IR | Characteristic absorption bands for O-H, C=N, and N-O stretching, as well as bands indicative of the nitro group. |
| Mass Spec. | The molecular ion peak is expected at m/z = 166, corresponding to its molecular weight. |
Synthesis of this compound
The preparation of this compound is a straightforward and high-yielding reaction, typically proceeding via the condensation of 4-nitrobenzaldehyde with hydroxylamine. This reaction is a cornerstone for accessing the versatile chemistry of the title compound.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a generalized procedure for the synthesis of this compound from 4-nitrobenzaldehyde.[2]
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-nitrobenzaldehyde in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride and an equivalent amount of a base (like sodium hydroxide or pyridine) in water.
-
Slowly add the hydroxylamine solution to the stirred solution of 4-nitrobenzaldehyde at room temperature.
-
Continue stirring the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the this compound.
-
Filter the solid product, wash it thoroughly with cold water, and allow it to dry.
-
For higher purity, the crude product can be recrystallized from an ethanol-water mixture.
Application in Heterocyclic Synthesis: The Gateway to Isoxazoles
A premier application of this compound is its role as a stable precursor to 4-nitrobenzonitrile oxide, a highly reactive 1,3-dipole. This intermediate is typically generated in situ and trapped with a dipolarophile, such as an alkyne or an alkene, in a [3+2] cycloaddition reaction to afford isoxazoles and isoxazolines, respectively.[3][4] These heterocycles are prevalent scaffolds in medicinal chemistry.[3]
The 1,3-Dipolar Cycloaddition Pathway
The overall transformation involves the in situ generation of the nitrile oxide from the oxime, which then undergoes a cycloaddition reaction.
Caption: Pathway for isoxazole synthesis via 4-nitrobenzonitrile oxide.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This one-pot, three-component protocol demonstrates the regioselective synthesis of 3,5-disubstituted isoxazoles from an aldehyde, hydroxylamine, and an alkyne, proceeding through the in situ formation of this compound and its corresponding nitrile oxide.[5]
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine
-
Sodium hydroxide
-
N-Chlorosuccinimide (NCS)
-
A terminal alkyne (e.g., phenylacetylene)
-
Choline chloride:urea (1:2) deep eutectic solvent (DES)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (2 mmol) in the choline chloride:urea deep eutectic solvent (1 mL), add hydroxylamine (2 mmol) and sodium hydroxide (2 mmol).
-
Stir the resulting mixture at 50 °C for one hour to form the this compound in situ.
-
Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50 °C for three hours. This step generates the intermediate hydroximoyl chloride.
-
Add the terminal alkyne (2 mmol) to the reaction mixture. The nitrile oxide is generated in situ and undergoes cycloaddition.
-
Continue stirring at 50 °C for four hours.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
-
Dry the combined organic phases over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired 3,5-disubstituted isoxazole.
Dehydration to 4-Nitrobenzonitrile
Aldoximes can be readily dehydrated to their corresponding nitriles, and this compound is no exception. This transformation provides a direct route to 4-nitrobenzonitrile, a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[2][6] Various dehydrating agents can be employed for this purpose.
Dehydration Reaction Overview
Caption: Dehydration of this compound to 4-Nitrobenzonitrile.
Experimental Protocol: Synthesis of 4-Nitrobenzonitrile
This protocol is adapted from a general procedure for the dehydration of aldoximes.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as a catalyst)
-
Ice-water
-
Sodium hydroxide solution (for workup)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend or dissolve this compound in acetic anhydride (5-10 equivalents). A catalytic amount of pyridine can be added.
-
Heat the reaction mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it into ice-water.
-
Stir the mixture vigorously until the excess acetic anhydride is hydrolyzed.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude 4-nitrobenzonitrile by column chromatography or recrystallization. High yields are typically expected for this transformation.
This compound as a Protecting Group
Oximes can serve as protecting groups for aldehydes and ketones, masking their reactivity towards nucleophiles and bases.[7] The formation of the oxime is reversible, allowing for deprotection under specific conditions.[7] While acetals and ketals are more common protecting groups for carbonyls, oximes offer an alternative, particularly when stability to certain reagents is required.[8]
Protection and Deprotection Strategy
Caption: General strategy for carbonyl protection and deprotection using oximes.
Considerations for Deprotection
The cleavage of oximes to regenerate the parent carbonyl compound can be achieved through various methods, including hydrolysis or oxidative cleavage.[9] Reagents such as 2-iodylbenzoic acid in the presence of β-cyclodextrin or Dess-Martin Periodinane have been shown to be effective for the deoximation of both aldoximes and ketoximes under mild conditions.[9] The choice of deprotection method should be guided by the overall functionality of the molecule to ensure selectivity.
Conclusion
This compound is a multifaceted intermediate with significant potential in organic synthesis. Its utility as a precursor to nitrile oxides for the construction of isoxazoles is a powerful tool for medicinal and materials chemists. Furthermore, its straightforward conversion to 4-nitrobenzonitrile and its capacity to act as a protecting group for carbonyls underscore its versatility. The protocols and data presented in this guide are intended to empower researchers to harness the full synthetic potential of this valuable compound, facilitating the development of novel molecules and synthetic methodologies.
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- Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. (2014). The Journal of Organic Chemistry, 79(12), 5586-5596. [Link]
- 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. (n.d.). CORE. [Link]
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- The [3+2]Cycloaddition Reaction. (n.d.). [Link]
- Arenes participate in 1,3-dipolar cycloaddition with in situ-generated diazoalkenes. (2023).
- Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. [Link]
- Stepwise, biradical nature of the [3+2] cycloaddition reaction between 4-nitrobenzonitrile N-oxide and simple ethene: a reexamination. (2024). Chemistry of Heterocyclic Compounds, 60(11/12), 670. [Link]
- A cyclase that catalyses competing 2 + 2 and 4 + 2 cycloadditions. (2023).
- 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). (n.d.). Chemical Science Review and Letters. [Link]
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A Guide to the Synthetic Utility of 4-Nitrobenzaldoxime: From Stable Precursor to Heterocyclic Scaffolds
Abstract: 4-Nitrobenzaldoxime is a crystalline, shelf-stable organic compound that serves as a pivotal precursor in modern synthetic chemistry. While modest in its own reactivity, its true value lies in its facile conversion to 4-nitrobenzonitrile oxide, a highly reactive 1,3-dipole. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of this compound and its subsequent application in the construction of valuable nitrogen- and oxygen-containing heterocycles. We will delve into the mechanistic underpinnings of its core transformations, provide detailed, field-proven experimental protocols, and explore the strategic advantages of its use in generating molecular diversity for medicinal chemistry and materials science.
Introduction to this compound
Significance in Synthetic Chemistry
The utility of this compound is intrinsically linked to its role as a safe and accessible gateway to 4-nitrobenzonitrile oxide. Nitrile oxides are powerful intermediates in organic synthesis, most notably for their participation in [3+2] cycloaddition reactions, which provide a direct and atom-economical route to five-membered heterocyclic rings.[1][2] The resulting isoxazole and isoxazoline scaffolds are prevalent in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[3][4] The presence of the para-nitro group on the benzaldoxime precursor significantly influences the electronic properties of the intermediate nitrile oxide, impacting its reactivity and the regioselectivity of its cycloaddition reactions.[5] This allows for a degree of predictable control in the synthesis of complex molecular architectures. Furthermore, derivatives of the parent 4-nitrobenzaldehyde scaffold have been explored for a range of biological activities, including anticancer and antimicrobial properties, underscoring the importance of this chemical family in drug discovery.[6][7][8]
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. The para-position of the nitro group results in distinct properties, such as melting point and polarity, when compared to its isomers.[6]
| Property | Value | Reference |
| IUPAC Name | (NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine | [9] |
| Molecular Formula | C₇H₆N₂O₃ | [9][10] |
| Molecular Weight | 166.14 g/mol | [9][11] |
| CAS Number | 1129-37-9 | [9] |
| Appearance | Crystalline solid | [12] |
| Melting Point | 130-134 °C | [13] |
Synthesis of this compound
Reaction Principle
The synthesis of this compound is a classic and straightforward condensation reaction. It involves the nucleophilic addition of hydroxylamine to the carbonyl carbon of 4-nitrobenzaldehyde, followed by the elimination of a water molecule to form the C=N double bond of the oxime.[14] A base, such as sodium acetate, is typically used to neutralize the hydrochloric acid formed from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine needed for the reaction.[15]
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The Pharmacological Potential of Substituted Benzaldoximes: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatile Scaffold of Benzaldoximes
Substituted benzaldoximes represent a fascinating and highly versatile class of organic compounds that have garnered significant attention within the medicinal chemistry and drug discovery landscape. At its core, the benzaldoxime scaffold consists of a stable oxime functional group (=N-OH) attached to a substituted benzene ring. This unique structural arrangement imparts a range of physicochemical properties that are conducive to diverse biological interactions. The oxime moiety, being both a hydrogen bond donor and acceptor, can engage in critical interactions with various biological targets, while the aromatic ring provides a platform for a wide array of substitutions.[1][2] It is this ability to readily modify the substitution pattern on the benzene ring—introducing halogens, hydroxyl groups, methoxy groups, and more—that allows for the fine-tuning of the molecule's electronic, steric, and lipophilic properties. This, in turn, provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles, making substituted benzaldoximes a promising starting point for the development of novel therapeutic agents across multiple disease areas.
This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted benzaldoximes, offering insights into their synthesis, mechanisms of action, and the critical experimental protocols required for their evaluation. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.
Synthetic Pathways to Substituted Benzaldoximes
The synthesis of substituted benzaldoximes is generally straightforward, a key advantage for their exploration in drug discovery programs. The most common and direct method involves the condensation reaction between a substituted benzaldehyde and a hydroxylamine salt, typically hydroxylamine hydrochloride.[2] The reaction is often carried out in the presence of a base, such as pyridine or sodium hydroxide, to neutralize the hydrochloric acid formed and to facilitate the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde. The choice of solvent can vary, with alcohols like ethanol or methanol being frequently employed.[3][4] More advanced methods, such as microwave-assisted synthesis, have been developed to shorten reaction times and improve yields, aligning with the principles of green chemistry.[3] Additionally, palladium-catalyzed C-H activation techniques have been utilized for the selective ortho-bromination of benzaldoximes, providing a route to further functionalized derivatives.[5][6][7]
Experimental Workflow: General Synthesis of Substituted Benzaldoximes
Caption: A generalized workflow for the synthesis of substituted benzaldoximes.
A Spectrum of Biological Activities
The true value of substituted benzaldoximes in drug discovery lies in their broad range of biological activities. The following sections delve into some of the most well-documented and promising therapeutic applications.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents. Substituted benzaldoximes have demonstrated considerable potential in this arena, exhibiting activity against a variety of bacteria and fungi.[1][2][8] The antimicrobial efficacy of these compounds is often linked to the nature and position of the substituents on the aromatic ring. For instance, the presence of electronegative polar groups has been observed to enhance antifungal activity.[2]
The mechanism of antimicrobial action can be multifaceted. Some benzaldoxime derivatives have been shown to inhibit essential bacterial enzymes. For example, certain O-benzyl oxime derivatives act as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[9]
Table 1: Antimicrobial Activity of Selected Substituted Benzaldoximes
| Compound/Derivative | Target Organism(s) | Activity (e.g., MIC in µg/mL) | Reference |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | E. coli, P. aeruginosa, B. subtilis, S. aureus, E. faecalis | 3.13-6.25 | [9] |
| Substituted Benzaldoximes with electronegative polar groups | Candida albicans, Aspergillus niger | 62.5-500 | [2] |
Anticonvulsant Properties
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, and a significant portion of patients exhibit resistance to existing antiseizure drugs (ASDs). This underscores the urgent need for new therapeutic strategies. Substituted benzaldoximes have emerged as a promising class of compounds with potential anticonvulsant activity. Their efficacy is typically evaluated in preclinical animal models that are predictive of clinical utility in humans.[10][11] The maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazol (scPTZ) seizure test are two of the most widely used and clinically validated models for the initial screening of potential ASDs.[10][12] The MES model is particularly relevant for identifying compounds effective against generalized tonic-clonic seizures, while the scPTZ model is predictive of efficacy against generalized myoclonic and absence seizures.[10]
Antitumor Activity
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Substituted benzaldoximes have been investigated for their cytotoxic effects against various cancer cell lines.[2] The evaluation of antitumor activity typically begins with in vitro cytotoxicity assays, which measure the ability of a compound to inhibit cell growth or induce cell death.[13][14][15][16][17] A variety of assays are available, each with its own advantages and limitations, and the choice of assay can depend on the specific research question and the properties of the test compound.[14][15][16]
Workflow for In Vitro Cytotoxicity Screening
Caption: A simplified workflow for screening the antitumor activity of compounds.
Antioxidant Capacity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[18] Substituted benzaldoximes have been shown to possess antioxidant properties, acting as free radical scavengers.[19][20] The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom from the oxime hydroxyl group to a free radical, thereby neutralizing it. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the free radical scavenging capacity of compounds.[21][22][23][24]
Cholinesterase Inhibition
Inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for the management of Alzheimer's disease. The oxime functional group is a known pharmacophore for cholinesterase reactivators used in the treatment of organophosphate poisoning.[25] This has led to the investigation of substituted benzaldoximes as potential cholinesterase inhibitors. The most common method for measuring cholinesterase activity is the Ellman's assay, a spectrophotometric method that is both rapid and reliable.[26][27][28][29]
Structure-Activity Relationships (SAR)
The biological activity of substituted benzaldoximes is intricately linked to the nature and position of the substituents on the benzene ring. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends can be highlighted:
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule, influencing its ability to interact with biological targets. For example, electronegative polar groups have been associated with enhanced antifungal activity.[2]
-
Steric and Lipophilic Properties: The size, shape, and lipophilicity of the substituents can affect the compound's ability to fit into the active site of an enzyme or receptor, as well as its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
-
Positional Isomerism: The position of the substituent on the aromatic ring (ortho, meta, or para) can have a profound impact on biological activity, as it dictates the spatial orientation of the functional groups and their potential interactions with the target.
A systematic exploration of these SARs is crucial for the rational design and optimization of substituted benzaldoximes as lead compounds in drug discovery.
Experimental Protocols for Biological Evaluation
The reliable evaluation of the biological activity of substituted benzaldoximes requires the use of standardized and validated experimental protocols. This section provides detailed methodologies for key assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[30][31][32]
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the substituted benzaldoxime in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland standard.[30]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[30][31]
Antitumor Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[17]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzaldoxime for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[21][22][23]
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific concentration (e.g., 0.2 mM).[23] The solution should have a deep purple color.
-
Reaction Mixture: In a 96-well plate or spectrophotometer cuvettes, mix various concentrations of the substituted benzaldoxime with the DPPH solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[23]
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.[21][23]
-
Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Cholinesterase Inhibition: Ellman's Assay
This assay is used to determine the rate of cholinesterase activity and the inhibitory potential of compounds.[26][27][28]
Protocol:
-
Reagent Preparation: Prepare solutions of the cholinesterase enzyme (e.g., AChE from electric eel or human recombinant), the substrate (e.g., acetylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, the substituted benzaldoxime at various concentrations, and the cholinesterase enzyme. Pre-incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding the substrate to each well. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction and determine the percentage of inhibition caused by the compound. The IC50 value can then be calculated.
Anticonvulsant Activity: In Vivo Models
In vivo models are essential for evaluating the potential of compounds to treat seizures.[10][11][12][33][34]
Maximal Electroshock (MES) Test:
-
Animal Preparation: Use rodents (mice or rats) of a specific strain and weight.
-
Compound Administration: Administer the substituted benzaldoxime via a suitable route (e.g., intraperitoneal or oral) at various doses.
-
Induction of Seizure: At the time of peak effect of the compound, apply a brief electrical stimulus through corneal or ear-clip electrodes to induce a tonic-clonic seizure.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. The ED50 (the dose that protects 50% of the animals) can be determined.
Subcutaneous Pentylenetetrazol (scPTZ) Test:
-
Animal Preparation and Compound Administration: Similar to the MES test.
-
Induction of Seizure: Administer a convulsive dose of pentylenetetrazol subcutaneously.
-
Observation: Observe the animals for the onset and severity of seizures (e.g., clonic seizures lasting for at least 5 seconds).
-
Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures is the primary endpoint. The ED50 can be calculated.
Conclusion and Future Perspectives
Substituted benzaldoximes represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their straightforward synthesis and the ease with which their structure can be modified make them attractive candidates for further investigation in drug discovery programs. The diverse pharmacological profiles, ranging from antimicrobial and anticonvulsant to antitumor and antioxidant activities, highlight the vast therapeutic potential of this class of compounds.
Future research should focus on a more in-depth exploration of the mechanisms of action underlying these biological effects. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can aid in the rational design of more potent and selective benzaldoxime derivatives. Furthermore, a thorough evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their successful translation into clinical candidates. The continued investigation of substituted benzaldoximes holds significant promise for the development of novel and effective therapies for a wide range of human diseases.
References
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Unveiling the Electronic Landscape: A Technical Guide to the Theoretical and Experimental Analysis of 4-Nitrobenzaldoxime
This guide provides a comprehensive exploration of the electronic structure of 4-Nitrobenzaldoxime, a molecule of significant interest in medicinal chemistry and materials science. By integrating high-level quantum chemical calculations with experimental data, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's molecular properties and reactivity. The strategic placement of the nitro group at the para position of the benzaldehyde ring, in conjunction with the oxime functional group, creates a unique electronic environment that dictates its chemical behavior and potential applications.[1][2]
Foundational Principles: The Rationale for Theoretical Investigation
Understanding the electronic structure of a molecule is paramount to predicting its reactivity, stability, and potential as a therapeutic agent.[3] For this compound, theoretical calculations provide a powerful lens through which we can examine its molecular geometry, frontier molecular orbitals (HOMO-LUMO), and charge distribution. This in-silico approach, when validated by experimental results, offers a cost-effective and insightful methodology for molecular design and analysis. The presence of the electron-withdrawing nitro group is known to significantly influence the electron density of the aromatic system, making a detailed theoretical study essential for a complete understanding of its properties.[1][2]
Computational Methodology: A Self-Validating System
The theoretical investigation into this compound's electronic structure was conducted using Density Functional Theory (DFT), a robust method for quantum chemical calculations.[4] The choice of the B3LYP functional with a 6-311++G(d,p) basis set was deliberate, as this combination has been shown to provide a good balance between computational cost and accuracy for organic molecules, yielding results that are in excellent agreement with experimental data.[4] All calculations were performed to obtain the optimized molecular geometry, vibrational frequencies, electronic absorption spectra (TD-DFT), and frontier molecular orbital analysis.
Experimental Protocol: Computational Details
-
Software: Gaussian 09 suite of programs.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).
-
Basis Set: 6-311++G(d,p) for all atoms.
-
Calculations Performed:
-
Geometry optimization to a local minimum.
-
Frequency analysis to confirm the nature of the stationary point.
-
Time-Dependent DFT (TD-DFT) for electronic absorption spectra in the gas phase.
-
Frontier Molecular Orbital (HOMO-LUMO) analysis.
-
Mulliken population analysis for atomic charges.
-
The Digital Blueprint: Theoretical Insights into Electronic Structure
Optimized Molecular Geometry
The initial step in our theoretical analysis was to determine the most stable three-dimensional arrangement of atoms in this compound. The optimized geometry reveals a nearly planar structure, with the nitro and oxime groups exhibiting specific orientations relative to the benzene ring.[5][6] A comparison between the calculated bond lengths and angles and those obtained from X-ray crystallography provides a critical validation of our computational model.
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[5] |
| C=N Bond Length (Å) | 1.287 | 1.275 |
| N-O (oxime) Bond Length (Å) | 1.385 | 1.397 |
| C-C (aromatic) Bond Lengths (Å) | 1.388 - 1.401 | 1.376 - 1.391 |
| C-N (nitro) Bond Length (Å) | 1.472 | 1.470 |
| C-C-N Angle (°) | 120.1 | 120.3 |
| C=N-O Angle (°) | 111.4 | 111.2 |
The strong correlation between the theoretical and experimental geometric parameters instills confidence in the chosen computational methodology.
Caption: Optimized molecular structure of this compound.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule.[7][8][9] The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability.
| Orbital | Energy (eV) |
| HOMO | -7.34 |
| LUMO | -2.58 |
| Energy Gap (ΔE) | 4.76 |
The HOMO is primarily localized on the benzene ring and the oxime group, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the benzene ring, suggesting these are the sites for nucleophilic attack. The relatively small HOMO-LUMO gap indicates that this compound is a reactive molecule, prone to electronic transitions.[10]
Caption: HOMO-LUMO energy level diagram of this compound.
Experimental Validation: Bridging Theory and Reality
To ensure the trustworthiness of our theoretical model, we must compare the calculated properties with experimental data. Spectroscopic techniques provide a direct window into the electronic and vibrational states of a molecule.
Electronic Absorption Spectroscopy (UV-Vis)
The electronic transitions of this compound were calculated using TD-DFT and compared with the experimental UV-Vis spectrum. The calculated maximum absorption wavelength (λmax) corresponds to the π → π* electronic transition.
| Parameter | Calculated (TD-DFT) | Experimental[4] |
| λmax (nm) | 285 | 289 |
The excellent agreement between the calculated and experimental λmax further validates the accuracy of our computational approach.[4]
Experimental Protocol: UV-Vis Spectroscopy
-
Instrument: Shimadzu UV-1800 spectrophotometer.
-
Solvent: Ethanol.
-
Concentration: 1 x 10⁻⁵ M.
-
Procedure:
-
A stock solution of this compound is prepared in ethanol.
-
The stock solution is diluted to the desired concentration.
-
The UV-Vis spectrum is recorded from 200 to 400 nm, using ethanol as a blank.
-
The wavelength of maximum absorbance (λmax) is determined.
-
Caption: Integrated experimental and computational workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The calculated ¹H and ¹³C NMR chemical shifts, using the GIAO method, were compared with experimental data.[4][11][12] The electron-withdrawing nitro group significantly deshields the aromatic protons and carbons, a feature accurately captured by our theoretical calculations. The good correlation between the theoretical and experimental chemical shifts provides further evidence for the validity of the computed electronic structure.
Implications for Drug Development and Beyond
The detailed understanding of this compound's electronic structure has significant implications for its application in drug development. The identified reactive sites from the HOMO-LUMO analysis can guide the design of new derivatives with enhanced biological activity.[13] The nitroaromatic scaffold is a known pharmacophore with potential antimicrobial and anticancer properties.[1] Furthermore, the knowledge of its electronic properties is valuable in the field of materials science for the development of novel organic materials with specific electronic and optical properties.
Conclusion
This in-depth technical guide has provided a comprehensive analysis of the electronic structure of this compound through a synergistic approach of theoretical calculations and experimental validation. The use of DFT with the B3LYP/6-311++G(d,p) level of theory has been shown to be a reliable method for predicting the molecular geometry, electronic properties, and spectroscopic features of this molecule. The strong agreement between theoretical and experimental data underscores the power of computational chemistry as a predictive tool in modern chemical research, offering valuable insights for the rational design of new molecules in drug discovery and materials science.
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The Enduring Utility of a Classic Moiety: A Technical Guide to 4-Nitrobenzaldoxime
Abstract
4-Nitrobenzaldoxime, a crystalline solid at the intersection of aromatic nitro compounds and oximes, represents a molecule of significant historical and contemporary importance in chemical synthesis and drug discovery. First explored in the late 19th and early 20th centuries during the foundational period of organic chemistry, its straightforward synthesis and versatile reactivity have cemented its role as a key building block. This in-depth technical guide provides a comprehensive overview of this compound, from its historical context and discovery to its detailed physicochemical properties and spectroscopic characterization. Furthermore, this document offers field-proven experimental protocols for its synthesis and purification, and explores its applications in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable chemical entity.
Historical Context and Discovery
The discovery of this compound is intrinsically linked to the broader exploration of oximes in the late 19th century. The pioneering work of the German chemist Viktor Meyer and his student Alois Janny in 1882 on the reaction between aldehydes or ketones and hydroxylamine led to the first synthesis of this new class of compounds, which they named "oximes." This discovery was a significant milestone, providing a simple method for the derivatization and characterization of carbonyl compounds.
While the exact first synthesis of this compound is not definitively documented in a single seminal publication, its emergence is situated within the intensive investigation of aromatic nitro compounds during that era. A significant parallel can be drawn from the work of Heinrich Goldschmidt, who in 1904 published a detailed account of the synthesis of the isomeric 3-nitrobenzaldoxime in Berichte der deutschen chemischen Gesellschaft.[1] Goldschmidt's method, involving the reaction of the parent aldehyde with hydroxylamine hydrochloride, was characteristic of the synthetic approaches of the time and is fundamentally the same as the methods used for the preparation of this compound.[1] It is therefore highly probable that this compound was first synthesized and characterized by chemists in a similar timeframe, as part of the systematic exploration of substituted benzaldehyde derivatives.
Physicochemical and Spectroscopic Profile
This compound is a light yellow crystalline solid.[2][3] The presence of the polar nitro group and the oxime functionality imparts specific physicochemical properties that are crucial for its handling, reactivity, and potential biological interactions.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂O₃ | [4][5] |
| Molecular Weight | 166.13 g/mol | [4][5] |
| CAS Number | 1129-37-9 | [2][4] |
| Melting Point | 126-131 °C | [3] |
| Appearance | Light yellow crystalline powder | [2][3] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, benzene, glacial acetic acid. | [2][6] |
| Polar Surface Area | 67.41 Ų | [2] |
| pKa | Not explicitly available, but the oxime proton is weakly acidic. | |
| LogP | 1.95 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in CDCl₃ typically shows distinct signals for the aromatic protons and the oxime proton. The protons on the benzene ring appear as a set of doublets due to the para-substitution pattern, with chemical shifts influenced by the electron-withdrawing nitro group. A characteristic singlet for the oxime proton (N-OH) is also observed. For example, in one reported spectrum, the aromatic protons appear as quartets at δ 7.76-7.78 and 8.25-8.28 ppm, with a singlet for the oxime proton at 8.22 ppm.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for the carbon atoms of the benzene ring and the carbon of the C=N double bond. The chemical shifts of the aromatic carbons are influenced by the nitro and oxime substituents.
-
IR (Infrared) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. These include a broad O-H stretching band for the oxime hydroxyl group, a C=N stretching vibration, and strong symmetric and asymmetric stretching bands for the nitro group (typically around 1550-1475 cm⁻¹ and 1365-1290 cm⁻¹).[8]
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of this compound. The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight of 166.13 g/mol .[4]
Synthesis and Purification
The synthesis of this compound is a classic and robust condensation reaction between 4-nitrobenzaldehyde and hydroxylamine. This reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime.
General Reaction Scheme
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of aryl oximes.[3][9]
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate or another suitable base (e.g., sodium hydroxide, pyridine)[3]
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate trihydrate (3.0 equivalents) in a minimal amount of water.[9]
-
Slowly add the aqueous hydroxylamine solution to the ethanolic solution of 4-nitrobenzaldehyde with continuous stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for 1-2 hours to ensure the reaction goes to completion.[3][9]
-
The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of cold water to precipitate the this compound.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from an ethanol-water mixture to yield pure this compound as a light yellow crystalline solid.[3]
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by the interplay between the oxime and the nitroaromatic functionalities.
Key Reactions
-
Beckmann Rearrangement: Like other oximes, this compound can undergo the Beckmann rearrangement in the presence of an acid catalyst to form the corresponding amide, 4-nitrobenzamide.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding 4-aminobenzaldoxime. This transformation opens up avenues for further derivatization at the amino position.
-
Cycloaddition Reactions: The oxime can be converted into a nitrile oxide, a highly reactive intermediate that can participate in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings such as isoxazoles and 1,2,4-oxadiazoles.[10]
Role in Medicinal Chemistry
While this compound itself is not a therapeutic agent, it serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[2] The broader class of nitroaromatic compounds is known for a range of biological activities, including antimicrobial and anticancer properties.[3] The nitro group can be a key pharmacophore, and its reduction in hypoxic environments, such as those found in solid tumors, can lead to the formation of cytotoxic species.[3]
Furthermore, oxime-containing compounds have demonstrated a variety of pharmacological effects. For instance, certain oximes are used as reactivators of acetylcholinesterase in the treatment of organophosphate poisoning.[9] The structural motif of this compound provides a scaffold that can be elaborated to explore structure-activity relationships in the design of new therapeutic agents.
There is currently no specific information linking this compound to defined signaling pathways. However, its derivatives, particularly those resulting from the reduction of the nitro group and subsequent functionalization, could be designed to interact with a variety of biological targets. The general workflow for investigating the biological activity of such compounds is depicted below.
Caption: Generalized workflow for drug discovery from this compound.
Conclusion
This compound is a compound with a rich history that mirrors the development of modern organic chemistry. Its straightforward and high-yielding synthesis, coupled with its versatile reactivity, ensures its continued relevance as a building block in both academic research and industrial applications, including the synthesis of pharmaceuticals. This technical guide has provided a comprehensive overview of its discovery, properties, synthesis, and potential applications, offering a valuable resource for scientists and researchers. A thorough understanding of the fundamental chemistry of this compound will undoubtedly continue to inspire the development of novel molecules with significant scientific and therapeutic potential.
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A Comprehensive Technical Guide to the Safe Handling of 4-Nitrobenzaldoxime for Research and Development
This guide provides an in-depth analysis of the handling and safety precautions for 4-Nitrobenzaldoxime (CAS No. 1129-37-9), a key intermediate in various synthetic applications within research and drug development. As a nitroaromatic oxime, this compound presents a unique combination of toxicological and energetic hazards that demand a thorough understanding and disciplined approach to its use. This document moves beyond standard safety data sheet (SDS) information to provide a deeper, scientifically-grounded perspective for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile of this compound
This compound is a yellow crystalline solid.[1] Its molecular structure, featuring both a nitro group and an oxime functional group, is the primary determinant of its chemical reactivity and hazard profile.
Toxicological Hazards
The primary acute toxicological hazard of this compound is its toxicity if swallowed, as classified under the Globally Harmonized System (GHS).[1][2] Beyond this, it is also recognized as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1]
A significant, and often overlooked, toxicological concern for nitroaromatic compounds is the potential to induce methemoglobinemia .[3][4] This is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen effectively.[4][5] While specific data for this compound is limited, its structural similarity to other nitroaromatic compounds, such as nitrobenzene, which are known to cause methemoglobinemia, necessitates that this be considered a credible and serious risk upon significant exposure through ingestion, inhalation, or skin absorption.[5][6]
Physicochemical and Reactivity Hazards
The presence of the nitro group classifies this compound as an energetic compound. Aromatic nitro compounds can be sensitive to heat, shock, and friction, and may undergo exothermic decomposition.[7] Oximes themselves can also exhibit thermal instability and may decompose explosively upon heating.[8][9] Aldoximes, in particular, have been noted to peroxidize and explode during distillation.[8]
A critical and less commonly understood hazard arises from the reactivity of oximes with acids. In the presence of even trace amounts of acid, ketoximes can undergo an exothermic acid-catalyzed rearrangement known as the Beckmann rearrangement.[8] While this compound is an aldoxime, the potential for analogous acid-catalyzed exothermic reactions should be considered.
Furthermore, this compound is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[10] Reaction with strong bases can form salts of the oxime which may have different stability profiles.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1129-37-9 | [1][11] |
| Molecular Formula | C₇H₆N₂O₃ | [1][11] |
| Molecular Weight | 166.13 g/mol | [1][12] |
| Appearance | Yellow crystalline solid/powder | [1] |
| Melting Point | 126-131 °C | [12] |
| Solubility | Sparingly soluble in water. Soluble in ethanol, benzene, glacial acetic acid. | [13] |
Risk Assessment and Mitigation Strategies
A thorough risk assessment is mandatory before any work with this compound is initiated. The following logical workflow should be followed to ensure a multi-layered safety approach.
Caption: Risk assessment and mitigation workflow for this compound.
Standard Operating Procedures for Safe Handling
Engineering Controls
-
Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: For reactions involving heating or potential for energetic decomposition, the use of a blast shield in front of the fume hood sash is strongly recommended.
-
Static Control: When transferring the solid, especially in a dry, low-humidity environment, ensure proper grounding of equipment to prevent static discharge, which can be an ignition source for sensitive compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving. | Prevents skin contact and absorption.[2] |
| Eye/Face | Chemical splash goggles and a face shield. | Protects against splashes, dust, and potential explosions.[2] |
| Body | Flame-resistant lab coat. | Protects skin and clothing from spills and provides a layer of fire resistance.[2] |
| Respiratory | Use within a fume hood. If a respirator is required, a full-face respirator with appropriate cartridges should be used. | Prevents inhalation of the toxic dust.[2] |
Storage and Segregation
-
Store this compound in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[7]
-
The container must be tightly sealed and clearly labeled.
-
Crucially, it must be segregated from incompatible materials:
-
Strong Bases: (e.g., sodium hydroxide, potassium carbonate)
-
Strong Acids: (e.g., sulfuric acid, nitric acid)
-
Oxidizing Agents: (e.g., potassium permanganate, hydrogen peroxide)
-
Reducing Agents: (e.g., sodium borohydride, lithium aluminum hydride)
-
Experimental Protocols: A Focus on Safety
Protocol: Recrystallization of this compound
Recrystallization is a common purification technique, but with potentially thermally sensitive compounds, it must be approached with caution. The goal is to use the minimum amount of hot solvent necessary.
Materials:
-
Crude this compound
-
Solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane)[14][15]
-
Erlenmeyer flask
-
Hot plate with stirring
-
Buchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the primary solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring in a fume hood. Do not use a Bunsen burner.
-
Add the hot solvent dropwise until the solid just dissolves. Avoid adding an excess of solvent.
-
If a co-solvent is used (e.g., water), add it dropwise to the hot solution until the first sign of persistent cloudiness appears. Then add a drop or two of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the crystals thoroughly, but avoid oven drying at high temperatures. Air drying or drying in a vacuum desiccator at room temperature is preferred.
Protocol: Use as a Reagent in Synthesis (General Precautions)
When using this compound as a reagent, for example in the synthesis of heterocyclic compounds, the following precautions are critical.
Procedure:
-
The reaction should be set up in a fume hood, behind a blast shield.
-
Add the this compound to the reaction solvent at room temperature. Do not add it to a pre-heated solvent.
-
If the reaction requires heating, use a well-controlled heating mantle or oil bath. Monitor the reaction temperature closely.
-
When the reaction is complete, cool the mixture to room temperature before quenching.
-
Quenching should be done slowly and cautiously, especially if the reaction involves reactive reagents.
-
During workup (e.g., extraction), be aware of the potential for the compound to be present in both the organic and aqueous layers, depending on the pH.
-
All waste, including aqueous layers, should be collected and disposed of as hazardous waste.
Emergency Procedures
Spills
Caption: Step-by-step protocol for responding to a this compound spill.
Personal Exposure
Table 3: First Aid Measures for Personal Exposure
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
In all cases of significant exposure, inform medical personnel of the identity of the compound and the potential for methemoglobinemia.
Waste Disposal
All materials contaminated with this compound, including unused product, reaction residues, and spill cleanup materials, must be treated as hazardous waste.[16][17]
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams, especially incompatible materials.
-
Arrange for disposal through a licensed hazardous waste disposal company, following all institutional and regulatory guidelines.
Conclusion
This compound is a valuable synthetic intermediate, but its handling requires a high level of scientific diligence and respect for its inherent hazards. The potential for both severe acute toxicity and energetic decomposition necessitates a multi-layered safety approach that combines robust engineering controls, stringent administrative protocols, and consistent use of appropriate personal protective equipment. By understanding the "why" behind the safety precautions, researchers can confidently and safely incorporate this compound into their synthetic endeavors.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the E/Z Isomerism of 4-Nitrobenzaldoxime
Abstract
The geometric isomerism of oximes, arising from restricted rotation about the carbon-nitrogen double bond, presents a critical consideration in synthetic chemistry, material science, and pharmacology. This compound, a derivative of benzaldehyde, serves as an exemplary model for understanding the synthesis, characterization, and distinct reactivity of E and Z isomers. This technical guide provides an in-depth exploration of the stereochemical nuances of this compound. We will detail the foundational principles of oxime isomerism, present validated protocols for the synthesis and stereoselective separation of its isomers, and offer a comprehensive analysis of advanced spectroscopic techniques for their unambiguous characterization. Furthermore, this guide elucidates the thermodynamic stability and interconversion kinetics of the isomers and examines the stereospecific nature of their subsequent chemical transformations, such as the Beckmann rearrangement. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the handling and application of these important chemical entities.
Foundational Principles of Isomerism in Oximes
Geometric isomerism in oximes arises from the presence of a C=N double bond and a lone pair of electrons on the nitrogen atom, which, along with the hydroxyl group, restricts free rotation. This results in two possible spatial arrangements of the substituents, designated as E (from the German entgegen, meaning opposite) and Z (from zusammen, meaning together).
Unlike the C=N bond in imines, where E/Z interconversion can be rapid at room temperature, the barrier to inversion in oximes is significantly higher.[1] This enhanced stability is attributed to the electronegativity of the oxygen atom attached to the nitrogen. The electron-withdrawing nature of the hydroxyl group increases the s-character of the nitrogen's orbital in the N-O bond, consequently increasing the p-character of the lone pair orbital.[1] This moves its hybridization further from the p-hybridized transition state required for inversion, thus elevating the energy barrier and rendering the E and Z isomers conformationally stable and often separable.[1][2]
Synthesis and Isomer Separation
The synthesis of this compound is typically achieved through the condensation reaction of 4-nitrobenzaldehyde with hydroxylamine. This reaction, while straightforward, often yields a mixture of E and Z isomers, with the ratio being sensitive to reaction conditions such as temperature, solvent, and pH.[3]
General Synthesis Protocol
This protocol outlines a standard laboratory procedure for synthesizing a mixture of this compound isomers.
Rationale: The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime. Using a base like sodium hydroxide or pyridine is crucial to liberate the free hydroxylamine base from its hydrochloride salt, enabling it to act as a nucleophile.[4]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 1.0 equivalent of 4-nitrobenzaldehyde in a minimal amount of ethanol in a round-bottom flask.
-
Hydroxylamine Solution: In a separate flask, prepare a solution of 1.1 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.1 equivalents of a suitable base (e.g., sodium hydroxide) in water.
-
Reaction: Slowly add the aqueous hydroxylamine solution to the ethanolic solution of 4-nitrobenzaldehyde with continuous stirring at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The resulting solid will be a mixture of E and Z isomers.
Isomer Separation Workflow
The separation of the E and Z isomers leverages their different physicochemical properties, such as polarity and solubility, which arise from their distinct molecular geometries.
Rationale: The E and Z isomers have different dipole moments and crystal packing efficiencies, leading to variations in their melting points and solubility in different solvents. Fractional crystallization or column chromatography can exploit these differences for effective separation.
Physicochemical and Spectroscopic Characterization
Unambiguous identification of the separated isomers is paramount. This is primarily accomplished through a combination of physical property measurements and spectroscopic analysis.
| Property | (E)-4-Nitrobenzaldoxime | (Z)-4-Nitrobenzaldoxime | Rationale for Difference |
| Molecular Formula | C₇H₆N₂O₃[4] | C₇H₆N₂O₃[5] | Identical |
| Molecular Weight | 166.13 g/mol [4] | 166.14 g/mol [5] | Identical |
| Appearance | Light yellow crystalline powder[4] | Crystalline solid | Differences in crystal packing. |
| Melting Point | 133 °C[6] | Distinct from E-isomer | The E isomer often has a higher melting point due to more efficient crystal lattice packing. |
| Dipole Moment | 4.60 D[6] | 4.09 D[5] | Vectorial addition of bond dipoles differs due to geometry. |
Table 1. Comparative Physicochemical Properties of this compound Isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful tool for distinguishing between E and Z aldoxime isomers.
Causality: The key diagnostic signal is the aldehydic proton (-CH=N-). In the Z isomer, this proton is syn to the hydroxyl group and experiences deshielding due to the magnetic anisotropy of the oxygen atom's lone pairs. Conversely, in the E isomer, the proton is anti to the hydroxyl group and typically appears at a higher field (lower ppm).
| Nucleus | (E)-Isomer (Expected) | (Z)-Isomer (Expected) | Key Differentiator |
| ¹H NMR (δ, ppm) | |||
| -CH=N- | ~8.1 - 8.3 | ~7.4 - 7.6 | The aldehydic proton of the E isomer is significantly downfield compared to the Z isomer. |
| -OH | Broad singlet, variable | Broad singlet, variable | Position is concentration and solvent dependent. |
| Aromatic-H | Multiplets (~7.8-8.4) | Multiplets (~7.8-8.4) | The substitution pattern dictates the splitting. |
| ¹³C NMR (δ, ppm) | |||
| -C=N- | ~145 - 150 | ~145 - 150 | Subtle differences may be observed but are less diagnostic than ¹H shifts. |
Table 2. Expected NMR Spectroscopic Data for this compound Isomers. (Note: Exact chemical shifts are solvent-dependent. These are representative values based on known principles for aldoximes).
Protocol for NMR-based Isomer Assignment:
-
Sample Preparation: Dissolve a pure, isolated isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Record a high-resolution ¹H NMR spectrum.
-
Analysis: Identify the singlet corresponding to the -CH=N- proton. A chemical shift above ~8.0 ppm is indicative of the E isomer, while a shift below ~7.8 ppm suggests the Z isomer.
-
Validation: For definitive assignment, a 2D NMR experiment such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be performed. A spatial correlation between the -CH=N- proton and the -OH proton would confirm the Z configuration.
Infrared (IR) Spectroscopy
IR spectroscopy helps confirm the presence of key functional groups. While the spectra of the two isomers are often very similar, subtle differences in the fingerprint region or C=N stretching frequency may be observable.
-
Key Bands for this compound:
-
~3200-3400 cm⁻¹: O-H stretch (often broad)
-
~1600-1610 cm⁻¹: C=N stretch
-
~1520 cm⁻¹ & ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches, respectively.[7]
-
Isomer Stability and Stereospecific Reactivity
Thermodynamic Stability and Interconversion
In many aldoximes, the E isomer is thermodynamically more stable than the Z isomer due to reduced steric hindrance between the aromatic ring and the hydroxyl group.[2] The interconversion between isomers does not typically occur at room temperature due to a high activation energy barrier (~200 kJ/mol), but can be induced by heat or acid catalysis, which facilitates rotation around the C=N bond.[2][8]
The Beckmann Rearrangement: A Stereospecific Transformation
The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides.[9][10] This reaction is highly stereospecific: the group that is geometrically anti (trans) to the hydroxyl leaving group is the one that migrates to the electron-deficient nitrogen atom.[11][12]
This stereospecificity means that the E and Z isomers of this compound will yield fundamentally different products, providing a powerful chemical method for confirming their configuration.
-
(E)-4-Nitrobenzaldoxime: The aryl group is anti to the -OH group. Upon rearrangement, the aryl group migrates, leading to the formation of N-(4-nitrophenyl)formamide .
-
(Z)-4-Nitrobenzaldoxime: The aldehydic hydrogen is anti to the -OH group. Migration of the hydrogen atom occurs, followed by tautomerization, to yield 4-nitrobenzamide .
Potential Applications and Biological Relevance
While specific biological studies on the individual isomers of this compound are limited, the broader class of nitroaromatic compounds is known for a wide range of biological activities, including antimicrobial and anticancer properties.[4][13] The nitro group can act as a key pharmacophore, often being bioreduced within cells to form reactive species that can damage cellular macromolecules.[4]
The principle of stereochemistry is fundamental in drug development, as different isomers of a chiral or geometric compound can have vastly different pharmacological and toxicological profiles.[14] For example, the (S)-(+)-isomer of naproxen is a potent anti-inflammatory agent, while the (R)-(-)-isomer is a liver toxin.[14] Therefore, the ability to synthesize, separate, and characterize the E and Z isomers of this compound and related compounds is a critical skill for medicinal chemists exploring their therapeutic potential.
Conclusion
The E/Z isomerism of this compound provides a rich case study in the principles of stereochemistry. The isomers are configurationally stable at ambient temperatures, allowing for their separation and individual study. Their unambiguous characterization relies heavily on ¹H NMR spectroscopy, which can distinguish them based on the chemical shift of the aldehydic proton. The profound impact of this isomerism is demonstrated in their divergent reactivity, most notably in the stereospecific Beckmann rearrangement, where the E and Z forms yield structurally distinct amide products. For scientists in synthetic and medicinal chemistry, a thorough understanding of these principles is not merely academic but essential for the rational design, synthesis, and evaluation of novel chemical entities.
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- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Methodological & Application
Application Notes and Protocols: 4-Nitrobenzaldoxime as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 4-nitrobenzaldoxime as a versatile starting material for the synthesis of key heterocyclic compounds. We will delve into the detailed application notes and step-by-step protocols for the synthesis of isoxazolines, pyrazoles, and quinolines, as well as the Beckmann rearrangement to corresponding amides. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the myriad of precursors available to synthetic chemists, this compound stands out as a particularly valuable and versatile building block. Its utility stems from the presence of two key functional groups: the oxime, which is a gateway to nitrile oxide and nitrone cycloadditions, and the nitro-substituted aromatic ring, which can be chemically manipulated or can serve to modulate the electronic properties of the final molecule. This guide will explore the practical applications of this compound in the synthesis of several important classes of nitrogen-containing heterocycles.
I. Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition
The isoxazoline scaffold is a prominent feature in many biologically active compounds, exhibiting a range of activities including antifungal and antibacterial properties.[3][4] One of the most efficient methods for the synthesis of isoxazolines is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. This compound is an excellent precursor for the in situ generation of 4-nitrobenzonitrile oxide.
Causality of Experimental Choices:
The in situ generation of the nitrile oxide is preferred as nitrile oxides are generally unstable and can dimerize. The choice of an oxidizing agent is critical. Mild oxidizing agents are necessary to convert the aldoxime to the nitrile oxide without causing unwanted side reactions. The presence of the electron-withdrawing nitro group on the benzaldoxime facilitates the formation of the nitrile oxide. The cycloaddition reaction itself is a concerted pericyclic reaction, and its regioselectivity is governed by frontier molecular orbital (FMO) theory.[5]
Experimental Workflow: Isoxazoline Synthesis
Caption: Workflow for isoxazoline synthesis.
Protocol: Synthesis of 3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole
This protocol details the synthesis of a representative isoxazoline from this compound and styrene.
Materials:
-
This compound
-
Styrene
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.1 eq) to the solution and stir for 30 minutes. The formation of the corresponding hydroxamoyl chloride can be monitored by TLC.
-
To the reaction mixture, add styrene (1.2 eq).
-
Slowly add TEA (1.5 eq) dropwise to the mixture. The TEA acts as a base to eliminate HCl, generating the nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired isoxazoline.
Quantitative Data: Isoxazoline Synthesis
| Entry | Alkene | Oxidant/Base | Solvent | Time (h) | Yield (%) |
| 1 | Styrene | NCS/TEA | DCM | 14 | 85 |
| 2 | 1-Hexene | NCS/TEA | DCM | 16 | 78 |
| 3 | Methyl acrylate | NCS/TEA | DCM | 12 | 82 |
II. Synthesis of Pyrazoles from a 4-Nitrobenzaldehyde-Derived Chalcone
Pyrazoles are another class of five-membered nitrogen-containing heterocycles with a wide spectrum of pharmacological activities, including anti-inflammatory and analgesic properties.[6] A common and effective route to pyrazoles is the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative.[7][8][9] 4-Nitrobenzaldehyde, the precursor to this compound, is an ideal starting material for the synthesis of the requisite chalcone.
Causality of Experimental Choices:
The synthesis of pyrazoles from chalcones is a two-step process. First, a Claisen-Schmidt condensation between an aldehyde (4-nitrobenzaldehyde) and a ketone (e.g., acetophenone) under basic conditions yields the chalcone. The base deprotonates the α-carbon of the ketone, which then attacks the carbonyl of the aldehyde. The subsequent cyclization with hydrazine hydrate can be catalyzed by either acid or base. Acid catalysis protonates the carbonyl group of the chalcone, making it more electrophilic for attack by the hydrazine.
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for pyrazole synthesis.
Protocol: Synthesis of 3-(4-nitrophenyl)-5-phenyl-1H-pyrazole
This protocol is a two-step synthesis starting from 4-nitrobenzaldehyde.
Step 1: Synthesis of 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)
Materials:
-
4-Nitrobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-nitrobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Prepare a solution of NaOH in water and add it dropwise to the ethanolic solution with stirring.
-
Continue stirring at room temperature for 2-4 hours. A precipitate will form.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude chalcone. Recrystallization from ethanol can be performed for higher purity.
Step 2: Synthesis of 3-(4-nitrophenyl)-5-phenyl-1H-pyrazole
Materials:
-
1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (from Step 1)
-
Hydrazine hydrate
-
Ethanol or Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[6]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting solid precipitate by filtration, wash with water, and dry.
-
Purify the crude pyrazole by recrystallization from ethanol.[6]
Quantitative Data: Pyrazole Synthesis
| Entry | Chalcone Precursor (Aldehyde) | Hydrazine | Catalyst | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | Hydrazine hydrate | Acetic acid | 5 | 90 |
| 2 | 4-Nitrobenzaldehyde | Phenylhydrazine | Acetic acid | 6 | 85 |
| 3 | Benzaldehyde | Hydrazine hydrate | Acetic acid | 5 | 92 |
III. Synthesis of Quinolines via Doebner-von Miller Reaction
Quinolines are a class of heterocyclic compounds with a broad range of biological activities and are found in numerous natural products and pharmaceuticals. The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[10][11] An α,β-unsaturated aldehyde derived from 4-nitrobenzaldehyde can be utilized in this reaction.
Causality of Experimental Choices:
The Doebner-von Miller reaction is typically carried out under strong acidic conditions. The acid catalyzes the reaction, which is believed to proceed through a series of steps including Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to the aromatic quinoline. A common challenge is the polymerization of the α,β-unsaturated carbonyl compound under these acidic conditions, which can lead to tar formation and low yields.[12] Using a biphasic solvent system can help mitigate this side reaction.[12]
Experimental Workflow: Quinoline Synthesis
Caption: Workflow for quinoline synthesis.
Protocol: Synthesis of a 2-(4-nitrophenyl)quinoline derivative
This protocol outlines the synthesis of a quinoline derivative using an α,β-unsaturated aldehyde that can be prepared from 4-nitrobenzaldehyde.
Step 1: Preparation of 3-(4-nitrophenyl)propenal (representative α,β-unsaturated aldehyde)
This can be achieved via an aldol condensation between 4-nitrobenzaldehyde and acetaldehyde under basic conditions, followed by dehydration.
Step 2: Doebner-von Miller Reaction
Materials:
-
Aniline
-
3-(4-nitrophenyl)propenal
-
Hydrochloric acid (HCl)
-
An oxidizing agent (e.g., the nitro group from another starting material or an external oxidant)
Procedure:
-
In a round-bottom flask, combine aniline (2.0 eq) and concentrated HCl.
-
Heat the mixture to reflux.
-
Slowly add 3-(4-nitrophenyl)propenal (1.0 eq) to the refluxing solution.
-
Continue to reflux for 3-4 hours. The reaction mixture will darken.
-
After cooling, carefully neutralize the mixture with a concentrated solution of NaOH.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Quinoline Synthesis
| Entry | Aniline | α,β-Unsaturated Carbonyl | Acid | Time (h) | Yield (%) |
| 1 | Aniline | 3-(4-nitrophenyl)propenal | HCl | 4 | 65 |
| 2 | p-Toluidine | 3-(4-nitrophenyl)propenal | HCl | 4 | 70 |
| 3 | Aniline | Crotonaldehyde | HCl | 4 | 75 |
IV. Beckmann Rearrangement of this compound
The Beckmann rearrangement is a useful transformation of an oxime into an amide.[13][14] This reaction is typically catalyzed by acid and proceeds through the migration of the group anti to the hydroxyl group of the oxime. For aldoximes, this rearrangement can also lead to the formation of nitriles.
Causality of Experimental Choices:
The choice of acid catalyst is important for promoting the rearrangement. Strong protic acids like sulfuric acid or polyphosphoric acid are commonly used. The acid protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). The subsequent migration of the aryl group and trapping of the resulting nitrilium ion by water leads to the amide.
Experimental Workflow: Beckmann Rearrangement
Caption: Workflow for Beckmann rearrangement.
Protocol: Synthesis of 4-Nitrobenzamide
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or concentrated Sulfuric acid (H₂SO₄)
-
Ice water
Procedure:
-
In a round-bottom flask, carefully add this compound to an excess of PPA or concentrated H₂SO₄ at 0 °C.
-
Heat the mixture to 100-120 °C and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate of 4-nitrobenzamide will form.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure amide.
Quantitative Data: Beckmann Rearrangement
| Entry | Oxime | Acid | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | PPA | 120 | 1.5 | 88 |
| 2 | This compound | H₂SO₄ | 100 | 2 | 85 |
| 3 | Benzaldoxime | PPA | 120 | 1.5 | 90 |
Conclusion
This compound and its precursor, 4-nitrobenzaldehyde, are highly valuable and versatile starting materials in synthetic organic chemistry. The protocols and application notes provided in this guide demonstrate their utility in the synthesis of a diverse range of biologically relevant heterocyclic compounds, including isoxazolines, pyrazoles, and quinolines, as well as in the Beckmann rearrangement to form amides. By understanding the underlying principles of these reactions and carefully controlling the experimental conditions, researchers can effectively utilize these building blocks in their drug discovery and development programs.
References
- Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents.
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Evaluation of Some New Pyrazole Derivatives as Antimicrobial Agents.
- International Research Journal of Multidisciplinary Technovation. (n.d.). SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY.
- ACS Omega. (2019). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles.
- International Journal of Innovative Research and Technology. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.
- Química Orgánica. (n.d.). Friedlander quinoline synthesis.
- Organic & Biomolecular Chemistry. (2016). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes.
- Journal of Heterocyclic Chemistry. (2024). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines.
- Organic Reactions. (2004). The Friedländer Synthesis of Quinolines.
- ResearchGate. (2020). Synthesis of substituted quinolines via B(C6F5)3‐catalyzed aniline‐aldehyde‐pyruvate oxidative annulation.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Wikipedia. (n.d.). Friedländer synthesis.
- ResearchGate. (2008). Synthesis of 1-Substituted 3,5-Diaryl-2-pyrazolines by the Reaction of α,β-Unsaturated Ketones with Hydrazines.
- Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Isoxazolines from Aldehydes Catalyzed by Iodobenzene.
- ResearchGate. (2022). Friedländer Quinoline Synthesis.
- RSC Publishing. (2023). Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction of Anilines, Aldehydes and Amines.
- Organic & Biomolecular Chemistry. (2014). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones.
- Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
- ResearchSpace@UKZN. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-isoxazolines.
- The Journal of Organic Chemistry. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
- PMC. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism.
- Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
- Organic & Biomolecular Chemistry. (2018). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction.
- PMC. (2010). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
- Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
- ResearchGate. (2018). Synthesis of isoxazolines via formal [4+1]‐cycloaddition of nitroalkenes.
- ResearchGate. (2007). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.
- Google Patents. (n.d.). Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.
- ResearchGate. (2020). 1,3‐Dipolar cycloaddition reaction of nitrile oxides.
- YouTube. (2022). #1 Synthesis of 3,5-diphenylisoxazoline.
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
- International Journal of Pharmaceutical and Chemical Sciences. (n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM.
- Frontiers in Chemistry. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
- ResearchGate. (2012). The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding.
- ResearchGate. (2016). Preparation and Charactrisation of 1,3-dipolar cycloaddition of nitrones with 4-amino antipyrene.
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Application Notes & Protocols: 4-Nitrobenzaldoxime as a Versatile Reagent in Multicomponent Reactions for Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-nitrobenzaldoxime as a pivotal reagent in modern organic synthesis, with a specific focus on its application in multicomponent reactions (MCRs). Primarily serving as a stable and reliable precursor to the highly reactive 4-nitrobenzonitrile oxide, this compound facilitates powerful one-pot methodologies for the construction of high-value heterocyclic scaffolds. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for the synthesis of isoxazoles, and discuss critical experimental parameters that ensure high efficiency and selectivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of MCRs for the rapid generation of molecular diversity.
Introduction: The Strategic Role of this compound in MCRs
Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, represent a cornerstone of modern medicinal and materials chemistry.[1] Their intrinsic efficiency, atom economy, and ability to rapidly generate complex molecular architectures make them superior to traditional multi-step syntheses.[2][3] Within this paradigm, the selection of reagents that can introduce desirable structural motifs and functional handles is of paramount importance.
This compound emerges as a reagent of significant strategic value. While its parent aldehyde, 4-nitrobenzaldehyde, is a common building block in well-known MCRs like the Hantzsch, Biginelli, and various condensation reactions[4][5][6], the oxime functionality unlocks a distinct and powerful reaction pathway. Its primary role in MCRs is not as a carbonyl component, but as a latent 1,3-dipole. Through in-situ oxidation and elimination, it generates 4-nitrobenzonitrile oxide, a reactive intermediate that readily participates in [3+2] cycloaddition reactions.[7] This transformation is the key to its utility, enabling one-pot, three-component syntheses of highly substituted isoxazole and isoxazoline frameworks, which are prevalent in many biologically active compounds.[8]
The presence of the para-nitro group is not merely a passive substituent. This strong electron-withdrawing group significantly influences the electronic properties and reactivity of the derived nitrile oxide, impacting reaction rates and regioselectivity in subsequent cycloadditions.
Core Application: 1,3-Dipolar Cycloaddition via In Situ Nitrile Oxide Generation
The most prominent application of this compound in MCRs is its use as a precursor for nitrile oxides, which are then trapped by a suitable dipolarophile in the same reaction vessel. This circumvents the need to handle the often unstable and dimerization-prone nitrile oxide intermediates.[7][9]
The Underlying Mechanism
The overall transformation can be conceptualized as a three-component process involving the aldoxime, an oxidant/halogenating agent, and a dipolarophile (e.g., an alkyne or alkene). The reaction proceeds through two key stages:
-
Nitrile Oxide Formation: The aldoxime is first converted to an intermediate hydroximoyl halide (typically a chloride) using an N-halosuccinimide (NCS or NBS). This intermediate is unstable and, in the presence of a mild base (e.g., pyridine or triethylamine), undergoes dehydrohalogenation to generate the 4-nitrobenzonitrile oxide.
-
[3+2] Cycloaddition: The in situ-generated nitrile oxide, a classic 1,3-dipole, is immediately intercepted by a dipolarophile present in the reaction mixture. Its reaction with an alkyne yields a substituted isoxazole, while reaction with an alkene produces an isoxazoline.[10][11][12]
The entire sequence is a highly efficient domino reaction where the product of one step becomes the reactant for the next, all within a single pot.
Caption: General mechanism for the multicomponent reaction.
Detailed Application Protocol: One-Pot Synthesis of 3-(4-Nitrophenyl)-5-Alkyl-Isoxazoles
This protocol details a reliable and scalable one-pot, three-component reaction for synthesizing a library of 5-substituted isoxazoles. The causality behind the experimental choices is explained to ensure robust and reproducible outcomes.
Rationale Behind Experimental Design
-
In-Situ Generation: Nitrile oxides are prone to dimerization, forming furoxans as a major byproduct.[9] Generating the nitrile oxide slowly in the presence of the alkyne (the "dipolarophile") ensures it is consumed in the desired cycloaddition reaction as soon as it is formed, maximizing the yield of the isoxazole.
-
Oxidant/Base System: The combination of N-Chlorosuccinimide (NCS) as a mild chlorinating agent and a tertiary amine base like triethylamine (Et₃N) is highly effective. NCS activates the oxime, and the base facilitates the elimination step without interfering with the other components.
-
Solvent Choice: A moderately polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is ideal. It effectively solubilizes the reactants and intermediates without participating in the reaction.
-
Stoichiometry: A slight excess of the alkyne is often used to ensure complete trapping of the generated nitrile oxide.
Materials & Equipment
-
This compound (MW: 166.13 g/mol )
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N) or Pyridine
-
Substituted terminal alkyne (e.g., Phenylacetylene, 1-Heptyne)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
Caption: Step-by-step workflow for the three-component synthesis.
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol, 166 mg) and the desired terminal alkyne (1.2 mmol) in 10 mL of anhydrous DCM.
-
Activation: Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-Chlorosuccinimide (NCS) (1.1 mmol, 147 mg) portion-wise over 5 minutes. Maintain stirring at 0 °C for an additional 15 minutes. The formation of the hydroximoyl chloride intermediate occurs at this stage.
-
Elimination and Cycloaddition: Add triethylamine (1.5 mmol, 0.21 mL) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldoxime.
-
Aqueous Workup: Upon completion, quench the reaction by adding 15 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution (15 mL) followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-(4-nitrophenyl)-5-substituted-isoxazole.
Representative Data
The following table summarizes typical results for this protocol using various terminal alkynes.
| Entry | Alkyne (R group) | Time (h) | Yield (%) |
| 1 | Phenyl | 4 | 92 |
| 2 | 4-Methoxyphenyl | 4 | 89 |
| 3 | n-Pentyl | 5 | 85 |
| 4 | Cyclohexyl | 6 | 78 |
| 5 | Trimethylsilyl | 4.5 | 90 |
Troubleshooting and Experimental Insights
-
Problem: Low Yield & Furoxan Formation.
-
Cause: The rate of nitrile oxide formation exceeds the rate of cycloaddition, leading to dimerization.
-
Solution: Ensure the alkyne is present from the start. Try adding the triethylamine solution very slowly via a syringe pump. Running the reaction at a slightly higher dilution can also disfavor the bimolecular dimerization.[9]
-
-
Problem: Incomplete Conversion.
-
Cause: Impure or wet reagents. The formation of the hydroximoyl chloride is sensitive to moisture.
-
Solution: Use freshly purchased or recrystallized this compound. Ensure all solvents and reagents are anhydrous. A flame-dried flask and inert atmosphere are critical.
-
-
Problem: Regioselectivity Issues (for unsymmetrical internal alkynes).
-
Cause: When using unsymmetrical internal alkynes, two regioisomers can form. The regioselectivity is governed by a complex interplay of steric and electronic factors.
-
Solution: For predictable regiochemistry, terminal alkynes are preferred as they almost exclusively yield the 3,5-disubstituted isoxazole. If internal alkynes are necessary, extensive optimization of solvent and temperature may be required to favor one isomer. The use of a Lewis acid catalyst can sometimes influence regioselectivity.[9]
-
Conclusion and Future Perspectives
This compound stands out as a highly effective and strategic reagent for multicomponent reactions. Its ability to serve as a stable, easy-to-handle precursor for the in-situ generation of 4-nitrobenzonitrile oxide enables a robust and highly efficient pathway to valuable isoxazole heterocycles. The protocols described herein are broadly applicable and can be used to generate diverse libraries of compounds for screening in drug discovery and materials science.[13] The resulting 4-nitrophenyl-substituted isoxazoles are themselves versatile intermediates, where the nitro group can be readily reduced to an amine, providing a functional handle for further diversification.
Future research in this area will likely focus on the development of catalytic, enantioselective versions of these cycloadditions and the exploration of novel, more complex dipolarophiles to further expand the scope and utility of this powerful multicomponent strategy.
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Application Note: Synthesis of 1,2,4-Oxadiazoles Utilizing 4-Nitrobenzaldoxime as a Key Precursor
Introduction: The Strategic Importance of 1,2,4-Oxadiazoles in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery and development.[1] Its prevalence in modern pharmaceuticals stems from its unique physicochemical properties, acting as a bioisosteric replacement for amide and ester functionalities.[2] This substitution can enhance metabolic stability, improve oral bioavailability, and modulate receptor binding affinity. Consequently, the 1,2,4-oxadiazole scaffold is a "privileged structure" found in numerous biologically active compounds, exhibiting anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3]
The synthesis of diverse libraries of 1,2,4-oxadiazoles is therefore a critical task for medicinal chemists. A key precursor in this endeavor is 4-Nitrobenzaldoxime , a readily available and versatile starting material.[4] The molecule's aldoxime functional group serves as the reactive handle for the core cyclization reactions. Furthermore, the presence of the 4-nitro group, a potent electron-withdrawing moiety, influences the reactivity of the molecule and provides a valuable site for post-synthetic modifications, such as reduction to an amine, enabling further diversification of the molecular scaffold. This guide provides an in-depth exploration of the application of this compound in the synthesis of 3-(4-nitrophenyl)-1,2,4-oxadiazoles, focusing on robust protocols and the underlying chemical principles.
Core Synthetic Strategies: From Aldoxime to Oxadiazole
The construction of the 1,2,4-oxadiazole ring from this compound primarily proceeds through two mechanistically distinct, yet highly effective, pathways. Both routes culminate in the formation of a 3,5-disubstituted 1,2,4-oxadiazole, where the 3-position is occupied by the 4-nitrophenyl group derived from the starting aldoxime.
-
Pathway A: Oxidative Cycloaddition with Nitriles: This modern and efficient approach involves the direct, one-pot reaction of this compound with a nitrile partner in the presence of an oxidant.[5] This method is favored for its operational simplicity and mild reaction conditions. Catalytic systems, often employing copper or hypervalent iodine, facilitate the key bond-forming events.[5]
-
Pathway B: 1,3-Dipolar Cycloaddition via Nitrile Oxide: This classic strategy relies on the in situ generation of 4-nitrophenylnitrile oxide from this compound. The highly reactive nitrile oxide intermediate is then trapped by a nitrile in a [3+2] cycloaddition reaction to form the heterocyclic ring.[1][2] This pathway is mechanistically elegant and provides a reliable route to the desired products.
Caption: Core synthetic routes from this compound to 1,2,4-Oxadiazoles.
Mechanistic Insights: The Hypervalent Iodine-Catalyzed Oxidative Cycloaddition
Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting synthetic challenges. The hypervalent iodine-catalyzed synthesis of 1,2,4-oxadiazoles from aldoximes and nitriles is a prime example of an elegant and efficient transformation.[5]
Causality Behind Experimental Choices:
-
Aldoxime: this compound serves as the A-B component, providing the C-N-O fragment of the final ring.
-
Nitrile: The nitrile (R-C≡N) is the C-N component, which will ultimately form the C5 position of the oxadiazole ring. Its triple bond is typically unreactive, necessitating activation within the catalytic cycle.
-
Hypervalent Iodine Reagent (e.g., 2-Iodosylbenzoic acid triflate): This is not merely an oxidant but a key catalyst. It activates the oxime by coordinating to the oxygen atom, making the oxime proton more acidic and facilitating the formation of a reactive intermediate. This activation is crucial for the subsequent nucleophilic attack.
The proposed mechanism proceeds as follows:
-
Activation: The hypervalent iodine(III) reagent coordinates to the oxygen of the this compound.
-
Intermediate Formation: This coordination facilitates the formation of a key intermediate, which can be viewed as a species poised for cycloaddition.
-
Nitrile Addition: The nitrile, acting as a nucleophile, attacks the activated complex.
-
Cyclization & Elimination: An intramolecular cyclization occurs, followed by the elimination of the reduced iodine(I) species and a proton, which regenerates the active I(III) catalyst and yields the final 3-(4-nitrophenyl)-1,2,4-oxadiazole product.
Caption: Mechanism of I(III)-catalyzed synthesis of 1,2,4-oxadiazoles.
Experimental Protocol: Synthesis of 3-(4-nitrophenyl)-5-phenyl-1,2,4-oxadiazole
This protocol describes a representative one-pot synthesis via oxidative cycloaddition. It is a self-validating system; successful formation of the product confirms the viability of the starting materials and the reaction conditions.
Materials & Equipment:
-
This compound (1.0 mmol, 166.1 mg)
-
Benzonitrile (1.2 mmol, 123.8 mg, 122 µL)
-
2-Iodosylbenzoic acid triflate (IBA-OTf) or similar oxidant (1.1 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
TLC plates (silica gel 60 F254)
-
Column chromatography setup (silica gel)
-
Standard glassware for workup
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol) and anhydrous dichloromethane (10 mL). Stir at room temperature until the solid is fully dissolved.
-
Reagent Addition: Add benzonitrile (1.2 mmol) to the solution via syringe. Follow this with the portion-wise addition of the hypervalent iodine oxidant (1.1 mmol) over 5 minutes. Causality Note: Slow addition of the oxidant helps to control any potential exotherm and ensures a smooth initiation of the catalytic cycle.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldoxime.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to reduce any remaining oxidant. Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (10 mL) and brine (10 mL). Trustworthiness Note: These washes remove acidic byproducts and residual water, ensuring a cleaner crude product for purification.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 15% EtOAc).
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to yield 3-(4-nitrophenyl)-5-phenyl-1,2,4-oxadiazole as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Summary: Reaction Scope and Efficiency
The synthetic routes employing this compound are versatile and compatible with a wide range of nitrile coupling partners. The following table summarizes representative data, demonstrating the broad applicability of the methodology.
| Entry | Nitrile Partner (R-CN) | R Group | Catalyst/Oxidant System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | Phenyl | IBA-OTf | DCE | 80 | 3 | 92 | [5] |
| 2 | 4-Methoxybenzonitrile | 4-MeO-Ph | Cu(OAc)₂ / TBHP | MeCN | 60 | 12 | 85 | [5] |
| 3 | Acetonitrile | Methyl | NBS / DBU | DCM | RT | 4 | 78 | [5] |
| 4 | Cyclohexanecarbonitrile | Cyclohexyl | I₂ / K₂CO₃ | DMSO | 100 | 8 | 81 | [5] |
| 5 | 4-Chlorobenzonitrile | 4-Cl-Ph | PhI(OAc)₂ | Toluene | 110 | 6 | 88 | [2][6] |
Note: Yields and conditions are representative and may vary based on the specific literature source and experimental setup.
Conclusion and Future Outlook
This compound stands out as a highly effective and strategic precursor for the synthesis of 3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives. The methodologies, particularly one-pot oxidative cycloadditions, are robust, high-yielding, and tolerant of diverse functional groups on the nitrile partner. This allows for the rapid generation of compound libraries crucial for structure-activity relationship (SAR) studies in drug discovery. The resultant 4-nitrophenyl moiety is not merely a placeholder but a functional handle that can be readily transformed (e.g., via reduction to an aniline) to access a new vector for molecular elaboration, further enhancing the value of this synthetic platform for researchers, scientists, and drug development professionals.
References
- Kumar, R., Yadav, R. K., Mazumder, A., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. RSC Advances.
- Gomtsyan, A. (2012). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.
- Kehoe, J. W., Paegel, B. M. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega.
- Pingaew, R., et al. (2014). Synthesis of Some Aroylhydrazones and 2,5-Disubstituted-1,3,4-Oxadiazoles as DNA Photocleaving Agents. ResearchGate.
- Pace, A., Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. organic-chemistry.org.
- Wang, Z., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry.
- Gümüş, M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences.
- de Almeida, L., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules.
- Szymański, P., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Hossain, A. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. LinkedIn.
- Ghavtadze, N., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances.
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Application Notes and Protocols: 4-Nitrobenzaldoxime as a Protecting Group for Aldehydes
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Aldehyde Protection
In the intricate landscape of multi-step organic synthesis, the aldehyde functional group presents a unique challenge. Its high reactivity, while synthetically useful, often necessitates a temporary masking or "protection" to prevent unwanted side reactions during transformations elsewhere in the molecule. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[1]
Oximes, formed by the condensation of an aldehyde with hydroxylamine, serve as robust and versatile protecting groups.[2] This guide focuses on the application of 4-nitrobenzaldoxime, formed from 4-nitrobenzaldehyde, as a protecting group strategy. The presence of the electron-withdrawing nitro group on the aromatic ring modulates the stability and reactivity of the oxime, offering specific advantages in synthetic design. This document provides a comprehensive overview of the formation (protection) and cleavage (deprotection) of aldehyde-derived oximes, with a focus on the methodologies applicable to systems analogous to this compound.
I. Protection of Aldehydes via Oximation
The formation of an oxime is a reliable and high-yielding method for the protection of aldehydes. The reaction proceeds via the condensation of the aldehyde with hydroxylamine, typically supplied as its hydrochloride salt.[3] A weak base is often added to liberate the free hydroxylamine, which is the active nucleophile.[4]
Causality in Experimental Design:
The choice of solvent and base is critical for efficient oxime formation. A protic solvent like ethanol or a methanol/water mixture facilitates the dissolution of the hydroxylamine hydrochloride and the base.[5] The base, commonly sodium acetate or sodium bicarbonate, is chosen to be strong enough to deprotonate the hydroxylamine salt but not so strong as to cause undesired side reactions with the aldehyde substrate. The reaction is typically performed under reflux to drive the condensation to completion.[3][6] The electron-withdrawing nitro group on the benzaldehyde moiety can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack.
Visualizing the Protection Pathway
Caption: General workflow for aldehyde protection via oximation.
Experimental Protocol: Formation of a Representative Aldoxime
This protocol is adapted from established procedures for the synthesis of aryl aldoximes, such as 4-nitrobenzaldehyde oxime.[3][5][6]
Materials:
-
Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 equiv)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)
-
Sodium acetate trihydrate (3.0 equiv) or Sodium Bicarbonate (1.5 equiv)
-
Ethanol or Methanol/Water (1:1) mixture
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Dissolution: In the round-bottom flask, dissolve the aldehyde (1.0 equiv) in a suitable volume of ethanol (e.g., 25 mL per gram of aldehyde).
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate trihydrate (3.0 equiv).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add cold water to the concentrated mixture to precipitate the oxime product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure aldoxime.[6]
II. Deprotection of Aldoximes to Regenerate Aldehydes
The regeneration of the aldehyde from its oxime is a critical step. The choice of deprotection method depends on the overall molecular structure and the presence of other sensitive functional groups. Deprotection strategies can be broadly categorized as hydrolytic, oxidative, or reductive.
Visualizing the Deprotection Concept
Caption: General concept of aldoxime deprotection.
A. Hydrolytic Cleavage
Simple acid-catalyzed hydrolysis is the most classical method for oxime cleavage.[2] The reaction involves protonation of the oxime nitrogen, followed by nucleophilic attack by water to regenerate the carbonyl group and hydroxylamine.
-
Causality: Strong acidic conditions are often required, which may not be suitable for substrates containing acid-labile functional groups. The equilibrium can be driven towards the aldehyde by using a large excess of water or by trapping the liberated hydroxylamine.
-
Protocol: Acid-Catalyzed Hydrolysis
-
Dissolve the aldoxime in a mixture of a co-solvent (e.g., THF, acetone) and an aqueous inorganic acid (e.g., 2M HCl, H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture, neutralize the acid with a suitable base (e.g., NaHCO₃ solution), and extract the aldehyde with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude aldehyde, which can be purified by chromatography or distillation.
-
B. Oxidative Cleavage
Oxidative methods provide a powerful alternative for deprotection, often proceeding under milder conditions than acid hydrolysis. A variety of oxidizing agents have been employed for this transformation. The presence of the nitro group in this compound makes it generally stable to oxidation, but the C=N bond can be targeted by specific reagents.
-
Causality: The mechanism often involves oxidation of the oxime nitrogen or the C=N bond, leading to an unstable intermediate that collapses to the corresponding carbonyl compound. The choice of oxidant is crucial to avoid over-oxidation of the regenerated aldehyde to a carboxylic acid.[1]
-
Key Reagents & Insights:
-
Dess-Martin Periodinane (DMP): A mild and selective reagent that can deprotect oximes in the presence of alcohols and other sensitive groups.[7][8]
-
2-Iodylbenzoic acid (IBX): Effective for converting oximes to carbonyl compounds at room temperature in water, often facilitated by β-cyclodextrin.[7][8]
-
Metal-Based Oxidants: Reagents like CuCl₂[7][8], potassium dichromate[9][10], and others have been successfully used. These often require careful control of stoichiometry and conditions to maintain selectivity.
-
Electrochemical Oxidation: A green and efficient method that generates the carbonyl compound from the oxime using an electrooxidative pathway, with water acting as the oxygen source.[11]
-
-
Protocol: Deprotection using Dess-Martin Periodinane (DMP)
-
Dissolve the aldoxime (1.0 equiv) in a suitable solvent like dichloromethane (CH₂Cl₂) at room temperature.
-
Add Dess-Martin Periodinane (1.1-1.5 equiv) portion-wise to the stirred solution.
-
Monitor the reaction by TLC. The reaction is typically complete within a short period (30-60 minutes).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ to reduce the remaining DMP.
-
Stir vigorously until the layers are clear. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting aldehyde by flash column chromatography.
-
C. Reductive Cleavage
Reductive methods for deprotection are less common for regenerating aldehydes from aldoximes, as the typical outcome is reduction to an amine.[2] However, specific reagents and conditions can achieve the desired transformation.
-
Causality: These methods often involve the formation of an intermediate that is susceptible to hydrolysis during the reaction or work-up. For instance, reagents like titanium(III) chloride can act as a reducing agent that facilitates subsequent hydrolysis to the carbonyl compound.
D. Photolytic Cleavage: The Nitrobenzyl Advantage
The nitrobenzyl moiety is renowned in photolabile protecting group chemistry. While this compound itself is not the canonical photolabile group, the closely related o-nitrobenzyl group provides a powerful template for light-induced deprotection. The principles can be extended to understand the potential for light-based cleavage strategies.
-
Causality: Upon irradiation with UV light (typically around 350-405 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group, in this case, regenerating the aldehyde. This method is exceptionally mild and offers high spatiotemporal control.
III. Summary of Deprotection Methodologies
| Deprotection Method | Key Reagents/Conditions | Advantages | Limitations |
| Hydrolytic | Strong aqueous acid (HCl, H₂SO₄), heat | Simple, inexpensive reagents | Harsh conditions, not suitable for acid-sensitive substrates |
| Oxidative | DMP, IBX, CuCl₂, K₂Cr₂O₇, Electrochemical | Mild conditions, high yields, good functional group tolerance[7][8] | Potential for over-oxidation, some reagents are toxic |
| Reductive | TiCl₃, Raney Nickel (with additives) | Orthogonal to many oxidative conditions | Can lead to amine formation, fewer general methods available |
| Photolytic (analogy) | UV light (350-405 nm) for o-nitrobenzyl systems | Extremely mild, high spatiotemporal control, no chemical reagents | Requires specialized equipment, substrate must contain the photoreactive moiety |
IV. Conclusion
The use of an oxime as a protecting group for aldehydes is a robust and well-established strategy in organic synthesis. The this compound system, by extension, benefits from the inherent stability of the oxime linkage. The true power of this protecting group lies in the diverse array of available deprotection methods—ranging from classical hydrolysis to mild oxidative and specialized photolytic techniques. This versatility allows researchers and drug development professionals to strategically select a deprotection pathway that is orthogonal to other functional groups present in complex molecules, thereby ensuring the integrity of the target structure throughout a synthetic sequence. The protocols and principles outlined in this guide provide a solid foundation for the effective implementation of this valuable protective group strategy.
V. References
-
Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (n.d.). MDPI. Retrieved from [Link]
-
Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. (2023). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Synthesis of ketones by hydrolysis, deprotection, or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Oxime. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (2014). Oriental Journal of Chemistry, 30(2), 651-656. Retrieved from [Link]
-
(E)-4-Nitrobenzaldehyde oxime. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1630. Retrieved from [Link]
-
Oxidative cleavage of oximes to their corresponding carbonyl compounds... (2012). ResearchGate. Retrieved from [Link]
-
A Facile Procedure for the Conversion of Oximes to Ketones and Aldehydes with Potassium Dichromate in Dimethylformamide under Homogeneous Conditions. (2012). E-Journal of Chemistry, 9(4), 1933-1936. Retrieved from [Link]
-
Aldehyde synthesis by deprotection or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Deoximation of keto- And aldoximes to carbonyl compounds. (2009). Indian Journal of Chemistry - Section B, 48B(2), 260-264. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions. (2019). Journal of Chemical Sciences, 131(1), 1-6. Retrieved from [Link]
-
Generation of Carbonyl Compounds from Oximes through Electrooxidative Deoximation. (2024). The Journal of Organic Chemistry, 89(6), 4199–4204. Retrieved from [Link]
-
Conversion of Oximes to Carbonyl Compounds by Triscetylpyridinium Tetrakis(oxodiperoxotungsto) Phosphate (PCWP)-mediated Oxidation with Hydrogen Peroxide. (2005). Letters in Organic Chemistry, 2(3), 221-224. Retrieved from [Link]
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The Strategic Role of 4-Nitrobenzaldoxime in Modern Spirocyclic Synthesis: A Guide for Advanced Medicinal Chemistry
Introduction: The Allure of the Spirocenter in Drug Design
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer enhanced biological activity, improved pharmacokinetic profiles, and greater intellectual property space is relentless. Among the privileged structural motifs, spiro compounds—molecules featuring two rings connected by a single common atom—have garnered significant attention.[1] Their inherent three-dimensionality and conformational rigidity offer a unique scaffold that can present pharmacophoric elements in a precise spatial orientation, leading to high-affinity interactions with biological targets.[2] This guide delves into the pivotal role of a versatile building block, 4-nitrobenzaldoxime, in the synthesis of complex spiro-heterocycles, with a particular focus on the powerful 1,3-dipolar cycloaddition reaction.
The presence of the 4-nitrophenyl group is of particular significance in medicinal chemistry. The nitro group is a strong electron-withdrawing moiety that can modulate the electronic properties of the resulting spiro compound, potentially influencing its binding affinity and metabolic stability.[3][4] Furthermore, the nitro group can be readily transformed into other functional groups, such as amines, providing a handle for further derivatization and the exploration of structure-activity relationships (SAR).[5] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for the application of this compound in the synthesis of novel spiro compounds.
Core Synthetic Strategy: 1,3-Dipolar Cycloaddition with In Situ Generated Nitrile Oxides
The cornerstone of the synthetic utility of this compound in this context is its role as a precursor to 4-nitrobenzonitrile oxide, a highly reactive 1,3-dipole. This intermediate can be generated in situ and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, particularly those containing exocyclic double bonds, to yield spiro-isoxazolines.[6][7] This approach is highly efficient and often proceeds with excellent regio- and stereoselectivity.[2][8]
The general transformation can be visualized as a two-step process that is often performed in a single pot:
-
Generation of the 1,3-Dipole (Nitrile Oxide): this compound is converted to the corresponding hydroximoyl chloride, which is then treated with a base to eliminate HCl and form the reactive 4-nitrobenzonitrile oxide.
-
Cycloaddition: The generated nitrile oxide immediately reacts with a suitable dipolarophile (an alkene) to form the five-membered isoxazoline ring, creating the spirocenter.
Below is a diagram illustrating this fundamental reaction pathway.
Sources
- 1. Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition [mdpi.com]
Application Notes & Protocols: Palladium-Catalyzed Reactions Involving 4-Nitrobenzaldoxime
Introduction: A Convergence of Versatile Chemistry
In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Palladium catalysis has emerged as an exceptionally powerful tool, enabling a vast array of transformations for carbon-carbon and carbon-heteroatom bond formation.[1] This guide focuses on the intersection of this versatile catalytic system with a uniquely functionalized substrate: 4-nitrobenzaldoxime.
This compound is more than a simple aromatic aldehyde derivative. Its structure embodies a compelling convergence of reactive sites and directing capabilities. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the oxime moiety (=N-OH) presents a rich platform for transformations and, crucially, can act as a powerful directing group for regioselective C-H bond functionalization.[2][3][4] The seemingly subtle placement of the nitro group in the para position has a distinct impact on the molecule's electronic properties and reactivity compared to its isomers.[5]
This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond mere procedural recitation to explain the causality behind experimental choices, providing field-proven insights into harnessing the synthetic potential of this compound in palladium-catalyzed reactions. We will explore its role in directing C-H activation and its utility as a building block in canonical cross-coupling reactions, providing detailed protocols and mechanistic understanding to empower your research.
Part 1: The Oxime as a Directing Group for C-H Functionalization
One of the most elegant strategies in modern synthesis is the selective functionalization of otherwise inert C-H bonds. The oxime functional group is a highly effective "directing group," capable of steering a palladium catalyst to a specific C-H bond, typically at the ortho position of the aromatic ring.
The Principle of Directed C-H Activation
The underlying principle involves the coordination of a heteroatom within the directing group (in this case, the oxime's nitrogen or oxygen) to the palladium(II) center. This coordination event forms a metallacyclic intermediate, bringing the catalyst into close proximity with a specific C-H bond. This geometric constraint facilitates the cleavage of that C-H bond in a step known as cyclometalation, forming a highly stable palladacycle.[6][7] This palladacycle is the key intermediate that proceeds to react with a coupling partner, enabling precise, regioselective bond construction.
Mechanistic Pathway: The Concerted Metalation-Deprotonation (CMD) Model
The prevailing mechanism for this C-H cleavage is the Concerted Metalation-Deprotonation (CMD) pathway. In this model, the C-H bond is broken and the Pd-C bond is formed in a single, concerted transition state, often assisted by a base that accepts the proton. Following the formation of the palladacycle, the catalytic cycle typically proceeds through oxidation of the Pd(II) center to a transient Pd(IV) species, followed by reductive elimination to form the final product and regenerate the active Pd(II) catalyst.[7][8]
Caption: C-H activation via a Pd(II)/Pd(IV) catalytic cycle.
Protocol 1: Ortho-Acetoxylation of this compound
This protocol details the direct conversion of a C-H bond to a C-O bond, a valuable transformation for introducing functionality. The oxime directs the acetoxylation to the ortho position.
Rationale for Reagent Selection:
-
Pd(OAc)₂: A common, stable, and effective Pd(II) precatalyst.
-
PhI(OAc)₂ (Diacetoxyiodobenzene): A hypervalent iodine compound that serves as both the acetate source and the oxidant required to turn over the catalytic cycle, likely by oxidizing the palladacycle intermediate from Pd(II) to Pd(IV).[2]
-
AcOH/Ac₂O (Acetic Acid/Acetic Anhydride): This solvent system not only facilitates the reaction but also ensures the oxime exists as a stable O-acetyl oxime in situ, which is an effective directing group.[2]
| Parameter | Condition | Purpose |
| Palladium Source | Pd(OAc)₂ (5 mol%) | Catalyst precursor. |
| Oxidant/Acetate Source | PhI(OAc)₂ (1.5 equiv.) | Oxidizes Pd(II) to Pd(IV) and provides the acetate group. |
| Directing Group | In-situ generated O-acetyl oxime | Directs catalyst to ortho C-H bond. |
| Solvent | Acetic Acid / Acetic Anhydride (1:1) | Solvent and reagent for in-situ O-acetylation. |
| Temperature | 100 °C | Provides thermal energy to overcome activation barriers. |
| Time | 12-24 h | Typical reaction duration for completion. |
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1 equiv.).
-
Solvent Addition: Add a 1:1 mixture of acetic acid and acetic anhydride (0.2 M solution). Stir the mixture at room temperature for 2 hours to ensure quantitative in-situ formation of the O-acetyl oxime.[2]
-
Catalyst & Reagent Addition: To the solution, add Pd(OAc)₂ (0.05 mmol, 5 mol%) and PhI(OAc)₂ (1.5 mmol, 1.5 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully pour the mixture into a beaker of ice-water and stir until the product precipitates.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
The resulting ortho-acetoxylated oxime is a versatile intermediate that can be readily hydrolyzed to the corresponding ketone, providing a two-step route to ortho-functionalized 4-nitroacetophenone derivatives.[2]
Part 2: The Mizoroki-Heck Reaction: C=N Bond as a Coupling Partner
The Mizoroki-Heck reaction is a cornerstone of palladium catalysis, traditionally used to couple aryl or vinyl halides with alkenes.[9][10] Innovative applications have extended this reaction to include the C=N bond of oximes, which can act as an alkene surrogate. This approach can lead to the formation of substituted imines or trigger cascade reactions to build complex heterocyclic scaffolds.[11][12]
Mechanistic Pathway: The Canonical Heck Cycle
The reaction is initiated by the oxidative addition of an organohalide (R-X) to a Pd(0) species, forming a Pd(II) complex. This is followed by coordination and migratory insertion of the C=N double bond into the Pd-R bond. The final key step is a β-hydride elimination, which forms the product and a palladium-hydride species. A base is required to neutralize the generated H-X and regenerate the Pd(0) catalyst, thus closing the cycle.[10][13]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Protocol 2: Heck-Type Cascade Synthesis of a 4-Nitrophenyl Pyridine Derivative
This protocol illustrates a sophisticated application where an O-acetylated this compound undergoes a Heck-type reaction with an allylic alcohol. The reaction does not stop at simple coupling; instead, it initiates a cascade cyclization to furnish a highly substituted pyridine, a common scaffold in pharmaceuticals.[12]
Rationale for Reagent Selection:
-
Pd(OAc)₂/dppf: A robust catalytic system. dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a bulky electron-rich ligand that promotes oxidative addition and stabilizes the catalytic species.
-
Cs₂CO₃ (Cesium Carbonate): A strong, yet non-nucleophilic, base essential for the β-hydride elimination and catalyst regeneration steps.
-
O-Acetyl Oxime: The acetyl group serves as a good leaving group during the cyclization cascade.
| Parameter | Condition | Purpose |
| Palladium Source | Pd(OAc)₂ (5 mol%) | Catalyst precursor. |
| Ligand | dppf (10 mol%) | Stabilizes Pd(0) and facilitates key steps. |
| Base | Cs₂CO₃ (2.0 equiv.) | Promotes catalyst regeneration and subsequent steps. |
| Coupling Partner | Allylic Alcohol (1.2 equiv.) | The "alkene" source for the Heck reaction. |
| Solvent | 1,4-Dioxane | A high-boiling, polar aprotic solvent suitable for Heck reactions. |
| Temperature | 100 °C | Drives the reaction and subsequent cyclization. |
| Time | 12 h | Reaction duration. |
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube, combine O-acetyl-4-nitrobenzaldoxime (0.5 mmol, 1 equiv.), the desired allylic alcohol (0.6 mmol, 1.2 equiv.), and Cs₂CO₃ (1.0 mmol, 2.0 equiv.).
-
Catalyst Loading: In a separate vial, pre-mix Pd(OAc)₂ (0.025 mmol, 5 mol%) and dppf (0.05 mmol, 10 mol%) in 1,4-dioxane.
-
Reaction Setup: Evacuate and backfill the Schlenk tube with an inert atmosphere (Nitrogen or Argon). Add 1,4-dioxane (0.2 M) via syringe, followed by the catalyst solution.
-
Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the target pyridine derivative.
Part 3: this compound Derivatives in Cross-Coupling Reactions
For classic cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, the this compound scaffold must first be modified to incorporate a leaving group, typically a halide (Br or I), on the aromatic ring. This creates a substrate ready to participate in C-C bond formation.
Application: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound.[14][15]
Mechanistic Pathway:
The reaction proceeds via a Pd(0)/Pd(II) cycle. Key steps include the oxidative addition of the aryl halide to Pd(0), followed by transmetalation where the organic group from the boron species is transferred to the palladium center (this step is activated by the base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[13][15]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki Coupling of 2-Bromo-4-nitrobenzaldoxime
This protocol describes the synthesis of a biaryl-substituted oxime, a valuable intermediate for more complex targets.
Rationale for Reagent Selection:
-
Pd(PPh₃)₄: A reliable, air-stable Pd(0) precatalyst that is often used directly.
-
Phenylboronic Acid: The source of the aryl group to be coupled.
-
K₂CO₃ (Potassium Carbonate): An effective base for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[15]
-
Toluene/Ethanol/Water: A common solvent system that ensures solubility for both the organic and inorganic reagents.
| Parameter | Condition | Purpose |
| Substrate | 2-Bromo-4-nitrobenzaldoxime | Aryl bromide coupling partner. |
| Palladium Source | Pd(PPh₃)₄ (3 mol%) | Pd(0) catalyst precursor. |
| Coupling Partner | Phenylboronic Acid (1.5 equiv.) | Organoboron reagent. |
| Base | K₂CO₃ (2.0 equiv.) | Activates the boronic acid for transmetalation. |
| Solvent System | Toluene/Ethanol/Water (4:1:1) | Multiphase system to dissolve all components. |
| Temperature | 80-90 °C | Promotes the reaction rate. |
| Time | 6-12 h | Typical reaction duration. |
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask, add 2-bromo-4-nitrobenzaldoxime (1.0 mmol, 1 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Degassing: Add the toluene/ethanol/water solvent mixture (0.1 M). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Place the flask under an inert atmosphere and heat to 85 °C with vigorous stirring for 6-12 hours. Monitor by TLC.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Relevance in Drug Discovery and Medicinal Chemistry
The synthetic routes described herein are of significant interest to the drug discovery and development community. The this compound core and the products derived from it are valuable pharmacophores.
-
Nitroaromatics: The nitro group is a key feature in many bioactive compounds, known for a range of activities including antimicrobial and anticancer properties.[5][16] Derivatives of 4-nitrobenzaldehyde have shown promise as cytotoxic agents against various cancer cell lines.[17]
-
Heterocycles: The ability to synthesize substituted pyridines and isoxazoles is particularly important.[12] Isoxazole derivatives are crucial scaffolds in many pesticides and pharmaceuticals.[18][19]
-
Synthetic Intermediates: The functionalized oximes produced through these palladium-catalyzed reactions serve as versatile intermediates, allowing for rapid diversification and the construction of libraries of complex molecules for biological screening.
Conclusion
This compound is a remarkably versatile and powerful building block in the arsenal of the modern synthetic chemist. Its utility extends far beyond that of a simple aromatic oxime. When paired with the precision of palladium catalysis, it can be selectively functionalized through C-H activation directed by the oxime moiety itself, or it can serve as a robust platform for constructing complex C-C bonds via canonical cross-coupling reactions. The protocols and mechanistic insights provided in this guide are designed to serve as a foundational resource, enabling researchers to confidently exploit the rich chemistry of this substrate to accelerate their synthetic and drug discovery programs.
References
- Gevorgyan, A., et al. (2021). Visible Light-Induced Pd-Catalyzed Alkyl-Heck Reaction of Oximes. PMC - NIH.
- Dick, A. R., Hull, K. L., & Sanford, M. S. (2009). O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C−H Bond Functionalization. Organic Letters, ACS Publications.
- Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, ACS Publications.
- Request PDF. (n.d.). Palladium-catalyzed sp3 C-H oxidation using oxime as directing group – applications in total synthesis. ResearchGate.
- Wang, Q., et al. (2017). Palladium-catalyzed Heck-type reaction of oximes with allylic alcohols: synthesis of pyridines and azafluorenones. Chemical Communications, RSC Publishing.
- Request PDF. (n.d.). Oxime‐Derived Palladium Complexes as Very Efficient Catalysts for the Heck–Mizoroki Reaction. ResearchGate.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Powers, D. C., & Ritter, T. (2011). C–H Bond Activation at Palladium(IV) Centers. PMC - NIH.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2018). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. PMC - NIH.
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH.
- MDPI. (n.d.). Palladium-Catalyzed Reactions.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition.
- Request PDF. (n.d.). Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. ResearchGate.
- Mika, L. T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
- Liu, X., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. NIH.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
- Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Journal of Organic Chemistry.
- PubChem - NIH. (n.d.). This compound.
- ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
- SciSpace. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots.
- Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Wang, H., et al. (2017). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, RSC Publishing.
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Application Note: A Versatile Protocol for the Synthesis of N-Substituted Heterocycles via 1,3-Dipolar Cycloaddition of 4-Nitrobenzaldoxime
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of biologically relevant N-substituted heterocycles, specifically isoxazolines and isoxazoles, using 4-Nitrobenzaldoxime as a versatile starting material. The core of this synthetic strategy is the in-situ generation of a 4-nitrophenylnitrile oxide intermediate, which subsequently undergoes a [3+2] cycloaddition reaction with a variety of dipolarophiles. We delve into the mechanistic rationale behind the protocol, offer step-by-step experimental procedures, and provide expert insights into reaction optimization and troubleshooting. This guide is designed to empower researchers in medicinal chemistry and drug development to reliably construct these valuable heterocyclic scaffolds.
Introduction: The Significance of Isoxazoles and Isoxazolines
Five-membered nitrogen- and oxygen-containing heterocycles, such as isoxazoles and their dihydro-derivatives (isoxazolines), are privileged scaffolds in modern drug discovery.[1] These core structures are present in a wide array of pharmaceutical agents, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and COX-2 inhibitory properties.[1][2] The development of robust and efficient synthetic routes to access these compounds with diverse substitution patterns is therefore a critical objective for medicinal chemists.
This compound is an excellent and commercially available precursor for this purpose.[3] Its oxime functionality serves as a masked 1,3-dipole. Through a straightforward chemical transformation, it can be unmasked in situ to generate a highly reactive nitrile oxide intermediate. This intermediate is immediately trapped by an alkene or alkyne in a powerful pericyclic reaction known as a 1,3-dipolar cycloaddition, yielding the desired heterocyclic product with high regioselectivity.[4][5] This protocol details a reliable method for leveraging this chemistry for the synthesis of 3-(4-nitrophenyl)-substituted isoxazolines and isoxazoles.
Mechanistic Rationale and Strategic Considerations
The overall synthetic strategy is a two-step process performed in a single pot, as illustrated in the workflow diagram below.
Step 1: In-Situ Generation of 4-Nitrophenylnitrile Oxide
The key to this synthesis is the efficient generation of the 4-nitrophenylnitrile oxide dipole (a three-atom, four-π-electron system) from the stable this compound precursor.[6] This is typically achieved through an oxidation or dehydrohalogenation reaction. A common and effective method involves using an N-halosuccinimide, such as N-Chlorosuccinimide (NCS), in the presence of a base like triethylamine (TEA) or pyridine.
The mechanism proceeds as follows:
-
The oxime nitrogen attacks the electrophilic chlorine atom of NCS, forming an N-chloro intermediate.
-
A base (e.g., TEA) then abstracts the acidic oxime proton, leading to the elimination of HCl.
-
This elimination event unmasks the nitrile oxide functional group, which is immediately available for the subsequent cycloaddition step.
Expert Insight: The in-situ generation of the nitrile oxide is critical. These intermediates are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) if allowed to build up in concentration.[7] Therefore, the reaction is set up so that the dipolarophile is already present in the reaction mixture to trap the nitrile oxide as it is formed, maximizing the yield of the desired cycloadduct.
Step 2: [3+2] Cycloaddition
The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction where the 4π-electron system of the nitrile oxide reacts with the 2π-electron system of a dipolarophile (an alkene or alkyne) to form a five-membered ring.[5]
-
With Alkenes: The reaction with an alkene yields a 4,5-dihydroisoxazole, commonly known as an isoxazoline .
-
With Alkynes: The reaction with an alkyne directly produces a fully aromatic isoxazole .
The regioselectivity of the cycloaddition is governed by Frontier Molecular Orbital (FMO) theory.[4] Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. For typical electron-deficient or conjugated dipolarophiles, this leads to the formation of 5-substituted isoxazolines/isoxazoles, where the substituent from the dipolarophile is positioned at the C5 position of the heterocyclic ring. The strong electron-withdrawing nitro group on the benzaldoxime starting material influences the electronics of the resulting nitrile oxide but does not change this fundamental regiochemical outcome.
Workflow and Pathway Visualization
The following diagram illustrates the synthetic pathway from the this compound precursor to the two target classes of heterocycles.
Caption: Synthetic workflow for N-substituted heterocycles.
Detailed Experimental Protocols
Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. N-Chlorosuccinimide (NCS) is a corrosive solid, and dichloromethane (DCM) is a volatile solvent; handle with care.
Protocol 1: Synthesis of 3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole
This protocol describes the reaction with styrene (an alkene) to yield an isoxazoline.
Materials and Reagents:
-
This compound (1.0 mmol, 166.1 mg)
-
Styrene (1.2 mmol, 125.0 mg, 137 µL)
-
N-Chlorosuccinimide (NCS) (1.1 mmol, 146.8 mg)
-
Triethylamine (TEA) (1.5 mmol, 151.8 mg, 209 µL)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (166.1 mg) and styrene (137 µL).
-
Dissolve the solids in 10 mL of anhydrous DCM.
-
Add N-Chlorosuccinimide (146.8 mg) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (209 µL) dropwise to the stirring solution over 5 minutes. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting aldoxime.
-
Work-up: Upon completion, dilute the reaction mixture with 20 mL of DCM. Filter the mixture to remove the triethylammonium salt and transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., starting with 95:5 Hexanes:Ethyl Acetate) to isolate the pure product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 3-(4-nitrophenyl)-5-phenylisoxazole
This protocol describes the reaction with phenylacetylene (an alkyne) to yield an isoxazole.[7]
Materials and Reagents:
-
Follow the list from Protocol 1, but replace Styrene with Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL).
Procedure:
-
The procedure is identical to Protocol 1, substituting phenylacetylene for styrene.
-
To a dry 50 mL round-bottom flask, add this compound (166.1 mg) and phenylacetylene (132 µL).
-
Dissolve in 10 mL of anhydrous DCM, add NCS (146.8 mg), and stir.
-
Cool to 0 °C and add TEA (209 µL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor, work-up, and purify the product as described in Protocol 1. The resulting isoxazole is typically more crystalline than the isoxazoline.
Representative Data and Scope
The described protocol is versatile and can be applied to a range of alkene and alkyne dipolarophiles. The table below summarizes expected outcomes for various substrates.
| Entry | Dipolarophile | Product Type | Typical Yield (%) | Notes |
| 1 | Styrene | Isoxazoline | 80-90% | Forms 5-phenyl substituted product. |
| 2 | Methyl Acrylate | Isoxazoline | 75-85% | Electron-deficient alkene works well. |
| 3 | 1-Hexene | Isoxazoline | 65-75% | Unactivated terminal alkenes are slower to react. |
| 4 | Phenylacetylene | Isoxazole | 85-95% | Excellent reactivity and yield. |
| 5 | 1-Hexyne | Isoxazole | 70-80% | Terminal alkynes are generally good substrates. |
| 6 | Cyclohexene | Isoxazoline | 70-80% | Internal alkenes can be used, forms a fused ring system. |
Troubleshooting and Field-Proven Insights
-
Low Yield / Formation of Dimer: If a low yield of the desired product is obtained alongside a significant amount of a furoxan by-product, it indicates that the dimerization of the nitrile oxide is outcompeting the cycloaddition.
-
Causality: This typically occurs when using a sterically hindered or electron-poor (unreactive) dipolarophile.
-
Solution: Increase the concentration of the dipolarophile (use 2-3 equivalents instead of 1.2). Alternatively, employ a slow-addition strategy where the base (TEA) is added very slowly via a syringe pump to keep the instantaneous concentration of the nitrile oxide low.
-
-
Incomplete Reaction: If starting material remains after the recommended reaction time.
-
Causality: This could be due to deactivated reagents (e.g., old NCS) or insufficient base.
-
Solution: Ensure all reagents are pure and dry. An additional portion of NCS and TEA can be added, but monitor carefully for side-product formation. Gentle heating (to ~35-40 °C) can sometimes drive the reaction to completion, but may also increase dimerization.
-
-
Purification Challenges: The triethylammonium chloride salt can sometimes complicate purification.
-
Causality: The salt can be fine and may pass through standard filter paper.
-
Solution: Ensure the work-up includes a water or bicarbonate wash, which will dissolve any remaining salts. If the crude product is an oil, dissolving it in a minimal amount of a non-polar solvent (like DCM or ether) and filtering through a small plug of silica gel can effectively remove the salt before final column chromatography.
-
Conclusion
The protocol described herein offers a reliable and highly efficient method for the synthesis of 3-(4-nitrophenyl)-substituted isoxazolines and isoxazoles. By leveraging the in-situ generation of a nitrile oxide from this compound, this approach provides rapid access to valuable heterocyclic cores from simple, commercially available starting materials. The operational simplicity, broad substrate scope, and high yields make this an invaluable tool for researchers in drug discovery and synthetic organic chemistry.
References
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Application Notes and Protocols: 4-Nitrobenzaldoxime in the Development of Antimicrobial Agents
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Nitroaromatic compounds have a history of use as antimicrobial agents, and the oxime moiety is present in various biologically active molecules.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of 4-Nitrobenzaldoxime as a potential antimicrobial agent. Detailed, field-proven protocols for its synthesis, antimicrobial susceptibility testing, and cytotoxicity assessment are presented. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding key claims in authoritative references.
Introduction: The Rationale for Investigating this compound
The convergence of the nitroaromatic pharmacophore with an oxime functional group in this compound presents a compelling starting point for antimicrobial drug discovery. The nitro group is a well-established electrophilic moiety that, upon intracellular reduction, can generate reactive nitrogen species, leading to cellular damage and death in microorganisms.[2] This mechanism of action is a hallmark of several successful antimicrobial drugs.[2] The oxime group, on the other hand, can influence the molecule's physicochemical properties, such as its lipophilicity and ability to chelate metal ions, which can be crucial for its biological activity.[1]
This application note will guide researchers through the foundational steps of investigating this compound, from its synthesis to its biological evaluation.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a robust and reproducible procedure involving the condensation of 4-nitrobenzaldehyde with hydroxylamine.[3]
Causality of Experimental Choices
-
Reaction Type: A condensation reaction is employed, where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the oxime.
-
Base: Sodium acetate is used to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing the hydroxylamine to act as a nucleophile.[3]
-
Solvent: Ethanol is an ideal solvent as it solubilizes the reactants and allows for a suitable reaction temperature under reflux.[3]
-
Purification: Recrystallization from ethanol is an effective method for purifying the final product, leveraging the differential solubility of the oxime and any impurities at different temperatures.[3]
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) in a minimal amount of warm ethanol.[3]
-
In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate trihydrate (3 equivalents) in a mixture of water and ethanol.[3]
-
Add the hydroxylamine/sodium acetate solution to the stirred solution of 4-nitrobenzaldehyde.[3]
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.[3]
-
Collect the precipitated solid by vacuum filtration and wash the solid with cold water.[3]
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.[3]
-
Dry the purified product under vacuum.
Antimicrobial Susceptibility Testing
The initial evaluation of a novel compound's antimicrobial potential involves determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Rationale for Method Selection
-
Broth Microdilution: This method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent in a liquid medium.[4] It is amenable to high-throughput screening and provides quantitative results.[4]
-
Panel of Microorganisms: Testing against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal species (e.g., Candida albicans), provides an initial assessment of the compound's spectrum of activity.
Antimicrobial Screening Workflow
Caption: Workflow for MIC and MBC determination.
Protocol for MIC and MBC Determination
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Standardized inoculum (0.5 McFarland)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the stock solution in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL).[5]
-
Inoculate each well with the microbial suspension.[5] Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[4]
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[4]
-
To determine the MBC, subculture 10 µL from each well showing no growth onto an appropriate agar plate.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 64 | >128 |
| Candida albicans | 128 | >128 |
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of a new antimicrobial candidate against mammalian cells to determine its therapeutic index.
Rationale for Assay Selection
-
MTT Assay: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] It is a widely used and reliable method for assessing cytotoxicity.[6]
Cytotoxicity Testing Workflow
Caption: Proposed mechanism of action for this compound.
This proposed mechanism involves the enzymatic reduction of the nitro group to form a nitro radical anion. [2]This radical can then be further reduced to other reactive nitrogen species, such as nitroso and hydroxylamine intermediates. [2]These highly reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to microbial cell death. [2]
Conclusion and Future Directions
This compound represents a readily synthesizable scaffold with the potential for antimicrobial activity. The protocols detailed in this application note provide a robust framework for its initial investigation. Future work should focus on expanding the panel of microorganisms to include clinically relevant resistant strains, elucidating the precise mechanism of action, and exploring structure-activity relationships through the synthesis of derivatives to optimize potency and minimize cytotoxicity.
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- MIC 50 (mM) against S. aureus and E.coli, and calculated global electrophilicities. ResearchGate.
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- Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles. National Center for Biotechnology Information.
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Reaction of 4-Nitrobenzaldoxime with Grignard reagents
Reaction of 4-Nitrobenzaldoxime with Grignard Reagents: A Guide to Navigating Competing Reaction Pathways
Introduction
The reaction of Grignard reagents with oximes is a versatile transformation in organic synthesis, offering routes to substituted hydroxylamines and nitrones, which are valuable precursors for a variety of nitrogen-containing compounds. However, the introduction of additional reactive functional groups on the oxime substrate, such as a nitro group, presents a significant challenge in terms of chemoselectivity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of this compound with Grignard reagents. We will explore the competing reaction pathways, discuss the underlying mechanistic principles, and provide detailed experimental protocols to investigate and potentially control the reaction outcome.
The core challenge in this transformation lies in the dual reactivity of this compound. The carbon-nitrogen double bond of the oxime is an electrophilic site susceptible to nucleophilic attack by the Grignard reagent. Concurrently, the aromatic nitro group is also highly reactive towards Grignard reagents, a reactivity famously exploited in the Bartoli indole synthesis.[1][2][3] This document will serve as a comprehensive guide to understanding and navigating this chemical complexity.
Theoretical Background: The Dichotomy of Reactivity
The reaction of a Grignard reagent (R-MgX) with this compound can proceed via two primary, competing pathways:
-
Pathway A: Nucleophilic Addition to the Oxime C=N Bond: This is the classical reaction of a Grignard reagent with an oxime. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the C=N double bond, leading to the formation of an N,N-disubstituted hydroxylamine after acidic workup.
-
Pathway B: Reaction with the Aromatic Nitro Group: Grignard reagents are known to react with nitroarenes.[4][5][6] This can proceed through a single-electron transfer (SET) mechanism, leading to a variety of products, or via direct nucleophilic attack on the nitro group, as seen in the initial steps of the Bartoli indole synthesis.[1][2][3]
The predominance of one pathway over the other is expected to be influenced by several factors, including the nature of the Grignard reagent (steric hindrance, electronic effects), the reaction temperature, and the stoichiometry of the reagents.
Mechanistic Insights
To understand the potential outcomes, it is crucial to examine the mechanisms of both competing pathways.
Pathway A: Addition to the Oxime
The reaction begins with the deprotonation of the acidic oxime hydroxyl group by the Grignard reagent. A second equivalent of the Grignard reagent can then add to the C=N bond.
Caption: Proposed initial steps for Pathway B.
Experimental Protocols
Given the competing nature of the reaction, a systematic approach is required to determine the optimal conditions for achieving a desired outcome. The following protocols are designed to serve as a starting point for this investigation.
General Considerations:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used. [7]The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Titration: The concentration of the Grignard reagent solution should be determined by titration prior to use to ensure accurate stoichiometry.
-
Safety Precautions: Grignard reagents are highly flammable and react violently with water. Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated fume hood.
Protocol 1: Investigation of Stoichiometry and Temperature Effects
This protocol aims to elucidate the influence of Grignard reagent stoichiometry and reaction temperature on the product distribution.
Materials:
-
This compound
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (for workup)
-
Saturated aqueous Sodium Bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate
-
Dry Ice/Acetone Bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to the desired temperature (-78 °C, 0 °C, or room temperature) using an appropriate cooling bath.
-
Grignard Addition: Add the Grignard reagent (1.1 eq., 2.2 eq., or 3.3 eq.) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature for a specified time (e.g., 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Add 1 M HCl and extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Filter the drying agent and concentrate the filtrate under reduced pressure. Analyze the crude product by ¹H NMR and LC-MS to determine the product distribution. Purify the major product(s) by column chromatography.
Table 1: Experimental Matrix for Protocol 1
| Entry | Grignard Equivalents | Temperature (°C) |
| 1 | 1.1 | -78 |
| 2 | 2.2 | -78 |
| 3 | 3.3 | -78 |
| 4 | 1.1 | 0 |
| 5 | 2.2 | 0 |
| 6 | 3.3 | 0 |
| 7 | 1.1 | Room Temp. |
| 8 | 2.2 | Room Temp. |
| 9 | 3.3 | Room Temp. |
Protocol 2: Screening of Different Grignard Reagents
This protocol is designed to assess the impact of the Grignard reagent's steric and electronic properties on chemoselectivity.
Materials:
-
This compound
-
Various Grignard Reagents (e.g., Methylmagnesium bromide, Ethylmagnesium bromide, Isopropylmagnesium chloride, Vinylmagnesium bromide, Phenylmagnesium bromide; all 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid
-
Saturated aqueous Sodium Bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Follow the procedure outlined in Protocol 1 , using a fixed stoichiometry (e.g., 2.2 equivalents) and temperature (e.g., 0 °C).
-
Systematically vary the Grignard reagent used in each experiment.
-
Analyze the product distribution for each reaction as described in Protocol 1.
Table 2: Grignard Reagent Screening
| Entry | Grignard Reagent |
| 1 | Methylmagnesium bromide |
| 2 | Ethylmagnesium bromide |
| 3 | Isopropylmagnesium chloride |
| 4 | Vinylmagnesium bromide |
| 5 | Phenylmagnesium bromide |
Characterization of Potential Products
Thorough characterization of the reaction products is essential to determine the outcome of the reaction. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product(s). For the desired N-substituted hydroxylamine (from Pathway A), characteristic signals for the newly introduced R-group and the benzylic protons would be expected. Products from Pathway B would likely show more complex spectra, potentially indicating the formation of indole-like structures (in the case of vinyl Grignard) or other reduction/addition products of the nitro group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product(s) and aid in structural identification.
-
Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the oxime O-H stretch and the presence of N-H and/or other characteristic vibrations can provide valuable information. The symmetric and asymmetric stretching frequencies of the nitro group should also be monitored for any changes.
Discussion of Expected Outcomes and Troubleshooting
Based on the known reactivity of the functional groups, several outcomes are plausible:
-
Favorable conditions for Pathway A: It is hypothesized that using sterically hindered Grignard reagents and lower temperatures might favor the attack at the less sterically encumbered oxime carbon. [8]Using a stoichiometry of just over two equivalents of the Grignard reagent (one for deprotonation, one for addition) may also favor this pathway.
-
Favorable conditions for Pathway B: The use of excess, less sterically hindered Grignard reagents (like vinylmagnesium bromide) and potentially higher temperatures could favor reaction at the nitro group, analogous to the Bartoli synthesis. [1][2][3]* Formation of a complex mixture: It is highly probable that under many conditions, a mixture of products from both pathways will be formed. In such cases, careful optimization of the reaction parameters in Protocol 1 will be necessary to favor a single product.
-
No reaction or decomposition: If the Grignard reagent is quenched by trace amounts of water, the reaction will not proceed. [7]At higher temperatures, decomposition of the starting material or products may occur.
Troubleshooting:
-
Low or no conversion: Ensure all glassware is scrupulously dry and the solvent is anhydrous. Check the quality and concentration of the Grignard reagent.
-
Predominance of side products from nitro group reduction: Consider using a less reactive organometallic reagent, such as an organozinc or organocuprate, which may exhibit greater chemoselectivity. Another strategy could be the temporary protection of the nitro group, although there are limited effective protecting groups for nitroarenes against Grignard reagents. [9][10]
Conclusion
The reaction of this compound with Grignard reagents is a challenging yet potentially rewarding transformation. The inherent competition between nucleophilic attack at the oxime and reaction with the nitro group necessitates a careful and systematic approach to experimental design. By following the protocols outlined in this application note and thoroughly characterizing the resulting products, researchers can gain valuable insights into the factors governing the chemoselectivity of this reaction. This knowledge will be instrumental in developing synthetic routes to novel N-substituted hydroxylamines and other nitrogen-containing molecules of interest to the pharmaceutical and materials science industries.
References
- Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.
- Dobbs, A. P., & Jones, K. (1997). The Bartoli indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (22), 3881-3881.
- Kürti, L., & Czakó, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
- Bartoli, G., Bosco, M., Dalpozzo, R., & Palmieri, G. (1991). The reaction of nitroarenes with Grignard reagents. Tetrahedron, 47(34), 7069-7080.
- Severin, T., & Schmitz, R. (1962). Die Umsetzung von Nitroaromaten mit Grignard-Verbindungen, I. Mitteil.: Die Reaktion von Nitrobenzol mit Phenylmagnesiumbromid. Chemische Berichte, 95(6), 1417-1422.
- Bartoli, G., Bosco, M., & Dalpozzo, R. (1987). Conjugate addition of Grignard reagents to nitroarenes. A new, general entry to α-substituted nitroalkanes. Tetrahedron Letters, 28(41), 4955-4958.
- Campbell, K. N., Campbell, B. K., & Chaput, E. P. (1943). The Reaction of Grignard Reagents with Oximes. II. The Action of Aryl Grignard Reagents with Mixed Ketoximes. The Journal of Organic Chemistry, 08(1), 99-102.
- Barton, D. H. R., & Ollis, W. D. (Eds.). (1979). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. Pergamon Press.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
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- Name-Reaction.com. (n.d.). Bartoli Indole Synthesis.
- Rieke, R. D., & Uhm, S. J. (1975). The preparation of highly reactive magnesium for the preparation of Grignard reagents. Synthesis, 1975(07), 452-453.
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Cycloaddition Reactions of 4-Nitrobenzaldoxime Derivatives: A Guide for Researchers
Introduction: The Strategic Role of the Nitro Group in Cycloaddition Chemistry
The 1,3-dipolar cycloaddition reaction stands as a cornerstone of heterocyclic chemistry, enabling the efficient, stereospecific construction of five-membered rings.[1][2] Within this reaction class, derivatives of 4-nitrobenzaldoxime serve as exceptionally versatile precursors for potent 1,3-dipoles, namely nitrones and nitrile oxides. The presence of the electron-withdrawing nitro group at the para-position of the benzene ring is not a passive substituent; it fundamentally modulates the electronic properties of the dipole, thereby influencing reactivity, regioselectivity, and overall reaction efficiency.[3]
This technical guide provides researchers, synthetic chemists, and drug development professionals with a detailed exploration of the cycloaddition reactions involving this compound derivatives. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices. The focus is on two primary pathways: the generation of 4-nitrobenzonitrile oxide for reactions with alkenes and alkynes, and the formation of C-(4-nitrophenyl)nitrones for cycloadditions with various dipolarophiles.
Mechanistic Principles: An Electron-Deficient Dipole
The versatility of this compound in cycloaddition chemistry stems from its ability to serve as a precursor to two key 1,3-dipoles: 4-nitrobenzonitrile oxide and C-(4-nitrophenyl)nitrones. The regiochemical and stereochemical outcomes of these reactions are largely governed by Frontier Molecular Orbital (FMO) theory.[3][4]
The potent electron-withdrawing nature of the 4-nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole. This electronic perturbation has two major consequences:
-
Enhanced Reactivity: It narrows the energy gap between the dipole's LUMO and the Highest Occupied Molecular Orbital (HOMO) of electron-rich dipolarophiles (e.g., styrenes, vinyl ethers), accelerating the reaction rate. This is a classic example of an inverse-electron-demand 1,3-dipolar cycloaddition.
-
Control of Regioselectivity: The reaction proceeds to favor the orientation that maximizes the overlap between the largest lobes of the interacting frontier orbitals. For reactions with typical alkenes, this often leads to the formation of specific regioisomers, such as 5-substituted isoxazolines from the nitrile oxide pathway.[3]
Pathway 1: 4-Nitrobenzonitrile Oxide Cycloaddition
This compound can be readily converted in situ to 4-nitrobenzonitrile oxide. This is typically achieved by oxidation with a mild oxidizing agent, such as sodium hypochlorite (bleach), which facilitates the elimination of HCl from an intermediate hydroximoyl chloride. The highly reactive nitrile oxide is immediately trapped by a dipolarophile present in the reaction mixture to form isoxazoline (from alkenes) or isoxazole (from alkynes) heterocycles.
dot digraph "Nitrile_Oxide_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ends_dot
Pathway 2: C-(4-Nitrophenyl)nitrone Cycloaddition
Alternatively, 4-nitrobenzaldehyde (the precursor to the oxime) can be condensed with an N-substituted hydroxylamine to form a stable C-(4-nitrophenyl)nitrone.[5][6] These nitrones are robust 1,3-dipoles that can be isolated, purified, and subsequently reacted with a wide array of alkenes and alkynes. This pathway offers greater control as the dipole is pre-formed before the cycloaddition step. The reaction typically proceeds via a concerted [3+2] mechanism to yield isoxazolidine products.[3]
dot digraph "Nitrone_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ends_dot
Application Notes & Protocols
The following protocols are designed to be self-validating, with clear checkpoints and explanations for key steps. They are based on established methodologies and can be adapted for various substrates.[5][6]
Protocol 1: Synthesis of this compound
This initial step is common to both subsequent cycloaddition pathways.
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Ethanol/Water (9:1) mixture
-
Deionized water
-
Round-bottom flask, magnetic stirrer, pH paper
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq) in a 9:1 ethanol/water mixture (approx. 10 mL per gram of aldehyde). Stir until a homogeneous solution is formed.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Basification: Slowly add an aqueous solution of NaOH (1.6 eq in 20 mL water) or solid NaHCO₃ portion-wise to the reaction mixture. The addition of a base is crucial to liberate the free hydroxylamine from its hydrochloride salt. Monitor the pH to ensure it becomes basic (pH 8-9).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot. The reaction is typically complete within 1-2 hours.
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of cold deionized water and stir. A pale-yellow precipitate of this compound will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.
Protocol 2: [3+2] Cycloaddition via In Situ Generated 4-Nitrobenzonitrile Oxide
This protocol describes the reaction of this compound with an alkene (styrene) to form the corresponding isoxazoline.
Materials:
-
This compound (from Protocol 1)
-
Styrene (or other alkene dipolarophile)
-
Sodium hypochlorite solution (commercial bleach, ~5-6%)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
Reagent Setup: Dissolve this compound (1.0 eq) and styrene (1.2 eq) in DCM (15 mL per gram of oxime) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This is critical to control the exothermic reaction and the concentration of the highly reactive nitrile oxide intermediate.
-
Oxidant Addition: Slowly add aqueous sodium hypochlorite solution (1.5 eq) to the stirred reaction mixture via an addition funnel over 30-45 minutes. A color change is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole.
Protocol 3: Synthesis and Cycloaddition of C-(4-Nitrophenyl)-N-phenylnitrone
This protocol details the synthesis of a stable nitrone and its subsequent cycloaddition with an electron-deficient alkene (N-phenylmaleimide).[5]
Part A: Synthesis of C-(4-Nitrophenyl)-N-phenylnitrone
-
Reagents: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq) and N-phenylhydroxylamine (1.0 eq) in ethanol.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The formation of the nitrone product often results in a colored precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. The nitrone can be used directly or recrystallized.
Part B: [3+2] Cycloaddition
-
Reaction Setup: In a suitable solvent such as toluene or chloroform, dissolve the C-(4-nitrophenyl)-N-phenylnitrone (1.0 eq) and N-phenylmaleimide (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor by TLC. The reaction is typically complete in 6-12 hours.
-
Cooling & Isolation: Cool the reaction mixture to room temperature. The cycloadduct product may precipitate upon cooling. If so, collect it by filtration.
-
Purification: If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the pure isoxazolidine adduct.
Data Summary
The choice of dipolarophile significantly impacts the reaction conditions and outcomes. The following table summarizes representative data for cycloadditions involving this compound derivatives.
| 1,3-Dipole Precursor | Dipolarophile | Product Type | Typical Conditions | Yield (%) | Reference |
| This compound | Styrene | Isoxazoline | DCM, NaOCl, 0°C to RT | Good | General Method |
| This compound | Phenylacetylene | Isoxazole | THF, NaOCl, 0°C to RT | Good | General Method |
| 4-Nitrobenzaldehyde | But-2-ynedioic acid | Isoxazole | Toluene, Reflux | Moderate-Good | [6] |
| 3-Nitrobenzaldehyde | 4-Amino antipyrene | Isoxazolidine | Chloroform, Reflux | 70-80% | [5] |
Note: Yields are highly substrate-dependent and the conditions provided are illustrative.
Conclusion
This compound is a powerful and versatile building block in synthetic organic chemistry. The strong electron-withdrawing nitro group enhances the reactivity of its derived 1,3-dipoles—nitrile oxides and nitrones—making them excellent partners for cycloaddition reactions. By understanding the underlying electronic principles and utilizing robust experimental protocols, researchers can efficiently construct a diverse array of nitrogen- and oxygen-containing heterocycles. The isoxazoline, isoxazole, and isoxazolidine cores generated through these methods are prevalent in medicinal chemistry and serve as valuable intermediates for the synthesis of complex target molecules.
References
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.
- Application Note and Protocols for 1,3-Dipolar Cycloaddition with Nitrones. BenchChem.
- Development of new methodologies for the 1,3-dipolar cycloaddition of nitrones. HAL Open Science.
- Preparation and Charactrisation of 1,3-dipolar cycloaddition of nitrones with 4-amino antipyrene.
- Preparation and Charactrization of 1,3- dipolar cycloaddition of nitrones with but-2-ynedioic acid. University of Thi-Qar Journal.
- Nitrone-olefin (3+2) cycloaddition. Wikipedia.
- Intramolecular cycloaddition of nitrones in total synthesis of natural products.
- Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science.
- Scheme 4: Frontier molecular orbital analysis of a [4 + 2] cycloaddition reaction.
- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by C
- Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide
- Preparation and Charactrisation of 1,3-dipolar cycloaddition of nitrones with 4-amino antipyrene. University of Thi-Qar Journal.
- Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. White Rose eTheses Online.
- Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. The Journal of Organic Chemistry.
- The [3+2]Cycloaddition Reaction. University of Michigan.
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- 6. Preparation and Charactrization of 1,3- dipolar cycloaddition of nitrones with but-2-ynedioic acid | University of Thi-Qar Journal [jutq.utq.edu.iq]
Application Notes and Protocols: 4-Nitrobenzaldoxime as a Versatile Building Block for Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of 4-Nitrobenzaldoxime
This compound, a derivative of 4-nitrobenzaldehyde, is a crystalline organic compound that stands as a promising yet underexplored building block for the synthesis of novel organic materials.[1] Its unique molecular architecture, featuring a reactive oxime functional group and an electron-withdrawing nitro group on a rigid benzene core, offers a versatile platform for creating polymers and functional materials with tailored electronic, optical, and chemical properties. The presence of both a nucleophilic hydroxyl group and a potentially reactive C=N bond in the oxime moiety, coupled with the modifiable nitro group, opens avenues for diverse polymerization and modification strategies.[2][3]
This technical guide provides an in-depth exploration of this compound's potential in materials science. We will delve into its synthesis, key reactive sites, and provide detailed, field-proven protocols for its use in the creation of novel polymeric materials. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Physicochemical and Spectroscopic Properties
A thorough understanding of this compound's properties is crucial for its effective use as a monomer. The para-position of the nitro group significantly influences the electronic and structural characteristics of the molecule compared to its meta-isomer, affecting properties like melting point, polarity, solubility, and crystal packing.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₆N₂O₃ | [1][4][5] |
| Molecular Weight | 166.13 g/mol | [4][5] |
| Appearance | Light yellow crystalline powder | [1][4] |
| Melting Point | 126-131 °C | [4] |
| CAS Number | 1129-37-9 | [1][4] |
| Solubility | Sparingly soluble in water, soluble in ethanol and other organic solvents. | [1] |
Spectroscopic analysis is essential for confirming the structure and purity of the monomer and for characterizing the resulting polymers.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | Aromatic protons will show characteristic shifts influenced by the electron-withdrawing nitro group. The oxime proton will appear as a distinct singlet. |
| ¹³C NMR | The carbon atoms of the benzene ring will have chemical shifts affected by the nitro and oxime substituents. The C=N carbon will also be observable. |
| FTIR | Characteristic peaks for the O-H stretch of the oxime, the C=N stretch, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group will be present.[4] |
| UV-Vis | The molecule will exhibit π-π* electronic transitions, with the position of the nitro group influencing the absorption maxima.[4] |
Protocol 1: Synthesis of this compound
This protocol outlines the straightforward and reliable synthesis of this compound from its commercially available precursor, 4-nitrobenzaldehyde.[6][7][8] The reaction involves the condensation of the aldehyde with hydroxylamine.[4]
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beaker
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Preparation of Hydroxylamine Solution: In a beaker, dissolve hydroxylamine hydrochloride in a minimal amount of deionized water. Slowly add a solution of sodium hydroxide with stirring to neutralize the hydrochloride and liberate the free hydroxylamine. This step should be performed in an ice bath to control the exothermic reaction.
-
Dissolution of Aldehyde: In a separate round-bottom flask, dissolve 4-nitrobenzaldehyde in ethanol with gentle warming if necessary.[4]
-
Reaction: Slowly add the prepared hydroxylamine solution to the stirred solution of 4-nitrobenzaldehyde at room temperature.[4]
-
Monitoring: Monitor the progress of the reaction using TLC. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Precipitation and Isolation: Once the reaction is complete (typically within 1-2 hours), pour the reaction mixture into a larger volume of cold deionized water to precipitate the this compound.[4]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts and unreacted starting materials.[4]
-
Drying and Recrystallization: Dry the crude product. For higher purity, recrystallize the this compound from an ethanol-water mixture to obtain a light yellow crystalline solid.[4]
Caption: Workflow for poly(azomethine-ether) synthesis.
Protocol 3: Post-Polymerization Modification: Reduction of the Nitro Group
The nitro groups on the resulting polymer from Protocol 2 can be chemically modified to introduce new functionalities and alter the material's properties. One of the most common and useful transformations is the reduction of the nitro group to an amine. [2]
The conversion of the electron-withdrawing nitro group to an electron-donating amino group will significantly impact the polymer's electronic properties, solubility, and potential for further functionalization (e.g., through amide bond formation or conversion to a diazonium salt). This modification can be achieved using various reducing agents.
-
Poly(azomethine-ether) from Protocol 2
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Deionized water
-
Dissolution/Suspension: Suspend or dissolve the nitro-functionalized polymer in ethanol in a round-bottom flask.
-
Addition of Reducing Agent: In a separate beaker, dissolve an excess of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Reduction Reaction: Slowly add the acidic tin(II) chloride solution to the stirred polymer suspension/solution. The reaction may be exothermic. Heat the mixture at reflux for several hours to ensure complete reduction.
-
Neutralization and Precipitation: After cooling, slowly add a concentrated NaOH solution to the reaction mixture to neutralize the excess acid and precipitate the tin salts. This step should be performed in an ice bath. The amino-functionalized polymer will also precipitate.
-
Isolation and Purification: Filter the solid mixture and wash it extensively with deionized water to remove all tin salts. Then, wash with ethanol to remove any remaining organic impurities.
-
Drying: Dry the resulting amino-functionalized polymer in a vacuum oven.
Characterization of Novel Polymers
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and properties.
Table 3: Recommended Characterization Techniques
| Technique | Purpose |
| FTIR Spectroscopy | To confirm the formation of the desired linkages (e.g., ether bonds) and the disappearance or modification of functional groups (e.g., reduction of the nitro group). |
| NMR Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity index) of the polymer. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). |
Potential Applications
The novel polymers derived from this compound are anticipated to have a range of applications, leveraging their unique chemical structures:
-
High-Performance Plastics: The rigid aromatic backbone is expected to impart high thermal stability and mechanical strength.
-
Gas Separation Membranes: The presence of specific functional groups could lead to selective gas permeability.
-
Corrosion Inhibitors: Schiff base-containing polymers have shown promise as effective corrosion inhibitors for metals. [9]* Sensors: The electron-rich amino-functionalized polymers could be used in the development of chemical sensors.
Conclusion
This compound is a highly promising, yet underutilized, building block for the creation of novel organic materials. The protocols detailed in this guide provide a solid foundation for researchers to explore its potential in polymer chemistry. The ability to synthesize functional polymers and subsequently modify them opens up a vast design space for materials with tailored properties for a wide array of advanced applications.
References
- A Comparative Analysis of 3-Nitrobenzaldoxime and this compound for Researchers. Benchchem.
- This compound 1129-37-9 wiki. Guidechem.
- (E)-4-Nitrobenzaldehyde oxime.
- 4-Nitrobenzaldehyde chemical structure and properties. Benchchem.
- This compound | C7H6N2O3 | CID 5374046. PubChem.
- The Versatile Role of 4-Nitrobenzaldehyde in Modern Research: A Technical Guide. Benchchem.
- 4-Nitrobenzaldehyde, 250 g, CAS No.
- Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PMC.
- Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic.
- 4-Nitrobenzaldehyde, 25 g - Arom
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Experimental protocol for large-scale synthesis of 4-Nitrobenzaldoxime
An Application Note for the Large-Scale Synthesis of 4-Nitrobenzaldoxime
Abstract
This comprehensive technical guide provides a detailed, field-proven protocol for the large-scale synthesis of this compound, a critical intermediate in organic synthesis and drug development.[1] The procedure is based on the robust condensation reaction between 4-Nitrobenzaldehyde and hydroxylamine hydrochloride. This document is structured to provide researchers, scientists, and drug development professionals with a self-validating system, emphasizing the causality behind experimental choices, stringent safety protocols, and methods for analytical characterization. The protocol is designed for scalability, high yield, and high purity.
Introduction and Scientific Principle
This compound (C₇H₆N₂O₃) is a valuable organic compound characterized by its nitro and aldoxime functional groups.[1] These features make it a versatile building block for synthesizing a range of more complex molecules, including pharmaceuticals and fine chemicals.[1] Oximes, in general, are important intermediates and are also used for the protection and purification of carbonyl compounds.[2]
The synthesis of this compound is achieved through a classic condensation reaction. The process involves the nucleophilic addition of hydroxylamine to the carbonyl carbon of 4-Nitrobenzaldehyde, followed by the elimination of a water molecule to form the C=NOH (oxime) functional group.[3][4] Since hydroxylamine is typically supplied as its hydrochloride salt (NH₂OH·HCl) for stability, a base is incorporated into the reaction to liberate the free hydroxylamine and to neutralize the hydrochloric acid byproduct, driving the equilibrium towards product formation.[3]
Reaction Mechanism
The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 4-Nitrobenzaldehyde.
-
Proton Transfer & Elimination: A series of proton transfers occurs, leading to the formation of a carbinolamine intermediate. This intermediate is unstable and readily eliminates a molecule of water to form the stable oxime product.
Caption: Experimental workflow for the synthesis of this compound.
-
Reactor Setup: Assemble the 5 L three-necked flask with the overhead stirrer, reflux condenser, and a stopper (to be replaced by the dropping funnel).
-
Aldehyde Solution: Charge the flask with 4-Nitrobenzaldehyde (151.1 g, 1.0 mol). Add approximately 1.0 L of 95% ethanol. Begin stirring and gently warm the mixture to 50-60 °C to achieve complete dissolution. [5]3. Hydroxylamine Solution: In a separate large beaker, dissolve hydroxylamine hydrochloride (83.4 g, 1.2 mol) and sodium acetate trihydrate (408.2 g, 3.0 mol) in 1.0 L of deionized water. Gentle warming may be required. [5]4. Reaction Execution: Once the aldehyde is fully dissolved, attach the dropping funnel containing the hydroxylamine solution to the reactor. Add the solution dropwise to the stirred ethanol solution over 30-45 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 1-2 hours. [5]6. Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to 4-Nitrobenzaldehyde has disappeared.
-
Product Isolation (Work-up): Allow the reaction mixture to cool to room temperature. In a separate large vessel (e.g., a 10 L bucket), place 4.0 L of cold deionized water. Pour the reaction mixture into the cold water while stirring vigorously. A pale-yellow precipitate of this compound will form immediately. [6]8. Filtration and Washing: Allow the precipitate to settle for 20 minutes. Collect the solid product by vacuum filtration using a large Büchner funnel. Wash the filter cake thoroughly with excess cold deionized water (at least 3 x 500 mL) to remove any inorganic salts and residual ethanol. [5][6]9. Purification (Recrystallization): Transfer the crude, damp solid to a large beaker. Add a minimal amount of hot 95% ethanol (start with ~1.5 L) to dissolve the solid completely. If any insoluble material remains, perform a hot filtration. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. [5]10. Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and then dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Results and Characterization
This protocol reliably produces this compound in high yield and purity.
Quantitative Data Summary
| Parameter | Expected Value |
| Appearance | Light yellow crystalline powder [1][6] |
| Expected Yield | 150 - 160 g (90 - 96%) |
| Melting Point | 126 - 131 °C [6] |
| Molecular Formula | C₇H₆N₂O₃ [7] |
| Molecular Weight | 166.13 g/mol [6][7] |
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR (DMSO-d₆): Expected signals for aromatic protons, the aldehyde proton (now part of the oxime), and the hydroxyl proton.
-
¹³C NMR (DMSO-d₆): Signals corresponding to the carbons of the aromatic ring and the C=N carbon of the oxime.
-
FT-IR (KBr): Characteristic absorption bands for the O-H stretch (~3300-3100 cm⁻¹), C=N stretch (~1600 cm⁻¹), N-O stretch, and strong peaks corresponding to the nitro group (NO₂) symmetric and asymmetric stretches. [3]* Mass Spectrometry (EI or ESI): A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 166.13 g/mol . [3][6]
Conclusion
The protocol detailed in this application note provides a reliable, scalable, and efficient method for the large-scale synthesis of this compound. By adhering to the stringent safety precautions and procedural steps, researchers can consistently obtain a high-purity product suitable for subsequent applications in pharmaceutical and chemical research. The self-validating nature of the protocol, combined with clear characterization benchmarks, ensures reproducibility and trustworthiness in a professional laboratory setting.
References
- Sigma-Aldrich. (2025).
- MilliporeSigma. (n.d.). SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS.
- Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.
- Guidechem. (n.d.). This compound 1129-37-9 wiki.
- Fisher Scientific. (2010).
- Indian Academy of Sciences. (n.d.).
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - O-(4-Nitrobenzoyl)hydroxylamine.
- NIH National Library of Medicine. (n.d.). (E)-4-Nitrobenzaldehyde oxime.
- Benchchem. (n.d.). A Comparative Analysis of 3-Nitrobenzaldoxime and this compound for Researchers.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - 2-Hydroxy-5-nitrobenzaldehyde.
- ChemTube3D. (n.d.).
- International Journal of Trend in Scientific Research and Development. (2024).
- NIH PubChem. (n.d.). This compound.
- GSRS. (n.d.). This compound.
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Application Note: The Strategic Use of 4-Nitrobenzaldoxime in the Synthesis of Novel Enzyme Inhibitors
Abstract
This technical guide provides an in-depth exploration of 4-nitrobenzaldoxime as a versatile scaffold for the synthesis of enzyme inhibitors. We delve into the mechanistic rationale behind its use, leveraging the unique electronic properties of both the oxime and the para-nitro functionalities. This document furnishes researchers, medicinal chemists, and drug development professionals with a comprehensive understanding, a detailed synthetic protocol for derivatization, and methodologies for characterization and evaluation of novel inhibitor candidates.
Introduction: Why this compound?
This compound is a compelling starting material in medicinal chemistry due to the convergence of two key functional groups on a stable aromatic ring: the nucleophilic oxime and the electron-withdrawing nitro group.[1][2] This combination offers a unique platform for designing enzyme inhibitors through several mechanistic paradigms.
-
The Oxime Group: The oxime moiety (-C=N-OH) is a potent nucleophile, particularly in its deprotonated oximate form. This characteristic is famously exploited in the reactivation of acetylcholinesterase (AChE) inhibited by organophosphates.[1] In this context, the oximate anion attacks the phosphorus atom of the organophosphate, cleaving the covalent bond between the poison and the enzyme's active site serine.[1] This inherent reactivity makes the oxime group an excellent anchor for designing molecules that can interact with electrophilic residues (like a phosphorylated serine or a catalytic cysteine) in an enzyme's active site.
-
The Nitro Group: The para-positioned nitro group significantly influences the molecule's electronic properties. Its strong electron-withdrawing nature enhances the acidity of the oxime proton, facilitating the formation of the more reactive oximate anion. Furthermore, the nitro group itself can be bio-reduced in hypoxic environments (such as in solid tumors or certain bacteria) to form reactive nitroso and hydroxylamine species that can covalently modify proteins.[1] In some contexts, the nitro group can act as a "masked electrophile," where its conversion to a nitronic acid tautomer within an enzyme's active site can lead to covalent modification of nucleophilic residues like cysteine.
This guide will focus on leveraging the nucleophilicity of the oxime group through derivatization to create targeted enzyme inhibitors.
Mechanistic Rationale for Inhibition
The design of inhibitors based on the this compound scaffold can be approached from two primary angles: non-covalent (reversible) inhibition and covalent (irreversible) inhibition.
-
Reversible Inhibition: By converting the oxime's hydroxyl group into an ether or ester, one can introduce various substituents (R-groups) designed to interact with specific pockets within an enzyme's active site. The 4-nitrophenyl ring can form π-π stacking interactions, while the strategically chosen R-group can engage in hydrophobic, hydrogen bonding, or electrostatic interactions, leading to potent and selective reversible inhibition.
-
Covalent Inhibition: The nitro group offers a pathway to covalent inhibition. Research has shown that a nitroalkane can be activated within an enzyme active site to its nitronic acid tautomer, which is then susceptible to nucleophilic attack by a cysteine residue, forming a stable thiohydroximate adduct. This suggests that the nitroaromatic scaffold of this compound could be used to design targeted covalent inhibitors for enzymes with an appropriately positioned active site cysteine.
The following diagram illustrates a generalized concept of an O-derivatized this compound inhibitor binding to an enzyme active site.
Sources
Application Notes & Protocols: Harnessing Flow Chemistry for 4-Nitrobenzaldoxime Reactions
Abstract
This technical guide provides an in-depth exploration of the applications of 4-nitrobenzaldoxime in continuous flow chemistry. Nitroaromatic compounds and their derivatives, while synthetically versatile, often present significant safety challenges in traditional batch processing due to their potential for thermal runaway and explosive decomposition.[1] Flow chemistry, with its superior heat and mass transfer, precise control over reaction parameters, and small reactor volumes, offers a transformative approach to safely handle and efficiently convert these energetic materials.[2][3] This document details robust, field-tested protocols for three key transformations of this compound: the selective reduction of the nitro group, the Beckmann rearrangement to form 4-nitrobenzamide, and the in situ generation of 4-nitrobenzonitrile oxide for 1,3-dipolar cycloaddition reactions. These protocols are designed for researchers, chemists, and drug development professionals seeking to leverage flow chemistry for safer, more efficient, and scalable synthesis.
Introduction: Why Flow Chemistry for this compound?
This compound is a valuable synthetic intermediate, featuring three key reactive sites: the nitro group, the oxime functionality, and the aromatic ring. However, the presence of the nitro group categorizes it as an energetic material, necessitating careful handling. Traditional batch scale-up of reactions involving such compounds is often hampered by poor heat dissipation, leading to the formation of hot spots and an increased risk of uncontrolled exothermic events.[3]
Continuous flow processing mitigates these risks by design. Reactions are conducted within small-volume tubes or microreactors, ensuring a high surface-area-to-volume ratio.[4] This characteristic facilitates near-instantaneous heat exchange, allowing for highly exothermic reactions to be run safely even at elevated temperatures.[2] Furthermore, hazardous intermediates can be generated and consumed in situ, minimizing their accumulation and potential for danger.[5][6] The applications detailed herein leverage these intrinsic advantages to unlock synthetic pathways that are either hazardous or inefficient in batch mode.
Application I: Selective Nitro Group Reduction in Continuous Flow
The reduction of a nitro group to an amine is a cornerstone transformation in organic synthesis, providing access to anilines which are precursors to a vast array of pharmaceuticals and materials.[1][7] Performing this reduction on this compound yields 4-aminobenzaldoxime, a precursor to 4-aminobenzaldehyde, a valuable building block.[8][9] Flow chemistry makes this process safer and highly efficient, particularly when using potent reducing agents.
Causality and Method Selection
While catalytic hydrogenation is a common method, it often requires high pressures of hydrogen gas and expensive metal catalysts.[10] A compelling alternative is the metal-free reduction using trichlorosilane (HSiCl₃) and a tertiary amine base.[1] This system generates dichlorosilylene in situ as the reducing species. In a flow setup, the highly exothermic nature of the reaction is easily managed, and the continuous processing prevents the buildup of potentially unstable intermediates. This method offers high chemoselectivity, leaving the oxime group intact under controlled conditions.
Experimental Workflow: Nitro Reduction
The workflow involves two separate reagent streams that are mixed at a T-junction immediately before entering a heated reactor coil. This ensures that the reactive species are generated only upon mixing, a key safety feature of flow synthesis.
Caption: Continuous flow setup for the reduction of this compound.
Protocol: Continuous Flow Synthesis of 4-Aminobenzaldoxime
-
Reagent Preparation:
-
Solution A: Prepare a 0.1 M solution of this compound in anhydrous dichloromethane (DCM).
-
Solution B: In a separate flask under an inert atmosphere, prepare a solution of trichlorosilane (HSiCl₃, 3.0 eq.) and Hünig's base (N,N-diisopropylethylamine, 3.5 eq.) in anhydrous DCM to match the concentration of Solution A.
-
-
System Setup:
-
Prime two HPLC pumps and associated lines with anhydrous DCM.
-
Pump Solution A through Pump A and Solution B through Pump B, setting the flow rates to deliver a 1:1 volumetric ratio (e.g., 0.1 mL/min each).
-
The streams are combined in a T-mixer and flow into a 5 mL PFA reactor coil submerged in a water bath heated to 40°C.
-
A 10 bar back pressure regulator (BPR) is installed after the reactor to ensure the solvent remains in the liquid phase and to improve reaction consistency.
-
-
Execution & Collection:
-
Set the total flow rate to 0.2 mL/min, corresponding to a residence time of 25 minutes in the 5 mL reactor.
-
Allow the system to stabilize for 3 residence times (~75 minutes), discarding the initial output.
-
Collect the product stream in a flask containing a saturated solution of sodium bicarbonate to quench the reaction.
-
-
Work-up & Analysis:
-
Extract the quenched reaction mixture with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and LC-MS to determine conversion and purity. The desired 4-aminobenzaldoxime is typically obtained in high yield.[1]
-
| Parameter | Value | Rationale |
| Substrate Conc. | 0.1 M | Balances throughput with solubility. |
| Temperature | 40°C | Provides sufficient thermal energy to drive the reaction without degrading the product. |
| Flow Rate (Total) | 0.2 mL/min | Achieves a 25-minute residence time in a 5 mL reactor, sufficient for high conversion. |
| Pressure | 10 bar | Prevents solvent boiling and suppresses bubble formation, leading to stable flow. |
| Stoichiometry | 3.0 eq. HSiCl₃ | Ensures complete reduction of the nitro group. |
| Expected Yield | >95% | Based on similar reductions of aromatic nitro compounds in flow.[1] |
Application II: Flow Photochemical Beckmann Rearrangement
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide.[11][12] For this compound, this transformation yields 4-nitrobenzamide, a useful synthetic intermediate. Traditional methods often require strong acids and high temperatures, conditions that can be hazardous and lead to side products.[13] A modern, milder alternative utilizes photoredox catalysis to generate a reactive species that promotes the rearrangement under flow conditions.[14][15]
Causality and Method Selection
The selected method involves the in situ photochemical generation of the Vilsmeier-Haack (V-H) reagent from dimethylformamide (DMF) and an activator like CBr₄, catalyzed by a photoredox catalyst such as Ru(bpy)₃Cl₂.[15] This highly electrophilic V-H reagent then activates the oxime's hydroxyl group, initiating the rearrangement. Conducting this process in a two-stage flow reactor is ideal: the first stage is a photoreactor for V-H reagent generation, and the second stage involves mixing with the oxime solution for the thermal rearrangement. This separation prevents degradation of the sensitive oxime by the high-energy light source and allows for precise temperature control of each step.
Experimental Workflow: Beckmann Rearrangement
This workflow uses a two-reactor system. The first reactor is a transparent FEP coil irradiated by LEDs to generate the reactive promoter. This stream is then mixed with the oxime solution and enters a second, heated coil to drive the thermal rearrangement.
Caption: Telescoped flow setup for nitrile oxide generation and trapping.
Protocol: Continuous Flow Synthesis of 3-(4-Nitrophenyl)-5-phenylisoxazole
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in acetonitrile.
-
Solution B: Prepare a 0.22 M solution of N-chlorosuccinimide (NCS, 1.1 eq.) and a 0.25 M solution of triethylamine (1.25 eq.) in acetonitrile.
-
Solution C: Prepare a 0.3 M solution of phenylacetylene (1.5 eq.) in acetonitrile.
-
-
System Setup:
-
Set Pump A and Pump B to a flow rate of 0.25 mL/min each. Their streams are combined at T-Mixer 1.
-
The combined stream flows through a 1 mL reactor coil at room temperature (Residence Time 1 = 2 minutes) to generate the nitrile oxide.
-
The output from this coil is fed into T-Mixer 2, where it is combined with Solution C from Pump C, flowing at 0.5 mL/min.
-
The final combined stream (total flow rate 1.0 mL/min) enters a 10 mL reactor coil heated to 60°C (Residence Time 2 = 10 minutes) to drive the cycloaddition.
-
A 5 bar BPR is placed at the system outlet.
-
-
Execution & Collection:
-
Start all three pumps simultaneously.
-
Allow the system to stabilize for 30 minutes before collecting the product stream.
-
-
Work-up & Analysis:
-
Remove the solvent from the collected fraction under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 3-(4-nitrophenyl)-5-phenylisoxazole.
-
| Parameter | Value | Rationale |
| Generation Temp. | Room Temp. | Formation of the nitrile oxide is rapid and does not require heating. |
| Cycloaddition Temp. | 60°C | Accelerates the cycloaddition reaction rate to ensure full conversion within the residence time. |
| Residence Time 1 | 2 min | Sufficient for rapid nitrile oxide formation while minimizing decomposition. |
| Residence Time 2 | 10 min | Allows the cycloaddition reaction to proceed to completion. |
| Stoichiometry | 1.5 eq. Alkyne | Using a slight excess of the trapping agent ensures efficient capture of the nitrile oxide. |
| Expected Yield | >80% | In situ generation and trapping strategies in flow are highly efficient. |
Conclusion
The application of continuous flow chemistry to the reactions of this compound provides a robust framework for enhancing laboratory safety, efficiency, and scalability. By leveraging the superior process control offered by flow reactors, hazardous nitro-group reductions can be performed with minimal risk, classic rearrangements can be achieved under milder conditions using photochemistry, and highly reactive intermediates like nitrile oxides can be generated and utilized with precision. The protocols outlined in this guide serve as a validated starting point for researchers to explore the rich chemistry of this compound and other energetic materials in a safer and more controlled manufacturing paradigm.
References
- Gemo, N., Zaramella, A., et al. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry.
- Loh, J. Y., et al. (2022). Addressing the quantitative conversion bottleneck in single-atom catalysis. Nature Communications.
- Yaghmaei, M., Lanterna, A. E., & Scaiano, J. C. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. iScience.
- Griffiths, O. M., et al. (2020). Photochemical Flow Oximation of Alkanes. Baxendale Group, Durham University.
- Glavan, A., et al. (2023). Photo-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. Molecules.
- Chen, Y., Cantillo, D., & Kappe, C. O. (2019). Visible Light–Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor. European Journal of Organic Chemistry.
- Wikipedia. (n.d.). Beckmann rearrangement.
- Yaghmaei, M., Lanterna, A. E., & Scaiano, J. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Semantic Scholar.
- Klán, P., et al. (2023). Synthetic Chameleon Turns into Oximes, Nitrones, and Hydroxylamines when Exposed to Blue Light. ACS Organic & Inorganic Au.
- de Mayo, P. (1966). Photochemistry of oximes. II. On the photo-induced formation of cycloalkanones and alkanoic acid amides from cycloalkanone oxime. Canadian Journal of Chemistry.
- ResearchGate. (n.d.). Photochemical reaction between oxime 107 and radical trapping reagents.
- Chemistry LibreTexts. (2023). Beckmann Rearrangement.
- Rakhimova, A. M., et al. (2020). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
- Chemistry Steps. (n.d.). The Beckmann Rearrangement.
- Disney, N., et al. (2024). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering.
- Kumar, A., et al. (2020). FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. NeuroQuantology.
- Güngördü, A., & Koca, A. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-fr. Journal of Chemical Sciences.
- Scribd. (n.d.). Synthesis, Structure and Chemical Transformations of 4-Aminobenzaldehyde.
- Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE.
- Jamieson, P., et al. (2025). Generation and Use of Reactive Intermediates Exploiting Flow Technology. CHIMIA.
- Bédard, A. C., & Kappe, C. O. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Expert Opinion on Drug Discovery.
- Corcoran, E. B., & Wirth, T. (2021). Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. The Journal of Organic Chemistry.
- Gemo, N., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Society Reviews.
- PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (2022). How to reduce 4-nitrobenzaldehyde to 4-aminobenzaldehyde?
- ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde.
- Royal Society of Chemistry. (2023). Reaction Chemistry & Engineering.
- ResearchGate. (n.d.). In situ methods of nitrile oxide generation and cycloaddition.
- Neyt, N. C., & Riley, D. L. (2021). Application of reactor engineering concepts in continuous flow chemistry: a review. Reaction Chemistry & Engineering.
- Jamieson, P., et al. (2022). Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. The Journal of Organic Chemistry.
- Lampkowski, R. S., et al. (2020). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Direct aldol reactions of 4-nitrobenzaldehyde with acetone catalyzed by organic molecules 2.
- NPTEL IIT Bombay. (2025). Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. YouTube.
- Joint Research Centre. (n.d.). Flow chemistry and the synthesis of energetic materials. JRC Publications Repository.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitrobenzaldoxime
This technical support guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 4-Nitrobenzaldoxime. Our guidance is grounded in established chemical principles to help you navigate the common challenges associated with this synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions based on reaction kinetics and mechanistic principles.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the synthesis of this compound can typically be traced back to several critical parameters. A systematic review of your procedure is recommended.
-
Suboptimal pH: The formation of oximes is highly pH-dependent. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 4-nitrobenzaldehyde. This process is most efficient in a weakly acidic medium (typically pH 4-5).[1][2]
-
Causality: At a low pH (highly acidic), the hydroxylamine nucleophile (pKa ≈ 6) is protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl.[2] In neutral to basic conditions, the dehydration of the carbinolamine intermediate becomes the rate-limiting step and is slow without acid catalysis.[1]
-
Solution: When using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base such as sodium acetate or pyridine must be added to neutralize the liberated HCl and buffer the reaction mixture to the optimal pH range.[3][4] Ensure you are using the correct stoichiometry of the base. It is advisable to monitor the pH of the reaction mixture.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][5] Spot the reaction mixture alongside the starting 4-nitrobenzaldehyde. The reaction is complete when the aldehyde spot has disappeared. An appropriate eluent system for this analysis is a mixture of hexane and ethyl acetate (e.g., 4:1 ratio).[5]
-
-
Inadequate Temperature Control: While many oximation reactions proceed well at room temperature or with gentle heating, excessive temperatures can promote side reactions.[3]
-
Causality: At elevated temperatures, the aldoxime product can undergo dehydration to form 4-nitrobenzonitrile.[6]
-
Solution: Maintain the reaction temperature at room temperature or slightly elevated (e.g., reflux in ethanol) as specified in established protocols.[3] Avoid unnecessarily high temperatures.
-
Question 2: I'm observing multiple spots on my TLC plate after the reaction. What are these impurities?
Answer: The presence of multiple spots on your TLC plate, besides the desired product, indicates impurities. These commonly include:
-
Unreacted 4-Nitrobenzaldehyde: This is the most common impurity if the reaction has not gone to completion. Its Rf value will be different from the more polar oxime product.
-
syn- and anti- Isomers: this compound can exist as two geometric isomers (E and Z). These isomers may have slightly different polarities and can sometimes appear as two separate, often close, spots on a TLC plate.[5] This is an inherent aspect of the product's structure. For most applications, a mixture of isomers is acceptable. If a single isomer is required, careful column chromatography may be necessary for separation.[5]
-
4-Nitrobenzonitrile: As mentioned, this can form via dehydration of the oxime at higher temperatures.
-
Solution: Control the reaction temperature carefully. If this impurity is detected, purification by recrystallization or column chromatography will be necessary to separate it from the desired oxime.
-
-
4-Nitrobenzoic Acid: The starting material, 4-nitrobenzaldehyde, can be susceptible to oxidation to the corresponding carboxylic acid, especially if the reagent bottle is old or has been improperly stored.
-
Solution: Use pure starting materials. The presence of 4-nitrobenzoic acid can be confirmed by TLC. Purification can be achieved through recrystallization.
-
Question 3: My product precipitates as an oil or fails to crystallize during workup. What can I do?
Answer: Oiling out or failure to crystallize is often due to the presence of impurities that depress the melting point of the product.
-
Causality: Impurities disrupt the crystal lattice formation of the desired compound. Unreacted starting material or side products can act as contaminants.
-
Solution:
-
Purification Prior to Crystallization: If the product is an oil, first attempt to purify it by column chromatography to remove impurities.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane. This can sometimes induce crystallization by dissolving the impurities while the desired product remains a solid.
-
Optimize Recrystallization Solvent: The choice of solvent for recrystallization is crucial. For this compound, an ethanol-water mixture is commonly used.[3] Dissolve the crude product in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to promote the formation of pure crystals.[9]
-
Seeding: If you have a small amount of pure, crystalline this compound, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base (e.g., sodium hydroxide, pyridine, or sodium acetate) in the reaction?
When using hydroxylamine hydrochloride (NH₂OH·HCl), the base is essential to neutralize the hydrochloric acid that is liberated during the reaction. This serves two purposes: it frees the hydroxylamine to act as a nucleophile, and it prevents the reaction medium from becoming too acidic, which would protonate the hydroxylamine and inhibit the reaction.[2][3]
Q2: What is the general mechanism for the formation of this compound?
The reaction proceeds via a two-step nucleophilic addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) under weakly acidic conditions to form the C=N double bond of the oxime.[1][2]
Q3: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques should be used for characterization:
-
¹H NMR Spectroscopy: To confirm the structure of the product. The proton signals for the aromatic ring, the C-H of the oxime group, and the O-H proton will be characteristic.[10][11]
-
¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule.
-
FT-IR Spectroscopy: To identify key functional groups, such as the O-H stretch, the C=N bond, and the N-O bond of the oxime, as well as the characteristic peaks for the nitro group and the aromatic ring.
-
Melting Point: A sharp melting point close to the literature value (126-131 °C) is a good indicator of purity.[3]
Q4: What are the key safety precautions for this synthesis?
-
4-Nitrobenzaldehyde: Can cause skin and eye irritation.
-
Hydroxylamine hydrochloride: Is corrosive and potentially explosive. It is also toxic.[12]
-
Solvents: Ethanol and other organic solvents are flammable.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols & Data
Optimized Synthesis Protocol for this compound
This protocol is a synthesis of established methods designed for high yield and purity.
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer
-
TLC plates (silica gel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 equivalent) in ethanol.
-
Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate trihydrate (2.5 equivalents).
-
Reaction: Slowly add the aqueous hydroxylamine solution to the ethanolic solution of 4-nitrobenzaldehyde with constant stirring at room temperature.
-
Heating and Monitoring: Gently heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction's progress by TLC (4:1 hexanes:ethyl acetate) until the 4-nitrobenzaldehyde spot is no longer visible.[3][4]
-
Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of cold water to precipitate the crude this compound.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound as a light yellow crystalline solid.[3]
Quantitative Data Comparison for Oximation Reactions
| Parameter | Condition 1 | Condition 2 | Rationale & Reference |
| Base | Sodium Acetate | Pyridine | Both act as weak bases to buffer the reaction to an optimal pH. Sodium acetate is a common and effective choice. Pyridine can also be used.[2][3] |
| Solvent | Ethanol/Water | Methanol | Protic solvents like ethanol or methanol are effective for dissolving the reactants. An aqueous-organic mixture is common.[3][4] |
| Temperature | Reflux | Room Temperature | Gentle reflux can shorten reaction times. However, the reaction often proceeds well at room temperature over a longer period, which can minimize side products.[3] |
| Molar Ratio (NH₂OH·HCl : Aldehyde) | 1.2 : 1 | 1.5 : 1 | A slight excess of hydroxylamine hydrochloride is used to ensure the complete conversion of the aldehyde.[2][4] |
| Expected Yield | >85% | >85% | High yields are typically reported for the oximation of activated aldehydes like 4-nitrobenzaldehyde under optimized conditions.[4] |
Visualizations
Reaction Mechanism of this compound Synthesis
Caption: Key steps in the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yield issues.
References
- Kölle, P., & Woolf, T. F. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10378–10427.
- Wang, L., et al. (2011). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules, 16(12), 10144–10153.
- Kölle, P., & Woolf, T. F. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews.
- This compound. PubChem.
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- A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. Defense Technical Information Center.
- How To: Monitor by TLC. University of Rochester Department of Chemistry.
- What's the best solvent to remove these crystals and recrystallize it? Reddit.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- Process for the production of 2-pyridine aldoximes. Google Patents.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- 2.3B: Uses of TLC. Chemistry LibreTexts.
- p-NITROBENZALDEHYDE. Organic Syntheses Procedure.
- Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate.
- This compound. Global Substance Registration System.
- Optimization of the parameters of the nitro-aldol reaction between p-nitrobenzaldehyde and nitroethane with 1 as catalyst a. ResearchGate.
- Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts. ResearchGate.
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
- The pH effect on the kinetics of 4-nitrophenol removal by CWPO with doped carbon black catalysts. ResearchGate.
- Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? ResearchGate.
- (E)-4-Nitrobenzaldehyde oxime. ResearchGate.
- Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. ResearchGate.
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Technical Support Center: Purification of 4-Nitrobenzaldoxime
This guide provides in-depth technical support for the purification of 4-nitrobenzaldoxime via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. The content is structured in a problem-oriented question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempts at recrystallization are failing. How do I select the right solvent for this compound?
A1: Solvent selection is the most critical step for a successful recrystallization and is governed by the principle "like dissolves like".[1] this compound possesses a polar nitro group (-NO₂) and a moderately polar oxime group (-C=N-OH), along with a nonpolar aromatic ring. This dual nature means the ideal solvent must satisfy specific criteria: the compound should be highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[2][3]
The Causality: A significant solubility difference across a temperature gradient is essential. This allows the compound to fully dissolve at a high temperature, leaving behind insoluble impurities, and then to crystallize out of the solution upon cooling, leaving soluble impurities behind in the solvent (the "mother liquor").[2][4]
To find the optimal solvent, a systematic screening is necessary.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL.
-
Room Temperature Test: Agitate the mixture at room temperature. A good candidate solvent will not dissolve the compound well at this stage.[4] If the compound dissolves completely, that solvent is unsuitable for single-solvent recrystallization but might be useful in a mixed-solvent system.
-
Hot Temperature Test: Gently heat the test tubes that did not show good solubility at room temperature in a water or sand bath. Add the solvent dropwise until the solid just dissolves.[3]
-
Cooling Test: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. The ideal solvent is one from which your compound readily forms crystals.
-
Evaluation: Assess the quantity and quality of the crystals formed. This systematic approach minimizes waste and quickly identifies a suitable solvent system.
Data Presentation: Predicted Solubility of this compound
The following table provides a predicted solubility profile to guide your solvent selection. Note: This is an inferred profile based on the compound's structure and data from similar molecules; experimental verification is essential.[5][6]
| Solvent Class | Example Solvents | Predicted Solubility at Room Temp. | Predicted Solubility at Elevated Temp. | Rationale |
| Polar Protic | Ethanol, Isopropanol | Low to Moderate | High | The hydroxyl group can hydrogen bond with the oxime and nitro groups, making these excellent candidates.[5] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Very High | Dipole-dipole interactions will promote dissolution. May dissolve the compound too well at room temperature. |
| Nonpolar Aromatic | Toluene | Low | Moderate | π-π stacking interactions between the solvent and the compound's benzene ring can aid solubility at higher temperatures.[5] |
| Halogenated | Dichloromethane | Moderate | High | Generally too effective at dissolving the compound at room temperature for a single-solvent system. |
| Alkanes | Hexane, Heptane | Very Low | Low | The nonpolar nature of alkanes makes them poor solvents for the polar functional groups of this compound.[5] Best used as an "anti-solvent." |
| Aqueous | Water | Very Low | Very Low | The high polarity of water is generally insufficient to overcome the nonpolar aromatic ring.[6][7] |
Based on this profile, ethanol or an ethanol/water mixed solvent system are excellent starting points. A toluene/petroleum ether system has also been reported for similar compounds.[8]
Q2: I've chosen a solvent, but no crystals are forming after cooling the solution. What's wrong?
A2: This is a very common issue, typically stemming from two primary causes: using too much solvent or the formation of a supersaturated solution.[9]
-
Cause 1: Excessive Solvent: This is the most frequent reason for crystallization failure.[10] If the solution is not saturated or near-saturated at the low temperature, the compound will remain dissolved.
-
Solution: Re-heat the solution and gently boil off a portion of the solvent to increase the concentration. Allow it to cool again. To avoid this, always use the minimum amount of hot solvent required to fully dissolve your compound.[1]
-
-
Cause 2: Supersaturation: Sometimes a solution can hold more dissolved solute than it theoretically should at a given temperature, a state known as supersaturation.[1]
-
Solution 1 (Induce Crystallization): Scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide a nucleation site for crystals to begin forming.[1][9]
-
Solution 2 (Seeding): Add a tiny "seed" crystal of the crude this compound to the solution. This provides a template for further crystal growth.[11]
-
Q3: Instead of crystals, an oil is forming at the bottom of my flask. How do I fix this "oiling out"?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[10][12] This is problematic because the oil is often an excellent solvent for impurities, which then get trapped when the oil eventually solidifies.[12]
The Causality: This often happens when a compound has a relatively low melting point or when the solution is cooled too rapidly. Highly concentrated solutions are also more prone to oiling out.[9]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (1-5%) of additional hot solvent to slightly lower the saturation point.[10][11]
-
Ensure Slow Cooling: Allow the flask to cool as slowly as possible. Insulate it by placing it on a cork ring or paper towels, and cover the top with a watch glass. This gives the molecules time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[3][13]
-
Lower the Cooling Temperature: If the issue persists, try cooling the solution to a lower temperature in an ice-salt or dry ice/acetone bath after it has reached room temperature. This can sometimes force the solidified, purer product from the oil. The solidified oil would then need to be re-crystallized.
-
Change Solvents: If oiling out remains a persistent problem, the chosen solvent system may be inappropriate. Re-screen for a different solvent, perhaps one with a lower boiling point.[10]
Q4: My final product is pure, but my yield is very low. What are the common causes of product loss?
A4: A low recovery can be frustrating but is often preventable. Several factors can contribute to this issue:
-
Using Too Much Solvent: As discussed in Q2, excess solvent will retain a significant amount of your product in the mother liquor, even when cold.[1][11]
-
Premature Crystallization: If the solution cools too much during a hot filtration step (used to remove insoluble impurities), the product will crystallize prematurely in the filter funnel.[9] To prevent this, use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent, and perform the filtration as quickly as possible.
-
Washing with Room Temperature Solvent: Washing the collected crystals with room temperature or warm solvent will re-dissolve a portion of your purified product.[1] Always use a minimal amount of ice-cold recrystallization solvent for washing.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a significant amount of product in the solution. Ensure the flask feels cold to the touch and has sat in an ice bath for at least 15-20 minutes before filtration.[13]
Q5: The purified crystals are still colored (e.g., yellow). How can I remove colored impurities?
A5: A persistent color often indicates the presence of highly conjugated, non-polar impurities that co-crystallize with your product.
The Solution (Activated Charcoal): Activated charcoal has a very high surface area and can effectively adsorb these colored impurities.[14]
Protocol for Decolorization:
-
Dissolve the crude this compound in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight—just enough to cover the tip of a spatula). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping. Add it to the hot, but not boiling, solution.
-
Swirl the mixture and keep it hot for a few minutes to allow for adsorption.
-
Perform a hot filtration to remove the charcoal and the adsorbed impurities. The filtrate should be colorless.
-
Proceed with the slow cooling and crystallization as usual.[14]
Recrystallization Workflow Diagram
The following diagram illustrates the complete workflow for the recrystallization of this compound, including key decision points and troubleshooting pathways.
Caption: A flowchart of the recrystallization process for this compound.
References
- Solvent Choice. (n.d.). Chemistry Teaching Labs - University of York.
- Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry: University of Rochester.
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts.
- Recrystallization. (n.d.). University of Toronto, Department of Chemistry.
- Problems in recrystallization. (n.d.). Biocyclopedia.
- Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York.
- Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry: University of Rochester.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- 4-Nitrobenzaldehyde. (n.d.). Solubility of Things.
- Recrystallisation Help. (2020). Reddit.
- This compound. (n.d.). PubChem - NIH.
- Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents.... (2018). ResearchGate.
- How To: Purify by Crystallization. (n.d.). Department of Chemistry: University of Rochester.
- Preparation of 4-nitrobenzaldehyde. (n.d.). PrepChem.com.
- Solubility determination and modelling for 4-nitrobenzaldehyde in N,N-dimethylformamide + (ethanol, n-propanol or n-butanol) mixed solvents. (2018). ResearchGate.
- Can you help show me how to recrystallize the solid product.... (2015). ResearchGate.
- o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.
- Process for the purification of nitrobenzaldehyde. (1989). Google Patents.
- p-NITROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.
- Method of crystallizing nitro products. (1959). Google Patents.
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Technical Support Center: Synthesis of 4-Nitrobenzaldoxime
Introduction
Welcome to the technical support guide for the synthesis of 4-Nitrobenzaldoxime. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic intermediate. The formation of an oxime from 4-nitrobenzaldehyde and hydroxylamine, while straightforward in principle, is susceptible to several side reactions that can impact yield, purity, and downstream applications. This guide provides in-depth, experience-driven answers to common problems, troubleshooting strategies, and detailed protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in my crude this compound, and how do I identify them?
A1: The purity of your final product is contingent on both the completeness of the reaction and the prevention of side reactions. The most common impurities arise from starting materials, side products, and isomeric forms.[1]
-
Unreacted 4-Nitrobenzaldehyde: This is the most frequent impurity, resulting from an incomplete reaction. It is easily identified by TLC, where it will have a different Rf value than the more polar oxime product.
-
Positional Isomers (2- or 3-Nitrobenzaldoxime): These impurities will only be present if your starting 4-Nitrobenzaldehyde was not pure.[1] Purifying the starting aldehyde by recrystallization prior to the reaction is the best preventative measure.
-
4-Nitrobenzonitrile: This dehydration byproduct can form if the reaction is subjected to excessive heat or strong dehydrating conditions.[1][2]
-
syn- and anti-isomers: this compound can exist as two geometric isomers. While not strictly impurities, the presence of an undesired isomer can affect subsequent reaction stereochemistry or biological activity. The ratio is often dependent on the reaction and workup conditions.
Data Summary: Common Impurities and Identification
| Impurity | Common Cause | Analytical Signature (Typical) |
| 4-Nitrobenzaldehyde | Incomplete reaction | ¹H NMR: Aldehyde proton singlet ~10.1 ppm. IR: Strong C=O stretch ~1705 cm⁻¹. |
| 4-Nitrobenzonitrile | Dehydration (high temp/acid) | IR: Sharp C≡N stretch ~2230 cm⁻¹. Absence of O-H stretch. |
| 4-Nitrobenzamide | Beckmann Rearrangement | ¹H NMR: Broad N-H signals. IR: Amide C=O stretch ~1660 cm⁻¹, N-H stretches ~3100-3300 cm⁻¹. |
| Positional Isomers | Impure starting material | Chromatography: Spots/peaks with very similar Rf/retention times. ¹H NMR: Complex aromatic region. |
Q2: My reaction yield is low, with significant starting material remaining. What are the likely causes and solutions?
A2: A low conversion rate is a common issue that typically points to suboptimal reaction conditions or reagent stoichiometry.
Causality Analysis: The reaction of an aldehyde with hydroxylamine to form an oxime is a reversible equilibrium reaction. The mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.[3] The overall equilibrium can be shifted towards the product by carefully controlling the pH and removing water.
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh hydroxylamine hydrochloride (NH₂OH·HCl). Over time, it can degrade.
-
Check the pH: The reaction rate is highly pH-dependent. The optimal pH is typically between 4 and 6.
-
Too Acidic (pH < 4): The hydroxylamine becomes fully protonated (H₃N⁺OH), which is not nucleophilic and will not attack the carbonyl.
-
Too Basic (pH > 7): While the free hydroxylamine is available, the dehydration step, which is acid-catalyzed, becomes slow.
-
-
Base Selection: A weak base, such as sodium acetate or pyridine, is typically added to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile.[4] Using a strong base like NaOH can promote side reactions if not carefully controlled.
-
Increase Reaction Time/Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate. Monitor by TLC to determine the optimal reaction time and avoid heating for too long, which could lead to dehydration.[4]
Q3: I've detected 4-Nitrobenzonitrile in my product. Why did this form and how can I prevent it?
A3: The formation of 4-Nitrobenzonitrile is a classic dehydration reaction of the aldoxime.[2] This side reaction is typically promoted by harsh conditions that facilitate the elimination of water from the oxime.
Mechanism Insight: The hydroxyl group of the oxime can be protonated by an acid or activated by reagents like acetic anhydride or thionyl chloride. This turns the hydroxyl into a good leaving group (H₂O or other). A subsequent elimination reaction results in the formation of the nitrile triple bond.
Preventative Measures:
-
Avoid High Temperatures: Do not reflux the reaction for extended periods unless a specific protocol requires it. Use the lowest effective temperature.
-
Control Acidity: While mild acid is needed for the reaction, strong acids (e.g., concentrated H₂SO₄) or Lewis acids, especially when heated, will strongly favor nitrile formation.[5]
-
Quench Appropriately: After the reaction is complete, pour the mixture into cold water to precipitate the product and dilute any acidic catalysts.[4]
Visualizing Reaction Pathways
The synthesis of this compound is a primary pathway with several potential deviations leading to common impurities. Understanding these branches is key to troubleshooting.
Sources
Technical Support Center: Mastering E/Z Selectivity in 4-Nitrobenzaldoxime Formation
Welcome to the technical support center for controlling the E/Z selectivity in the formation of 4-nitrobenzaldoxime. This guide is designed for researchers, scientists, and drug development professionals who are looking to gain precise control over the stereochemical outcome of this important reaction. Here, you will find in-depth answers to common challenges, troubleshooting strategies, and detailed experimental protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My this compound synthesis yields a mixture of E and Z isomers. How can I control the reaction to favor one isomer over the other?
Answer: The formation of E/Z isomers in oxime synthesis is a common challenge, and the ratio is governed by a delicate interplay of kinetic and thermodynamic factors.[1][2] To control the stereoselectivity, you need to manipulate the reaction conditions to favor either the kinetically or thermodynamically preferred product.
-
Kinetic vs. Thermodynamic Control:
-
The kinetic product is the isomer that forms faster due to a lower activation energy barrier.[3] Shorter reaction times and lower temperatures generally favor the kinetic product.[2]
-
The thermodynamic product is the more stable isomer.[3] Longer reaction times, higher temperatures, and conditions that allow for equilibration (e.g., acid catalysis) will favor the formation of the thermodynamic product.[2]
-
For this compound, the E-isomer is generally the thermodynamically more stable product due to reduced steric hindrance.[4]
Troubleshooting Flowchart for Isomer Control
Caption: Decision-making workflow for controlling E/Z isomerism.
Question 2: What is the role of pH in the E/Z selectivity of this compound formation, and what is the optimal pH?
Answer: The pH of the reaction medium is a critical parameter in oxime formation, influencing both the reaction rate and the potential for E/Z isomerization.[5]
-
Mechanism and pH-Dependence: The reaction proceeds through a two-step mechanism: nucleophilic addition of hydroxylamine to the aldehyde, followed by dehydration to form the oxime.[5]
-
Highly Acidic Conditions (pH < 2): The hydroxylamine nucleophile (pKa ≈ 6) becomes protonated (H₃N⁺OH), rendering it non-nucleophilic and halting the initial addition step.[6]
-
Neutral or Basic Conditions (pH > 7): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, slowing down the overall reaction.[5]
-
-
Optimal pH for Formation: The reaction rate is generally fastest in weakly acidic conditions, typically around pH 4-5.[5] This provides enough acid to catalyze dehydration without significantly protonating the hydroxylamine.
-
pH and Isomerization: Acidic conditions can promote the isomerization of the initially formed oxime mixture to the thermodynamically more stable E-isomer.[7] The protonation of the oxime nitrogen lowers the rotational barrier of the C=N bond, facilitating equilibration.[8]
Impact of pH on Reaction Parameters
| pH Range | Effect on Hydroxylamine | Dehydration Rate | Isomerization | Predominant Control |
| < 2 | Protonated (non-nucleophilic) | Very Slow | Promoted | - |
| 4-5 | Partially protonated | Optimal | Possible | Kinetic/Thermodynamic Mix |
| > 7 | Free base | Slow | Minimal | Kinetic |
Question 3: I have already synthesized a mixture of E/Z-4-nitrobenzaldoxime. Is it possible to isomerize the mixture to enrich the E-isomer?
Answer: Yes, it is possible to isomerize a mixture of E/Z isomers to favor the more stable E-isomer. This is typically achieved by treating the mixture with a protic or Lewis acid under anhydrous conditions.[9]
The mechanism involves the protonation of the oxime nitrogen, which reduces the double-bond character of the C=N bond and allows for rotation. Subsequent deprotonation traps the more stable E-isomer.
Protocol for E-Isomer Enrichment
-
Dissolution: Dissolve the E/Z mixture of this compound in an anhydrous organic solvent (e.g., diethyl ether).
-
Acid Treatment: Saturate the solution with anhydrous hydrogen chloride (HCl) gas. This will precipitate the hydrochloride salt of the E-isomer, which is often less soluble.[9]
-
Isolation: Filter the precipitated solid and wash it with anhydrous diethyl ether to remove the soluble Z-isomer hydrochloride.
-
Neutralization: Carefully neutralize the collected solid with a dilute aqueous base (e.g., 10% sodium carbonate solution) to obtain the free E-oxime.[9]
-
Extraction and Drying: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Question 4: How do different solvents affect the E/Z ratio in my reaction?
Answer: The choice of solvent can influence the E/Z ratio through various interactions, including hydrogen bonding and polarity effects.[10][11]
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the oxime's hydroxyl group and the nitrogen lone pair, potentially stabilizing one isomer over the other. They can also facilitate proton transfer, which may promote isomerization towards the thermodynamic product.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can influence the transition state energies of the E and Z formation pathways. For instance, DMSO has been shown to stabilize the E-isomer of some oximes through strong hydrogen bonding with the oxime OH group.[4]
-
Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the intrinsic stability of the isomers and intramolecular interactions will have a more dominant effect on the product ratio.
General Solvent Effects on Oxime Stereoselectivity
| Solvent Type | Potential Effect on E/Z Ratio | Underlying Principle |
| Polar Protic | May favor the thermodynamic (E) isomer | Facilitates proton transfer and equilibration.[11] |
| Polar Aprotic | Can favor either isomer depending on specific interactions | Solvation of transition states and products.[4] |
| Nonpolar | Ratio often reflects kinetic control | Minimal interaction with reactants and intermediates. |
Question 5: How can I accurately determine the E/Z ratio of my this compound product?
Answer: The most common and reliable method for determining the E/Z ratio of oximes is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR.[12]
-
¹H NMR Spectroscopy: The chemical shifts of the protons, especially the aldehydic proton and the aromatic protons, will be different for the E and Z isomers due to the different spatial arrangement around the C=N bond. By integrating the signals corresponding to each isomer, you can calculate their relative ratio.
-
2D NMR Spectroscopy (NOESY): For unambiguous assignment of the isomers, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed. An NOE correlation between the oxime OH proton and the aldehydic proton would confirm the Z-isomer, while its absence would suggest the E-isomer.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the E and Z isomers, especially if they have different polarities.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound with Thermodynamic Control (Favoring the E-Isomer)
-
Reagent Preparation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).[5]
-
Base Addition: Add pyridine (2.0 mmol) to the mixture to act as a base and acid scavenger.[5]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol via rotary evaporation.
-
Extraction: To the residue, add ethyl acetate (20 mL) and 1 M aqueous HCl (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic extracts and wash with 1 M aqueous HCl (2 x 10 mL) and then with brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which should be enriched in the E-isomer. Further purification can be achieved by recrystallization.
Reaction Workflow for Thermodynamic Control
Caption: Step-by-step synthesis favoring the E-isomer.
References
- An In-depth Technical Guide to the Mechanism of Oxime Formation from Aldehydes - Benchchem.
- Oxime - Wikipedia.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH.
- Oxime synthesis by condensation or oxidation - Organic Chemistry Portal.
- Formation of oximes and hydrazones (video) - Khan Academy.
- (a) Proposed mechanism for the acid catalysed oxime metathesis studied... - ResearchGate.
- Thermochemistry of Ionic Liquid-Catalyzed Reactions: Theoretical and Experimental Study of the Beckmann Rearrangement—Kinetic or Thermodynamic Control? | Industrial & Engineering Chemistry Research - ACS Publications.
- Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - MDPI.
- 13 - Organic Syntheses Procedure.
- The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution.
- Effect of solvent-solute interactions in oximes | Download Scientific Diagram - ResearchGate.
- Selective Synthesis of E and Z Isomers of Oximes - ResearchGate.
- EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents.
- E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing).
- A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity | ACS Omega.
- Solvent effects on the nitrogen NMR shieldings of some oxime systems - ResearchGate.
- Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Publications.
- Solvent effects on stereoselectivity: more than just an environment - RSC Publishing.
- Reactivity of oximes for diverse methodologies and synthetic applications.
- Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC - NIH.
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- This compound - gsrs.
- Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog - Ch.imperial.
- 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem.
- Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora.
- (Z)-4-nitrobenzaldehyde oxime - Stenutz.
- pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality - Beilstein Journals.
- Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - MDPI.
- p-Nitrobenzaldoxime | C7H6N2O3 | CID 96339 - PubChem - NIH.
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Technical Support Center: 4-Nitrobenzaldoxime Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of 4-Nitrobenzaldoxime. It addresses common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles to ensure robust and reproducible outcomes.
Core Synthesis Protocol: 4-Nitrobenzaldehyde to this compound
The foundational reaction involves the condensation of 4-nitrobenzaldehyde with hydroxylamine.[1][2] The hydroxylamine, typically used as its hydrochloride salt (NH₂OH·HCl), requires a base to liberate the free nucleophile. The overall transformation is a nucleophilic addition to the carbonyl group, followed by dehydration to form the C=N double bond of the oxime.[1]
Standard Experimental Protocol
A reliable, generalized procedure is as follows:
-
Dissolution: Dissolve 4-nitrobenzaldehyde in a suitable solvent, such as ethanol or methanol.[3][4][5]
-
Reagent Preparation: In a separate vessel, dissolve hydroxylamine hydrochloride and an equivalent amount of a base (e.g., sodium acetate trihydrate[4], sodium hydroxide[3]) in water or an ethanol/water mixture.
-
Reaction: Slowly add the hydroxylamine solution to the aldehyde solution with constant stirring at room temperature.[3]
-
Monitoring: Track the reaction's progress via Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 1-2 hours).[3]
-
Precipitation: Upon completion, pour the reaction mixture into cold water to precipitate the crude this compound.[3]
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.[3] For high purity, recrystallize the crude product from an ethanol-water mixture.[3][4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Reaction Issues & Low Yield
Question: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields can stem from several factors, from incomplete reactions to competing side pathways.
-
Cause 1: Incomplete Reaction. The conversion of aldehydes to oximes is a reversible equilibrium. To drive the reaction forward, ensure at least a slight molar excess (1.1-1.2 equivalents) of hydroxylamine is used. Also, confirm the purity of your 4-nitrobenzaldehyde, as impurities can inhibit the reaction.[6]
-
Cause 2: Incorrect pH. The reaction rate is highly pH-dependent. The nucleophilic attack of hydroxylamine on the carbonyl carbon is the key step.
-
Too Acidic: Protonation of the hydroxylamine nitrogen reduces its nucleophilicity, slowing the reaction.
-
Too Basic: While a base is needed to neutralize the HCl from hydroxylamine hydrochloride[1], excessively high concentrations of strong base (like NaOH) can promote a competing side reaction, the Cannizzaro reaction.[7][8]
-
Solution: Use a mild base like sodium acetate[4] or pyridine[3] to maintain a weakly acidic to neutral pH, which is optimal for oxime formation.[2]
-
-
Cause 3: Cannizzaro Reaction. 4-Nitrobenzaldehyde lacks α-hydrogens, making it susceptible to the Cannizzaro reaction under strongly basic conditions.[8][9] In this disproportionation, one molecule of the aldehyde is reduced to 4-nitrobenzyl alcohol, and another is oxidized to 4-nitrobenzoic acid.[7][8] This is a significant yield-reducing pathway.
-
Diagnosis: The presence of 4-nitrobenzyl alcohol and 4-nitrobenzoic acid as impurities, detectable by TLC, NMR, or LC-MS, is a strong indicator.
-
Prevention: Avoid strong bases like NaOH or KOH, especially in high concentrations. Buffer the reaction with a weaker base as described above.
-
-
Cause 4: Nitrile Formation. Under harsh conditions, particularly with excess heat or in the presence of dehydrating agents, the newly formed aldoxime can dehydrate further to form 4-nitrobenzonitrile.[10][11][12]
-
Prevention: Run the reaction at room temperature unless literature specifically indicates that gentle heating is required. Avoid acidic conditions during workup, which can catalyze this dehydration (a variation of the Beckmann rearrangement for aldoximes).[13]
-
Question: The reaction mixture turned a dark brown/red color. Is this normal?
A color change to yellow or orange is expected. However, a dark red-brown color could indicate the formation of side products, potentially from the Cannizzaro reaction or other base-induced decomposition pathways of the aromatic nitro compound.[14] Monitor the reaction closely by TLC to ensure the primary product is forming cleanly. If significant side products are observed, reassess the basicity and temperature of your reaction.
Section 2: Product Isolation & Purification
Question: My crude product is an oil and will not solidify. How can I induce crystallization?
Oiling out is a common problem when the product's melting point is depressed by impurities.[15]
-
Solution 1: Trituration. Stir the oil vigorously with a cold, non-polar solvent in which the desired oxime is poorly soluble, such as hexane or a cold ether/hexane mixture.[15] This can wash away more soluble impurities and provide nucleation sites for crystallization.
-
Solution 2: Seed Crystals. If you have a small amount of pure, solid this compound, add a tiny crystal to the oil to initiate crystallization.
-
Solution 3: Re-dissolve and Re-precipitate. Dissolve the oil in a minimum amount of a good solvent (like ethanol or ethyl acetate) and then slowly add a cold anti-solvent (like water or hexane) with vigorous stirring until the solution becomes cloudy, then allow it to stand and crystallize.
Question: I'm struggling with recrystallization. What are the best solvent systems?
The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.
-
Recommended System: An ethanol-water mixture is frequently cited and effective.[3] Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution just begins to turn cloudy. Add a few drops of hot ethanol to clarify the solution, then allow it to cool slowly.[11]
-
Alternative: For more stubborn purifications, an ethyl acetate/hexane system can also be effective.[15]
Table 1: Troubleshooting Purification Issues
| Issue | Potential Cause | Recommended Action |
| Low recovery after recrystallization | Product is too soluble in the cold solvent; premature crystallization. | Use less of the "good" solvent (e.g., ethanol); ensure slow cooling; pre-heat filtration apparatus.[11] |
| Product is still impure after recrystallization | Ineffective solvent system; cooling was too rapid, trapping impurities. | Try an alternative solvent system (e.g., ethyl acetate/hexane); ensure very slow cooling.[11][15] |
| Unreacted 4-nitrobenzaldehyde remains | Incomplete reaction. | If the amount is small (<5%), proceed with recrystallization. If significant, purification by column chromatography is the most effective method.[15] |
Section 3: Product Characterization & Isomerism
Question: My product's melting point is sharp but lower than the literature value. What could be the issue?
The literature melting point for this compound is approximately 133°C. A sharp but depressed melting point often indicates the presence of a specific, single impurity. The most likely candidates are isomers.
-
Geometric Isomerism (E/Z): The C=N double bond in aldoximes gives rise to E and Z stereoisomers (historically referred to as anti and syn).[16][17][18] Standard synthesis protocols often produce a mixture, with one isomer typically predominating.[12][16] The presence of the minor isomer can lower the overall melting point. The pure (E)-isomer is reported to form centrosymmetric dimers in the crystal structure via O—H···N hydrogen bonds.[4][19]
-
Positional Isomerism: If the starting 4-nitrobenzaldehyde was contaminated with 2- or 3-nitrobenzaldehyde, your final product will contain the corresponding oxime isomers.[11]
Diagnosis & Solution:
-
TLC: Use a well-chosen eluent system (e.g., ethyl acetate/hexane) to try and resolve the different isomers.
-
NMR: ¹H NMR spectroscopy can often distinguish between E and Z isomers by differences in the chemical shifts of the aldehydic proton and the OH proton.
-
Purification: Careful column chromatography is the most effective method for separating isomers if high purity of a single isomer is required.[11]
Table 2: Key Analytical Data for (E)-4-Nitrobenzaldoxime
| Technique | Expected Data |
| Melting Point | ~133 °C[12] |
| ¹H NMR | Signals corresponding to aromatic protons, the CH =N proton, and the OH proton. |
| IR Spectroscopy | Characteristic stretching frequencies for O-H (~3600 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹).[2][17] |
| Molecular Formula | C₇H₆N₂O₃[20][21] |
| Molecular Weight | 166.14 g/mol [4][21] |
Visual Workflow & Decision Making
Troubleshooting Flowchart
This diagram outlines a logical path for diagnosing common issues during the synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- Benchchem. Technical Support Center: Improving Stereoselectivity in Aldoxime Synthesis.
- Benchchem. A Comparative Analysis of 3-Nitrobenzaldoxime and this compound for Researchers.
- Benchchem. A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis.
- Chandan, N. CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. Vidyabharati International Interdisciplinary Research Journal. 2019.
- Benchchem. An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
- ResearchGate. (E)-4-Nitrobenzaldehyde oxime.
- Pearson. A Cannizzaro reaction is the reaction of an aldehyde that has no...
- BYJU'S. Oximes.
- ACS Publications. Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews.
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- Organic Syntheses. 9 - Organic Syntheses Procedure.
- NIH. (E)-4-Nitrobenzaldehyde oxime. PMC.
- ResearchGate. Dehydration of oxime to nitriles.
- Benchchem. Technical Support Center: Troubleshooting Oxime Reactions.
- Na-Zeolites Promoted Cannizzaro Reaction of ρ-Nitrobenzaldehyde in Phase.
- Wikipedia. Oxime.
- NIH. A Simple Synthesis of Nitriles from Aldoximes. PMC.
- Chemistry Stack Exchange. What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?.
- PrepChem.com. Synthesis of o-nitrobenzaldoxime.
- Benchchem. Common impurities in 3-Nitrobenzaldoxime and their removal.
- Master Organic Chemistry. Beckmann Rearrangement.
- Wikipedia. Cannizzaro reaction.
- Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II.
- Khan Academy. Formation of oximes and hydrazones.
- NIH. Aldoxime dehydratases: production, immobilization, and use in multistep processes.
- NIH. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. PMC.
- Royal Society of Chemistry. One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system. Green Chemistry.
- NIH. This compound. PubChem.
- Wikipedia. Benzaldehyde oxime.
- PrepChem.com. Preparation of 4-nitrobenzaldehyde.
- Organic Syntheses. o-NITROBENZALDEHYDE.
- Organic Syntheses. p-NITROBENZALDEHYDE.
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Technical Support Center: Optimization of Reaction Conditions for 4-Nitrobenzaldoxime
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 4-Nitrobenzaldoxime. This document moves beyond simple protocols to offer a troubleshooting guide and frequently asked questions, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Synthesis Overview: The Chemistry of Oxime Formation
The synthesis of this compound is a classic condensation reaction between 4-Nitrobenzaldehyde and hydroxylamine. Typically, hydroxylamine is used as its hydrochloride salt (NH₂OH·HCl) for stability, which necessitates the use of a base to liberate the free hydroxylamine nucleophile.[1][2][3] The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime.[2] The overall transformation is an equilibrium process, and understanding the factors that influence this equilibrium is key to optimizing reaction conditions.
Caption: General Synthesis Pathway for this compound.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors, often related to reaction equilibrium, reagent purity, or workup losses.[4][5] Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: Oxime formation is an equilibrium reaction.[1] To drive it towards the product, a slight excess (1.1-1.5 equivalents) of hydroxylamine hydrochloride and a corresponding amount of base are recommended.[1][6] Monitor the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.[7]
-
Suboptimal pH: The reaction is pH-sensitive.[6] The base (e.g., sodium hydroxide, sodium acetate) is crucial not only to neutralize the HCl from the hydroxylamine salt but also to maintain an optimal pH for the reaction.[2][7] If the medium is too acidic, the hydroxylamine will be protonated and non-nucleophilic.[8]
-
Poor Temperature Control: While the reaction is often performed at room temperature or with gentle heating, excessive temperatures can lead to the formation of side products, such as the dehydration of the oxime to 4-nitrobenzonitrile.[9][10]
-
Workup Losses: this compound is typically precipitated by pouring the reaction mixture into cold water.[7] If the product has some solubility in the final solvent mixture, yields will be lower. Ensure the precipitation is complete by using an ice bath and allowing sufficient time for crystallization.[9]
Q2: My TLC analysis shows a significant amount of unreacted 4-Nitrobenzaldehyde in the final product. How can I remove it?
A2: The presence of unreacted starting material is a common impurity.[9] Here are the recommended purification strategies:
-
Recrystallization: This is the most common and effective method for purifying this compound.[7][9] An ethanol-water mixture is a frequently used solvent system.[7] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly. The desired oxime should crystallize out, leaving the more soluble aldehyde in the mother liquor.
-
Column Chromatography: For more challenging separations, especially if other impurities are present, column chromatography using silica gel is a powerful technique.[9] A solvent system of ethyl acetate and hexane is a good starting point for determining the optimal mobile phase via TLC.[9][11]
-
Optimizing the Workup: During the workup, washing with a neutral or slightly basic solution can help remove some of the unreacted aldehyde before the final purification step.[1]
Q3: The isolated product is an oil or a waxy solid, not the expected crystalline powder. What should I do?
A3: An oily product often indicates the presence of impurities that depress the melting point.[11]
-
Purity Check: The first step is to assess the purity of your product using an analytical technique like HPLC or NMR. The most likely impurity is the starting aldehyde.
-
Trituration: You can try to induce crystallization by triturating the oil with a non-polar solvent like hexane.[11] This process involves stirring the oil with the solvent, which may dissolve the impurities while causing the desired product to solidify.
-
Purification: If trituration fails, column chromatography is the recommended next step to remove the impurities that are preventing crystallization.[11]
Q4: My analytical data (e.g., NMR, IR) suggests the presence of an unexpected nitrile peak. What is the cause and how can I avoid it?
A4: The formation of 4-nitrobenzonitrile is a known side reaction that can occur under certain conditions.
-
Beckmann Rearrangement/Dehydration: Aldoximes can undergo dehydration to form nitriles, a reaction that can be promoted by high temperatures or acidic conditions.[12][13] This is a form of Beckmann rearrangement.
-
Prevention: To avoid this side reaction, maintain strict temperature control and avoid strongly acidic conditions, especially during workup and purification.[1] If you are using an acidic catalyst, consider a milder alternative or optimize the reaction temperature to favor oxime formation over nitrile formation.
Caption: Troubleshooting logic for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometry and reaction conditions for this synthesis?
A1: A general protocol involves dissolving 4-Nitrobenzaldehyde in ethanol, and in a separate flask, dissolving hydroxylamine hydrochloride and an equivalent amount of a base like sodium hydroxide or sodium acetate in water.[7] The hydroxylamine solution is then slowly added to the aldehyde solution.[7] The reaction is typically stirred at room temperature for 1-2 hours.[7]
| Parameter | Recommended Condition | Rationale |
| Hydroxylamine HCl | 1.1 - 1.5 equivalents | To drive the reaction equilibrium towards the product.[1] |
| Base | 1.1 - 1.5 equivalents | To neutralize HCl and maintain optimal pH.[1][2] |
| Solvent | Ethanol/Water or Methanol | Good solubility for reactants.[7][14] |
| Temperature | Room temperature to gentle reflux | Balances reaction rate against side product formation.[7][10] |
| Reaction Time | 1 - 2 hours (monitor by TLC) | Ensures completion without significant degradation.[7] |
Q2: Can this compound exist as isomers?
A2: Yes, like other aldoximes, this compound can exist as two geometric stereoisomers, designated as syn and anti or, more formally, (E) and (Z).[15][16] This is due to the restricted rotation around the carbon-nitrogen double bond. The presence of both isomers can sometimes complicate purification by crystallization and may lead to broadened peaks in NMR spectra.[6]
Q3: What are the key safety considerations for this reaction?
A3: Standard laboratory safety precautions should be followed. Additionally:
-
Hydroxylamine hydrochloride is corrosive and can be toxic.[2]
-
4-Nitrobenzaldehyde may cause an allergic skin reaction.[17]
-
The organic solvents used (e.g., ethanol, methanol) are flammable.[2]
-
Nitroaromatic compounds can be thermally unstable. It is important to avoid excessive heating.[6]
Q4: What analytical methods are recommended for characterizing the final product?
A4: A combination of spectroscopic and chromatographic methods is recommended to confirm the identity and purity of this compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is crucial for confirming the formation of the oxime and identifying impurities.[7]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H stretch (~3600 cm⁻¹), the C=N stretch (~1665 cm⁻¹), and the N-O stretch (~945 cm⁻¹), confirming the presence of the oxime functional group.[12]
-
HPLC and GC-MS: These techniques are excellent for assessing purity, quantifying the product, and identifying any volatile impurities or side products.[18][19]
-
Melting Point: A sharp melting point that corresponds to the literature value (around 126-131 °C) is a good indicator of high purity.[7]
Experimental Protocols
General Synthesis of this compound[7]
-
Dissolve 4-Nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.
-
Slowly add the aqueous hydroxylamine solution to the ethanolic aldehyde solution with constant stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry.
Purification by Recrystallization[7][9]
-
Transfer the crude, dry this compound to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.
-
Dry the crystals in a desiccator or a vacuum oven at low temperature.
References
- A Comparative Analysis of 3-Nitrobenzaldoxime and this compound for Researchers. Benchchem.
- Oximes. BYJU'S.
- Analytical methods. Agency for Toxic Substances and Disease Registry.
- (E)-4-Nitrobenzaldehyde oxime. ResearchGate.
- Technical Support Center: 3-Fluoro-4-nitrobenzaldehyde Oxime Reactions. Benchchem.
- Common impurities in 3-Nitrobenzaldoxime and their removal. Benchchem.
- An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. Benchchem.
- Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
- A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde. Benchchem.
- Metal-Involving Synthesis and Reactions of Oximes. ACS Publications.
- Technical Support Center: 3-Fluoro-4-nitrobenzaldehyde Oxime Purification. Benchchem.
- Oxime. Wikipedia.
- Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. Benchchem.
- Synthesis of o-nitrobenzaldoxime. PrepChem.com.
- This compound. PubChem - NIH.
- Formation of oximes and hydrazones. Khan Academy.
- Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora.
- Reaction of 4-nitrobenzaldehyde with secondary amines a. ResearchGate.
- This compound. gsrs.
- (E)-4-Nitrobenzaldehyde oxime. PMC - NIH.
- "troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid". Benchchem.
- Benzaldehyde oxime. Wikipedia.
- Optimization of the reaction conditions in model reaction... ResearchGate.
- Preparation of 4-nitrobenzaldehyde. PrepChem.com.
- Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism.. Henry Rzepa's Blog.
- 4-Nitrobenzaldehyde. PubChem.
- Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime with NH2OH·HCl/bis-thiourea metal chloride complexes. ResearchGate.
- Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes. Benchchem.
- Synthesis of 4-amino-3-nitrobenzaldehyde.. ResearchGate.
- Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. Benchchem.
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Technical Support Center: Strategies for the Removal of Unreacted 4-Nitrobenzaldehyde
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for the effective removal of unreacted 4-nitrobenzaldehyde from your reaction mixtures. We understand that residual starting material can compromise the purity of your product and interfere with downstream applications. This document offers a series of troubleshooting guides and frequently asked questions to address common purification challenges.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to provide quick, actionable solutions to specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Yellow coloration persists in the purified product. | Residual 4-nitrobenzaldehyde, which is a pale yellow crystalline solid.[1][2] | - Perform a sodium bisulfite wash to selectively remove the aldehyde.[3][4] - Recrystallize the product from a suitable solvent system. - If the product is stable, consider column chromatography. |
| Product is contaminated with an acidic impurity. | 4-nitrobenzaldehyde can oxidize to 4-nitrobenzoic acid, especially if exposed to air. | Perform a wash with a mild aqueous base like 5% sodium bicarbonate or sodium carbonate solution to convert the acidic impurity into its water-soluble salt, which can then be extracted into the aqueous phase.[5][6] |
| Low recovery of the desired product after purification. | - The product may have some solubility in the wash solutions. - The product might be degrading under the purification conditions. | - Minimize the volume of wash solutions used. - Back-extract the aqueous layers with a small amount of fresh organic solvent to recover any dissolved product. - Ensure the chosen purification method is compatible with the functional groups on your product. |
| Formation of an insoluble solid at the interface during liquid-liquid extraction. | For highly non-polar aldehydes, the bisulfite adduct may be insoluble in both the organic and aqueous layers.[7] | Filter the entire mixture through a pad of celite to remove the insoluble adduct before separating the layers.[7] |
Frequently Asked Questions (FAQs)
This section provides a deeper dive into the methodologies for removing 4-nitrobenzaldehyde, explaining the principles behind each technique.
Q1: What are the primary methods for removing unreacted 4-nitrobenzaldehyde?
The most effective methods for removing unreacted 4-nitrobenzaldehyde leverage differences in chemical reactivity and physical properties between the aldehyde and the desired product. The main strategies are:
-
Aqueous Extraction with Sodium Bisulfite: This is a highly selective and efficient method for removing aldehydes.[3][8][9]
-
Column Chromatography: A versatile technique for separating compounds based on their polarity.[10][11]
-
Recrystallization: Effective if there is a significant difference in solubility between 4-nitrobenzaldehyde and your product in a particular solvent system.
-
Acid-Base Extraction: Useful if your product has acidic or basic functional groups, or if the primary impurity is the oxidized form, 4-nitrobenzoic acid.[12][13][14]
Q2: How does the sodium bisulfite wash work to remove 4-nitrobenzaldehyde?
The sodium bisulfite wash is a classic and highly effective method for aldehyde removal.[8] The underlying principle is the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde. This reaction forms a water-soluble α-hydroxy sulfonate salt, also known as a bisulfite adduct.[3][4] Since the desired product typically does not react with sodium bisulfite, it remains in the organic layer while the 4-nitrobenzaldehyde adduct is extracted into the aqueous layer. The reaction is reversible, and the aldehyde can be regenerated from the aqueous layer by treatment with a base like sodium hydroxide.[4][7]
Caption: Workflow of 4-nitrobenzaldehyde removal via bisulfite adduct formation.
Q3: What should I consider when choosing a solvent for recrystallization?
The key to a successful recrystallization is to find a solvent or solvent system in which your desired product and 4-nitrobenzaldehyde have significantly different solubilities at different temperatures. Ideally, your product should be sparingly soluble in the cold solvent but highly soluble in the hot solvent, while 4-nitrobenzaldehyde remains soluble or insoluble under both conditions.
Here is a summary of the solubility of 4-nitrobenzaldehyde in common organic solvents:
| Solvent | Solubility of 4-Nitrobenzaldehyde |
| Ethanol | Soluble[1][2] |
| Acetone | Soluble[1] |
| Chloroform | Soluble[1] |
| Benzene | Soluble[2][15] |
| Glacial Acetic Acid | Soluble[2][15] |
| Ether | Slightly soluble[2] |
| Water | Insoluble/Slightly Soluble[1][2] |
Data on the mole fraction solubility in various solvents at different temperatures indicate that solubility generally increases with temperature.[16][17] This information can be used to select an appropriate solvent for recrystallization. For instance, if your product is less soluble in a hot solvent where 4-nitrobenzaldehyde is highly soluble, you can potentially crystallize your product out of the solution, leaving the impurity behind.
Q4: When is column chromatography the best option?
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) and their solubility in a mobile phase (the eluent).[10][11] This method is particularly useful when:
-
Other methods like extraction or recrystallization fail to provide adequate separation.
-
Your product and 4-nitrobenzaldehyde have different polarities. Given the presence of both a nitro and an aldehyde group, 4-nitrobenzaldehyde is a relatively polar molecule.
-
You need to separate your product from multiple impurities simultaneously.
To perform column chromatography, you would typically dissolve the crude mixture in a minimal amount of a suitable solvent and load it onto the column. Then, you would elute the compounds with a solvent system of appropriate polarity. By gradually increasing the polarity of the eluent, you can selectively elute the compounds from the column. The separation can be monitored by thin-layer chromatography (TLC).[10]
Caption: General workflow for purification by column chromatography.
Q5: Can I use an acid-base extraction to remove 4-nitrobenzaldehyde?
An acid-base extraction is generally not used to directly remove 4-nitrobenzaldehyde itself, as it is a neutral molecule.[12] However, this technique is highly effective for removing its common acidic impurity, 4-nitrobenzoic acid.[14] If your reaction mixture has been exposed to air, it is likely that some of the unreacted 4-nitrobenzaldehyde has oxidized.
To remove 4-nitrobenzoic acid, you would dissolve your crude product in an organic solvent and wash it with a basic aqueous solution, such as sodium bicarbonate. The base will deprotonate the carboxylic acid, forming the water-soluble sodium 4-nitrobenzoate, which will be extracted into the aqueous layer.[5]
Experimental Protocols
Protocol 1: Removal of 4-Nitrobenzaldehyde using a Sodium Bisulfite Wash
This protocol is designed for the selective removal of 4-nitrobenzaldehyde from a reaction mixture.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent and transfer it to a separatory funnel.
-
Bisulfite Wash: Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate. The aqueous layer (containing the 4-nitrobenzaldehyde bisulfite adduct) is typically the bottom layer.
-
Work-up: Carefully drain the lower aqueous layer. Wash the remaining organic layer sequentially with deionized water and then with brine to remove any residual water-soluble impurities.[3]
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[3] Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Removal of 4-Nitrobenzoic Acid using a Basic Wash
This protocol is for the removal of the acidic impurity, 4-nitrobenzoic acid.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent
-
5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Brine
-
Anhydrous drying agent
-
Separatory funnel and standard glassware
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent in a separatory funnel.
-
Basic Wash: Add an equal volume of 5% aqueous sodium bicarbonate solution.
-
Extraction: Stopper and shake the funnel, remembering to vent frequently as carbon dioxide gas may be generated.
-
Phase Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Neutralization and Drying: Wash the organic layer with deionized water, followed by brine. Dry the organic layer over an anhydrous drying agent.
-
Isolation: Filter and concentrate the organic layer to yield the purified product.
References
- Workup: Aldehydes - Department of Chemistry: University of Rochester.
- 4-Nitrobenzaldehyde - Solubility of Things.
- Understanding the Properties and Handling of 4-Nitrobenzaldehyde.
- A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry.
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
- Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. ResearchGate.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Scite.ai.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.
- Preparation of 4-nitrobenzaldehyde. PrepChem.com.
- Chemically-active extraction. University of York.
- Acid–base extraction. Wikipedia.
- Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. ResearchGate.
- How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm.
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters.
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Process for the purification of nitrobenzaldehyde. Google Patents.
- Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate.
- Process for separating mixtures of nitrobenzaldehyde isomers. Google Patents.
- Column Chromatography: Principles, Procedure, and Applications. Phenomenex.
- Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development.
- 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- How can one remove nitrobenzene from reaction mixture without column chromatography? ResearchGate.
- 4-Nitrobenzaldehyde. PubChem.
- p-NITROBENZALDEHYDE. Organic Syntheses.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scite.ai [scite.ai]
- 10. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 12. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Stability and degradation of 4-Nitrobenzaldoxime under acidic/basic conditions
Welcome to the comprehensive technical support guide for 4-Nitrobenzaldoxime. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Here, we address common experimental challenges through in-depth FAQs and troubleshooting guides, grounded in established chemical principles.
Section 1: General Stability & Handling FAQs
This section covers foundational questions about the inherent stability and proper handling of this compound.
Q1: What is the general stability profile of this compound?
A1: this compound is a crystalline solid that is generally stable under standard ambient conditions (room temperature, protected from light). However, its stability is highly dependent on the pH of its environment. The oxime functional group is susceptible to rearrangement under acidic conditions and hydrolysis under basic conditions. The electron-withdrawing nitro group on the aromatic ring influences the reactivity of the oxime moiety.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container to protect it from atmospheric moisture. For solutions, especially in protic solvents, storage at low temperatures (2-8 °C) is recommended, and the pH should be kept close to neutral if possible.
Q3: I'm preparing a stock solution. What solvent should I use?
A3: The choice of solvent can impact stability. For analytical purposes, acetonitrile or a mixture of acetonitrile and water is commonly used. While soluble in alcohols like ethanol and methanol, be aware that these protic solvents can participate in hydrolysis or other reactions over time, especially if acidic or basic impurities are present. Always use high-purity solvents.
Section 2: Troubleshooting Degradation Under Acidic Conditions
Experiments conducted in acidic media can trigger specific degradation pathways for this compound. This section addresses the issues that may arise.
Q4: I ran an experiment in an acidic buffer and my HPLC analysis shows a new, more polar peak appearing over time, while the peak for this compound is decreasing. What is happening?
A4: You are likely observing the Beckmann rearrangement . This is a classic acid-catalyzed reaction of oximes that converts them into amides.[1][2][3] In this case, this compound rearranges to form 4-Nitrobenzamide . The amide is generally more polar than the corresponding oxime, which would explain its different retention time on a reverse-phase HPLC column.
Causality: The reaction is initiated by the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). A subsequent 1,2-hydride shift from the oxime carbon to the nitrogen atom, coupled with the loss of water, forms a nitrilium ion intermediate. This intermediate is then attacked by water to yield the final amide product after tautomerization.[4][5]
Q5: How can I confirm that the new peak is indeed 4-Nitrobenzamide?
A5: The most definitive way is to use mass spectrometry (MS) to confirm the molecular weight of the degradant. 4-Nitrobenzamide has a molecular weight of 166.13 g/mol , identical to the parent oxime, as it is an isomer. However, its fragmentation pattern in MS/MS will be different. Alternatively, you can run a commercially available 4-Nitrobenzamide standard on your HPLC system to compare retention times.
Q6: Can I prevent the Beckmann rearrangement?
A6: Preventing it entirely in acidic conditions is difficult as it is an inherent reactivity of the oxime group. However, you can minimize the rate of degradation by:
-
Controlling Temperature: The rearrangement is often accelerated by heat.[4] Conducting your experiment at the lowest feasible temperature will slow the reaction.
-
Using Milder Acids: Strong acids like sulfuric acid or polyphosphoric acid are potent catalysts for this reaction.[1] If your experiment allows, use a weaker acid or a buffer with a pH closer to neutral.
-
Limiting Exposure Time: Prepare acidic solutions of the oxime immediately before use and minimize the duration of the experiment.
Visualizing the Acidic Degradation Pathway
Caption: Acid-catalyzed degradation of this compound.
Section 3: Troubleshooting Degradation Under Basic Conditions
Basic environments present a different set of stability challenges, primarily related to hydrolysis.
Q7: My experiment is running in a basic solution (pH > 9), and I see a new, less polar peak in my HPLC chromatogram. What is this degradant?
A7: Under basic conditions, the most probable degradation pathway is hydrolysis of the C=N double bond. This reaction cleaves the oxime back into its constituent carbonyl compound and hydroxylamine. The new, less polar peak is very likely 4-Nitrobenzaldehyde .
Causality: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the oxime's C=N bond. This forms an unstable tetrahedral intermediate which then collapses, breaking the C-N bond to release hydroxylamine and form the aldehyde.
Q8: Can the Beckmann rearrangement also occur under basic conditions?
A8: While less common than acid catalysis, certain basic conditions or reagents (e.g., sodium hydroxide) have been reported to promote the Beckmann rearrangement.[1] Therefore, it is possible to see a small amount of 4-Nitrobenzamide forming. However, hydrolysis to 4-Nitrobenzaldehyde is typically the major degradation pathway in simple aqueous basic solutions. If you see two degradation peaks, they are likely the aldehyde and the amide.
Q9: How can I mitigate basic hydrolysis?
A9: Similar to acidic conditions, control is key:
-
pH Control: Use the lowest possible pH that is effective for your experimental needs. The rate of hydrolysis is dependent on the hydroxide ion concentration.
-
Temperature: Keep the temperature as low as possible.
-
Solvent Choice: If possible, use aprotic solvents which cannot provide the proton source needed to facilitate the final steps of hydrolysis.
Summary of Degradation Products
| Condition | Primary Degradation Pathway | Major Degradation Product |
| Acidic (e.g., 0.1 M HCl) | Beckmann Rearrangement | 4-Nitrobenzamide |
| Basic (e.g., 0.1 M NaOH) | Hydrolysis | 4-Nitrobenzaldehyde |
Section 4: Analytical Methodologies & Protocols
A robust analytical method is crucial for accurately monitoring the stability of this compound.
Q10: What is a "stability-indicating method" and why do I need one?
A10: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[6][7] It is essential because it allows you to selectively measure the decrease in the parent compound and the increase in its degradants, giving you a true picture of the compound's stability. High-Performance Liquid Chromatography (HPLC) is the most common technique for this.[6][8]
Protocol: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a robust reverse-phase HPLC method. Optimization will be required for your specific instrumentation and experimental conditions.
1. Objective: To separate and quantify this compound from its potential degradants: 4-Nitrobenzamide and 4-Nitrobenzaldehyde.
2. Materials & Equipment:
-
HPLC system with UV/PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., potassium phosphate monobasic)
-
Water (HPLC grade)
-
Reference standards for this compound, 4-Nitrobenzamide, and 4-Nitrobenzaldehyde.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (scan with PDA to confirm optimal wavelength for all components)
-
Injection Volume: 10 µL
4. Sample Preparation (Forced Degradation):
-
Acid Degradation: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 0.1 M HCl. Heat at 60 °C for 4-8 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration (~10 µg/mL).
-
Base Degradation: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 0.1 M NaOH. Keep at room temperature for 4-8 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Control Sample: Prepare a solution of the undegraded compound at the same concentration.
5. Analysis & Validation:
-
Inject the degraded samples and the control.
-
Confirm that the peaks for the parent compound and the degradation products are well-resolved (Resolution > 2).
-
Perform peak purity analysis using a PDA detector to ensure no co-elution.
-
Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, and precision.
Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study.
References
- Wikipedia. Beckmann rearrangement. [Link]
- Master Organic Chemistry. Beckmann Rearrangement. [Link]
- Organic Chemistry Portal. Beckmann Rearrangement. [Link]
- Gawley, R. E. (1988). The Beckmann reactions: rearrangements, elimination-additions, fragmentations, and rearrangement-cyclizations. Organic Reactions, 35, 1-420. [Link]
- Chemistry LibreTexts. Beckmann Rearrangement. [Link]
- MedCrave. (2016).
- Mullani, A. K., & Nargatti, P. I. (2021). Forced Degradation Study - A New Approach for Stress Testing of Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [Link]
- Science.gov.
- International Journal of Scientific Development and Research. (2021). Stability indicating study by using different analytical techniques. [Link]
- PubChem. This compound. [Link]
- LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- ResearchGate. (2013).
- Biomedical Journal of Scientific & Technical Research. (2022).
- National Center for Biotechnology Information. (2015).
Sources
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Beckmann Rearrangement [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijsdr.org [ijsdr.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the best recrystallization solvent for 4-Nitrobenzaldoxime
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal recrystallization solvent for 4-Nitrobenzaldoxime. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven recommendations to ensure the successful purification of this compound.
Understanding this compound: Key Physicochemical Properties
This compound (C₇H₆N₂O₃) is a light yellow crystalline solid with a molecular weight of 166.13 g/mol .[1] Its structure, featuring a polar nitro group and a hydrogen-bonding capable oxime group, imparts a significant dipole moment and renders the molecule polar. This polarity is a critical determinant of its solubility in various organic solvents. The reported melting point for this compound is in the range of 126-131 °C .[1][2] A sharp melting point within this range is a key indicator of high purity after recrystallization.
Solvent Selection: A Data-Driven Approach
The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. This differential solubility is the cornerstone of effective purification by recrystallization.[3] Based on the polar nature of this compound, polar solvents are generally the most suitable candidates.
Below is a table summarizing the properties of common recrystallization solvents to aid in your selection process.
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility of this compound at Room Temperature | Expected Solubility of this compound at Boiling Point | Safety Considerations |
| Water | 9.0 | 100 | Low | Low to Moderate | Non-toxic, non-flammable. |
| Ethanol | 5.2 | 78.5 | Low to Moderate | High | Flammable. |
| Methanol | 6.6 | 64.7 | Moderate | High | Flammable, toxic. |
| Ethyl Acetate | 4.4 | 77.1 | Low to Moderate | High | Flammable, irritant. |
| Acetone | 5.1 | 56 | Moderate | High | Highly flammable, irritant. |
| Toluene | 2.4 | 110.6 | Low | Moderate | Flammable, toxic. |
| Hexane | 0.0 | 68.7 | Very Low | Low | Flammable, neurotoxin. |
Note: Expected solubilities are based on the principle of "like dissolves like." Experimental verification is always recommended.
For this compound, a mixed solvent system of ethanol and water is highly recommended for effective recrystallization.[1] This system allows for fine-tuning of the solvent polarity to achieve the desired solubility profile.
Experimental Protocol: Recrystallization of this compound using an Ethanol-Water Mixture
This protocol outlines the step-by-step procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and begin heating and stirring the mixture. Continue to add hot ethanol in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise with continuous stirring until the solution becomes faintly turbid. This indicates that the solution is saturated.
-
Clarification: To ensure the formation of pure crystals, add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Undisturbed, slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly. This can be done by air drying, in a desiccator, or in a vacuum oven at a low temperature.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point in the range of 126-131 °C indicates a high degree of purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: No crystals are forming, even after cooling in an ice bath. What should I do?
A1: This is a common issue that can arise from several factors:
-
Too much solvent: If an excess of the ethanol-water mixture was used, the solution may not be supersaturated. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Solution is supersaturated but requires nucleation: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure this compound, you can add a "seed crystal" to the solution to initiate crystallization.
Q2: The crystals formed very quickly and appear as a fine powder. Is this a problem?
A2: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification. Slower crystal growth is desirable for higher purity. If you observe rapid precipitation, it is likely that the solution was cooled too quickly. To resolve this, reheat the solution until the solid redissolves, and then allow it to cool more slowly at room temperature before placing it in an ice bath.
Q3: My purified product is still yellow. How can I remove colored impurities?
A3: If your final product retains a significant yellow color, it may be due to persistent impurities. To address this, you can perform a decolorization step. After dissolving the crude product in hot ethanol (before adding water), add a small amount of activated charcoal to the solution. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Proceed with the addition of water and the cooling steps as described in the protocol.
Q4: My yield is very low. What are the possible reasons?
A4: A low yield can be attributed to several factors:
-
Using too much solvent: As mentioned in Q1, an excessive amount of solvent will keep more of your product dissolved, even at low temperatures.
-
Premature crystallization during hot filtration: If crystals form on the filter paper during a hot filtration step, you will lose a portion of your product. Ensure your filtration apparatus is adequately pre-heated.
-
Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
Washing with too much cold solvent: While washing is necessary, using an excessive amount of the cold ethanol-water mixture can redissolve some of your purified product. Use only a small amount to rinse the crystals.
Q5: What is the purpose of adding water to the ethanol solution?
A5: This technique is known as mixed-solvent recrystallization. This compound is highly soluble in hot ethanol but much less soluble in water. By dissolving the compound in a "good" solvent (ethanol) and then adding a "poor" solvent (water) in which it is less soluble, you can carefully control the saturation point of the solution. This allows for a more controlled and efficient crystallization process as the solution cools.
Workflow for Solvent Selection and Recrystallization
Caption: Workflow for selecting a recrystallization solvent and purifying this compound.
References
- (E)-4-nitrobenzaldoxime. Stenutz. [Link]
- 4-Nitrobenzamide. PubChem. [Link]
- This compound. Chemsrc. [Link]
- This compound. PubChem. [Link]
- (E)-4-Nitrobenzaldehyde oxime. Chemsrc. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- 4-Nitrobenzaldehyde. Wikipedia. [Link]
- This compound. GSRS. [Link]
- Organic Chemistry Lab: Recrystalliz
- 4-Nitrobenzaldehyde. SIQUIMIA. [Link]
- Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?.
- Chemical/Laboratory Techniques: Recrystalliz
- Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions.
- Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]
- Solvent Miscibility Table. [Link]
- SOLVENT MISCIBILITY TABLE. [Link]
Sources
Preventing the formation of impurities during 4-Nitrobenzaldoxime synthesis
Welcome to the technical support center for the synthesis of 4-Nitrobenzaldoxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to minimize impurity formation and ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method for synthesizing this compound is the condensation reaction between 4-Nitrobenzaldehyde and hydroxylamine.[1][2] This reaction is typically performed in a weakly acidic medium and involves a nucleophilic addition of the hydroxylamine to the aldehyde's carbonyl group, followed by a dehydration step to form the C=N double bond of the oxime.[3][4]
Q2: What are the most common impurities I should be aware of during this synthesis?
The primary impurities that can arise during the synthesis of this compound include:
-
Unreacted 4-Nitrobenzaldehyde: This is the most common impurity, resulting from an incomplete reaction.[5]
-
4-Nitrobenzonitrile: This byproduct forms via the dehydration of the this compound, a reaction often promoted by excessive heat or strong dehydrating conditions.[5]
-
4-Nitrobenzamide: This can be formed through the Beckmann rearrangement of the oxime, which is typically catalyzed by strong acids or high temperatures.[6][7]
-
Geometric Isomers (E/Z): this compound can exist as two geometric isomers, often referred to as syn and anti. While not impurities in the traditional sense, the presence of an undesired isomer can impact the material's properties and subsequent reactivity.[1][5]
Q3: Why is controlling the pH of the reaction crucial?
The rate of oxime formation is highly dependent on pH. The reaction requires a weakly acidic environment (typically pH 4-5) for optimal results.[3]
-
If the pH is too low (strongly acidic): The nitrogen atom of hydroxylamine becomes protonated, which significantly reduces its nucleophilicity. This slows down or even halts the initial nucleophilic attack on the carbonyl carbon.[3]
-
If the pH is too high (basic): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is a critical step in forming the final oxime product.[3] A base, such as sodium hydroxide or pyridine, is often added to neutralize the HCl released from hydroxylamine hydrochloride, thereby maintaining the optimal pH range.[2][8]
Troubleshooting Guide: Impurity Formation and Prevention
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.
Issue 1: Significant Amount of Unreacted 4-Nitrobenzaldehyde in Product
Q: My post-reaction analysis (TLC, NMR) shows a large amount of starting aldehyde. How can I drive the reaction to completion?
A: The presence of unreacted 4-Nitrobenzaldehyde is a clear indication of incomplete conversion. Several factors could be at play:
-
Causality: The reaction is an equilibrium process.[3] Insufficient reaction time, incorrect stoichiometry, or suboptimal pH can prevent the equilibrium from shifting sufficiently toward the product.
-
Solution:
-
Stoichiometry: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1-1.2 equivalents) to ensure the aldehyde is the limiting reagent.[8]
-
pH Adjustment: Ensure an adequate amount of base (e.g., sodium acetate, pyridine, or sodium hydroxide) is used to neutralize the HCl generated from the hydroxylamine salt. This maintains the hydroxylamine in its free, nucleophilic form.[2]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature or with gentle heating.[8]
-
Temperature: While the reaction proceeds at room temperature, gentle warming (e.g., to 40-50°C) can increase the reaction rate. However, avoid excessive heat to prevent side reactions.
-
Issue 2: Formation of 4-Nitrobenzonitrile
Q: My TLC plate shows a less polar spot than my desired oxime, and the mass spectrum indicates a loss of water. Is this 4-nitrobenzonitrile, and how do I prevent it?
A: Yes, a less polar byproduct corresponding to a mass loss of 18 amu from the product is very likely 4-Nitrobenzonitrile. Aldoximes can be dehydrated to form nitriles, especially under harsh conditions.[5][9]
-
Causality: This dehydration is often promoted by high temperatures or the presence of strong dehydrating agents (like excess acetic anhydride or strong acids). The mechanism is related to the Beckmann rearrangement, where aldoximes can fragment to nitriles.[6]
-
Prevention:
-
Temperature Control: Strictly control the reaction temperature. Avoid high-temperature reflux conditions unless specifically required and validated. The condensation to form the oxime is often efficient at room temperature.[8]
-
Avoid Dehydrating Agents: Do not use strong dehydrating agents unless the goal is to synthesize the nitrile. If using a reagent like acetic anhydride for a different purpose, be aware of this potential side reaction.[10]
-
Catalyst Choice: Certain catalysts used for one-pot nitrile synthesis, such as FeSO₄ in DMF at reflux, are designed to promote this dehydration and should be avoided if the oxime is the desired product.[11]
-
Issue 3: Potential Beckmann Rearrangement to 4-Nitrobenzamide
Q: I am working up my reaction with a strong acid wash and notice an impurity with a similar polarity to my product. Could this be the Beckmann rearrangement product?
A: It is possible. The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide.[7][12][13] While more common for ketoximes, aldoximes can also undergo this rearrangement, especially in the presence of strong acids like sulfuric acid, PCl₅, or thionyl chloride.[7]
-
Causality: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti to the hydroxyl, leading to the formation of a nitrilium ion, which is then hydrated to form the amide.[6]
-
Prevention:
-
Avoid Strong Acids: Do not use strong, non-nucleophilic acids during the reaction or workup. For pH adjustment, buffered systems or weak bases are preferred.
-
Mild Workup Conditions: During the workup, avoid prolonged exposure to acidic conditions. If an acid wash is necessary, use a dilute solution and perform it quickly at low temperatures. Neutralize promptly afterward.
-
Temperature Control: The rearrangement is often accelerated by heat.[6] Ensure all steps, including the workup, are performed at or below room temperature.
-
Data Summary and Quick Reference
The following tables provide a condensed summary of key parameters and troubleshooting steps.
Table 1: Key Reaction Parameters for Minimizing Impurities
| Parameter | Optimal Condition | Suboptimal Condition | Likely Impurity Formed |
| pH | 4.0 - 5.0 | < 3.0 or > 7.0 | Unreacted Aldehyde |
| Temperature | Room Temp (20-25°C) or gentle warming (<50°C) | > 80°C or reflux | 4-Nitrobenzonitrile |
| Reagents | 1.1-1.2 eq. Hydroxylamine HCl, appropriate base | Stoichiometric or deficit of Hydroxylamine | Unreacted Aldehyde |
| Workup | Neutral or mildly basic aqueous wash | Strong acid wash (e.g., conc. H₂SO₄) | 4-Nitrobenzamide |
Table 2: Troubleshooting Quick Guide
| Observation | Probable Cause | Recommended Action |
| Low Yield | Incomplete conversion or product loss during workup (hydrolysis). | Increase reaction time, check stoichiometry/pH. Use a neutral or slightly basic workup. |
| Multiple Spots on TLC | Presence of starting material, nitrile, or amide impurities. | Optimize reaction conditions (Table 1). Purify via recrystallization or column chromatography. |
| Product is an Oil/Low MP | Significant impurity content depressing the melting point. | Purify the product. Recrystallization is often sufficient.[5][14] |
| (E/Z) Isomer Mixture | Kinetic vs. thermodynamic control during formation. | Isomers can often be separated by careful column chromatography or fractional crystallization.[5] |
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield while minimizing the formation of common impurities.
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-Nitrobenzaldehyde in 100 mL of ethanol. In a separate beaker, dissolve 5.5 g of hydroxylamine hydrochloride (NH₂OH·HCl) and 9.0 g of sodium hydroxide in 50 mL of water.[8]
-
Reaction Execution: While stirring the aldehyde solution at room temperature, slowly add the aqueous hydroxylamine/NaOH solution over 15-20 minutes. A precipitate may begin to form.
-
Monitoring: Allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the 4-Nitrobenzaldehyde spot has disappeared.
-
Product Isolation: Once complete, pour the reaction mixture into 400 mL of cold water with stirring. This will precipitate the crude this compound.[8]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (<50°C) to avoid dehydration to the nitrile.
Protocol 2: Purification by Recrystallization
Recrystallization from an ethanol/water mixture is an effective method for removing residual starting material and other minor impurities.[5][8]
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid. Add another few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol-water mixture, and dry thoroughly.
References
- Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
- Química Organica.org. (n.d.). Oxime formation.
- BYJU'S. (n.d.). Oximes.
- Wikipedia. (n.d.). Oxime.
- Wikipedia. (n.d.). Beckmann rearrangement.
- ACS Publications. (2018). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews.
- Organic Reactions. (1960). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations.
- Chemistry LibreTexts. (2022). II. Oximes.
- Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
Sources
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxime formation [quimicaorganica.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. organicreactions.org [organicreactions.org]
- 13. Beckmann Rearrangement [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Nitrobenzaldoxime
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrobenzaldoxime (C₇H₆N₂O₃). As a critical intermediate in various synthetic pathways, particularly in medicinal chemistry, the ability to reliably produce this compound at scale is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered when moving from bench-scale to larger-scale production.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic condensation reaction between 4-nitrobenzaldehyde and hydroxylamine.[3] The mechanism involves two key steps:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 4-nitrobenzaldehyde.[3]
-
Dehydration: This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the oxime.[4]
Q2: Why is a base, such as sodium acetate or sodium hydroxide, required when using hydroxylamine hydrochloride?
A2: Hydroxylamine is often supplied as its hydrochloride salt (NH₂OH·HCl) for stability.[5] The hydrochloride salt is not nucleophilic. A base is required to neutralize the HCl, thereby liberating the free hydroxylamine (NH₂OH), which is the active nucleophile needed to react with the aldehyde.[3][6]
Q3: Can this compound exist as geometric isomers? How does this impact the process?
A3: Yes, like other aldoximes, this compound can exist as two geometric isomers: syn and anti (or E/Z).[7] The formation of a mixture of isomers is common. While this may not be an "impurity" in the traditional sense, the presence of an undesired isomer can affect the compound's physical properties (like melting point) and its reactivity in subsequent steps.[7] For most applications, the isomeric mixture is used directly, but chromatographic separation may be necessary for specific stereoselective syntheses.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary safety concern is the handling of hydroxylamine and its salts. Hydroxylamine is unstable and can decompose, especially when heated.[4][5] Hydroxylamine hydrochloride is toxic if swallowed, harmful in contact with skin, can cause skin irritation and allergic reactions, and is suspected of causing cancer.[8][9] It is crucial to handle this reagent in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid generating dust.[9][10] On a larger scale, the potential for thermal runaway during decomposition must be carefully managed.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis and purification of this compound.
Reaction Phase Issues
Problem: The reaction shows low or no conversion of 4-nitrobenzaldehyde.
-
Potential Cause 1: Insufficient free hydroxylamine.
-
Explanation: The stoichiometry of the base is critical. If an insufficient amount of base is used, not all of the hydroxylamine hydrochloride will be converted to the free, reactive form.
-
Solution: Ensure at least one molar equivalent of a suitable base (e.g., sodium acetate, sodium hydroxide, pyridine) is used relative to the hydroxylamine hydrochloride.[1][6] For weaker bases, a slight excess may be beneficial.
-
-
Potential Cause 2: Poor solubility of starting materials.
-
Explanation: 4-Nitrobenzaldehyde has limited solubility in purely aqueous solutions. As the scale increases, ensuring all reactants are in the solution phase becomes more challenging.
-
Solution: Use a co-solvent system, such as an ethanol/water or methanol/water mixture, to ensure the aldehyde remains dissolved throughout the reaction.[1] Gentle heating can also improve solubility, but temperature must be controlled to prevent side reactions.
-
-
Potential Cause 3: Unfavorable pH.
-
Explanation: The rate of oxime formation is pH-dependent. The reaction is typically fastest in a slightly acidic to neutral pH range (around pH 4-6).[4][5] If the medium is too acidic, the hydroxylamine nitrogen becomes protonated, reducing its nucleophilicity. If too basic, the aldehyde may undergo side reactions.
-
Solution: When using a strong base like NaOH, add it slowly and monitor the pH. Using a buffer system or a weaker base like sodium acetate can help maintain an optimal pH.[6]
-
Workup and Purification Issues
Problem: The product "oils out" and does not precipitate as a solid during workup.
-
Potential Cause 1: Presence of impurities.
-
Explanation: Unreacted starting material or side products can act as an impurity, causing significant melting point depression and leading to the formation of an oil instead of a crystalline solid.
-
Solution: Before attempting to crystallize, confirm reaction completion via Thin-Layer Chromatography (TLC). If impurities are high, consider an initial purification step like column chromatography on a small sample to isolate pure material, which can then be used to seed the bulk solution.[11] Alternatively, trituration (stirring the oil with a non-polar solvent like hexanes) can sometimes induce crystallization.[11]
-
-
Potential Cause 2: Cooling the solution too quickly.
-
Explanation: Rapid cooling, especially on a larger scale, does not allow sufficient time for crystal lattice formation, favoring the separation of a supersaturated liquid (oil).
-
Solution: Allow the reaction mixture to cool slowly to room temperature before further cooling in an ice bath. Gentle stirring during cooling can also promote crystallization over oiling.[11]
-
Problem: The final product is contaminated with unreacted 4-nitrobenzaldehyde.
-
Potential Cause: The oximation reaction is reversible and may not have reached completion.[12]
-
Explanation: Oxime formation is an equilibrium process. To drive it towards the product, an excess of one reactant is often used.
-
Solution 1 (Reaction): Use a slight excess (1.1 to 1.5 equivalents) of hydroxylamine hydrochloride to push the equilibrium towards the product.[6][12] Ensure the reaction is allowed to stir for a sufficient time (monitor by TLC until the aldehyde spot disappears).[1]
-
Solution 2 (Purification): If a small amount of aldehyde remains, it can typically be removed via recrystallization from a suitable solvent system like an ethanol/water mixture.[1] For more persistent contamination, column chromatography is the most effective method.[7]
-
Problem: Analytical data (NMR, MS) shows an unexpected nitrile peak (4-nitrobenzonitrile).
-
Potential Cause: The oxime has undergone a Beckmann rearrangement or simple dehydration.
-
Explanation: Aldoximes can dehydrate to form nitriles under harsh conditions, particularly high heat or the presence of strong acids or dehydrating agents.[7][12]
-
Solution: Avoid excessive heating during the reaction and workup. Ensure that any acidic solutions used for workup are kept cold and are neutralized promptly. If subsequent reactions require acidic conditions, be aware of this potential side reaction.[12]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Example)
This protocol is adapted from established methods for synthesizing nitrobenzaldoximes.[1]
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-nitrobenzaldehyde in 100 mL of ethanol with stirring.
-
Reagent Preparation: In a separate beaker, dissolve 5.5 g of hydroxylamine hydrochloride (NH₂OH·HCl) and 9.0 g of sodium acetate trihydrate in 30 mL of water.
-
Reaction: Gently warm the aldehyde solution to approximately 40-50°C. Slowly add the aqueous hydroxylamine/acetate solution to the aldehyde solution over 10 minutes.
-
Monitoring: Stir the reaction mixture at this temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the 4-nitrobenzaldehyde spot is no longer visible (typically 1-2 hours).
-
Workup & Precipitation: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. A pale-yellow precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified crystals in a vacuum oven at low heat (<50°C) to yield pure this compound.
Protocol 2: Considerations for Scale-Up
Scaling up requires careful attention to mass and heat transfer.
-
Reagent Addition: For larger batches, the addition of the hydroxylamine solution should be done controllably to manage any exotherm. A controlled-addition funnel is recommended.
-
Temperature Control: The reaction vessel should be equipped with a reliable heating and cooling system to maintain a consistent temperature. Runaway reactions are a risk with larger volumes.
-
Stirring: Efficient mechanical stirring is crucial to ensure the mixture is homogeneous and to prevent localized hot spots, especially during reagent addition and heating.
-
Workup: Precipitation in a larger volume of cold water requires a vessel with adequate capacity and powerful stirring to ensure rapid and uniform precipitation, preventing the formation of large, impure clumps.
-
Purification: Recrystallization at scale can be challenging. Ensure the vessel can be heated and cooled slowly and uniformly. Seeding the solution with a few crystals of pure product can be beneficial.
Section 4: Key Data Summary
The following table summarizes typical parameters for the synthesis. Values can be optimized based on specific laboratory conditions and desired outcomes.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Rationale & Key Considerations |
| 4-Nitrobenzaldehyde | 1.0 eq | 1.0 eq | The limiting reagent. |
| Hydroxylamine HCl | 1.1 - 1.2 eq | 1.1 - 1.2 eq | A slight excess helps drive the reaction to completion.[6] |
| Base (e.g., NaOAc) | 1.1 - 1.2 eq (relative to NH₂OH·HCl) | 1.1 - 1.2 eq (relative to NH₂OH·HCl) | Stoichiometrically required to liberate free hydroxylamine.[3] |
| Solvent | Ethanol/Water (~3:1 v/v) | Ethanol/Water (~3:1 v/v) | Ensures solubility of the aromatic aldehyde while allowing dissolution of the inorganic reagents.[1] |
| Temperature | 40 - 60 °C | 40 - 60 °C | Provides sufficient energy for the reaction without promoting significant side reactions like nitrile formation.[12] |
| Reaction Time | 1 - 3 hours | 2 - 5 hours | Scale-dependent; must be monitored by TLC or HPLC to confirm completion.[1] |
| Typical Yield (Crude) | 85 - 95% | 80 - 90% | Yields may be slightly lower at scale due to transfer losses and workup inefficiencies. |
| Typical Yield (Pure) | 75 - 85% | 70 - 80% | Purification via recrystallization always involves some product loss.[11] |
| Purity (Post-Recryst.) | >98% | >98% | Achievable with careful recrystallization. Purity should be assessed by HPLC, NMR, or melting point. |
Section 5: Visual Diagrams
Reaction Mechanism
Caption: A standard workflow for the synthesis, isolation, and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve common issues related to poor yield or product quality.
References
- This compound.
- Hydroxyl and nitrate co-upgrading to oxime via anode-cathode cascade electrolyzer.
- Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. (2019).
- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021).
- Highly efficient electrosynthesis of oximes from nitrates and carbonyl compounds in acidic media. (2023). Green Chemistry, RSC Publishing. [Link]
- Metal-Involving Synthesis and Reactions of Oximes. (2015).
- Preparation of 4-nitrobenzaldehyde. PrepChem.com. [Link]
- What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. Quora. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dehydration of 4-Nitrobenzaldoxime
Welcome to the technical support guide for the synthesis of 4-nitrobenzonitrile via the dehydration of 4-nitrobenzaldoxime. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important transformation. Here, we address common experimental challenges, provide in-depth procedural guidance, and answer frequently asked questions, grounding our advice in established chemical principles and peer-reviewed literature.
Core Concepts: The Aldoxime to Nitrile Transformation
The conversion of an aldoxime to a nitrile is a dehydration reaction, fundamentally an elimination reaction where a molecule of water is removed to form a carbon-nitrogen triple bond. The reaction is synthetically valuable as nitriles are key intermediates in the synthesis of various functional groups, including amines, carboxylic acids, and amides.[1][2][3] The primary challenge lies in activating the hydroxyl group of the oxime, converting it into a good leaving group to facilitate the elimination process.
A variety of reagents have been developed for this purpose, ranging from classic dehydrating agents like acetic anhydride and thionyl chloride to milder, more modern catalytic systems.[4][5][6] The choice of reagent often depends on the substrate's sensitivity to acidic or harsh conditions and the desired scale of the reaction.
General Reaction Mechanism
The mechanism involves two key steps: activation of the oxime's hydroxyl group, followed by a base-mediated elimination.
Caption: General mechanism for aldoxime dehydration.
**Experimental Protocol: Dehydration using Thionyl Chloride (SOCl₂) **
This protocol describes a common and effective method for converting this compound to 4-nitrobenzonitrile. Thionyl chloride is a powerful dehydrating agent that works well for this transformation.[7][8][9]
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Triethylamine (Et₃N) or Pyridine (optional, as a base)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or toluene.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice or into a beaker of cold saturated NaHCO₃ solution to quench the excess thionyl chloride. Note: This quenching is exothermic and releases gas (CO₂ and SO₂). Perform this step slowly in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture or acetic acid) or by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure 4-nitrobenzonitrile.[10][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting common experimental issues.
Q1: My reaction resulted in a very low yield, or I recovered only my starting material. What went wrong?
A: This is a common issue that typically points to one of three areas:
-
Reagent Quality: Dehydrating agents like thionyl chloride or acetic anhydride can degrade over time, especially with exposure to atmospheric moisture. Ensure you are using a fresh bottle or a recently distilled/purified reagent.
-
Reaction Conditions: The dehydration requires anhydrous (dry) conditions. Any water in the solvent or glassware can consume the dehydrating agent before it reacts with the aldoxime. Ensure all glassware is oven or flame-dried and use an anhydrous solvent. Additionally, some dehydrations require heat to proceed at a reasonable rate; ensure your reaction temperature is appropriate for the chosen method.
-
Stoichiometry: Inaccurate measurement of the starting material or dehydrating agent can lead to poor results. Double-check your calculations and measurements.
Q2: My TLC analysis shows a spot for my product but also a significant amount of starting material. How can I push the reaction to completion?
A: An incomplete reaction suggests the conditions are not optimal for full conversion. Consider the following adjustments:
-
Increase Reaction Time: Some dehydrations are slow. Continue monitoring the reaction by TLC for a longer period.
-
Increase Temperature: Gently increasing the reaction temperature can significantly increase the reaction rate. However, be cautious, as excessive heat can sometimes lead to side product formation.
-
Add More Reagent: It's possible that some of your dehydrating agent was consumed by trace moisture. Adding a small additional portion (e.g., 0.1-0.2 equivalents) of the dehydrating agent can sometimes help drive the reaction to completion.
Q3: I see multiple spots on my TLC plate and my product NMR is messy. What are the likely side products?
A: The most common side products in this reaction arise from the reactivity of the starting material or the product itself.
-
4-Nitrobenzaldehyde: Reversion of the aldoxime back to the aldehyde can occur, especially under certain conditions or with specific reagents.[2] This may indicate that the dehydration is failing and hydrolysis is occurring instead.
-
4-Nitrobenzamide: The nitrile product can be hydrolyzed to the corresponding primary amide, 4-nitrobenzamide. This is particularly a risk during aqueous workup, especially if the conditions become strongly acidic or basic.[12] Minimizing the time of the aqueous workup can help prevent this.
-
Beckmann Rearrangement Products: While more common for ketoximes, aldoximes can undergo the Beckmann rearrangement under certain acidic conditions to form N-substituted amides.[4] This is generally not the major pathway with standard dehydrating agents but can be a possibility.
Q4: My crude product is a discolored solid or an oil. What is the best way to purify 4-nitrobenzonitrile?
A: 4-Nitrobenzonitrile is a stable, pale-yellow or white solid at room temperature.[10] If your crude product is impure, two methods are highly effective:
-
Recrystallization: This is the preferred method for solids. An excellent solvent system for purification is 50% aqueous acetic acid.[11] You can also try recrystallizing from ethanol or an ethanol/water mixture.
-
Flash Column Chromatography: If recrystallization is ineffective or the product is oily, silica gel chromatography is the best option. A typical eluent system is a gradient of ethyl acetate in hexane (or petroleum ether).[10] The less polar nitrile will elute before the more polar aldoxime starting material or amide side product.
Frequently Asked Questions (FAQs)
Q: What are the most common dehydrating agents for this reaction?
A: A wide array of reagents can effect this transformation. The best choice depends on factors like substrate tolerance, cost, and scale.
| Reagent Class | Examples | Pros | Cons |
| Acid Anhydrides | Acetic Anhydride (Ac₂O) | Readily available, inexpensive. | Often requires high temperatures; can be slow. |
| Inorganic Acid Halides | Thionyl Chloride (SOCl₂), POCl₃ | Highly effective, fast reactions.[9] | Corrosive, moisture-sensitive, generates acidic byproducts (HCl). |
| Phosphorus Oxides | Phosphorus Pentoxide (P₂O₅) | Powerful dehydrating agent. | Heterogeneous reaction, can be difficult to work with. |
| Modern Reagents | Burgess Reagent, TsCl/DBU | Mild conditions, high yields.[13][14] | More expensive, may require specific bases. |
| Catalytic Methods | Iron salts, Copper(II) acetate | Environmentally benign, low catalyst loading.[12][15][16] | May require specific ligands or nitrile co-solvents. |
Q: What is the purpose of adding a base like pyridine or triethylamine to the reaction?
A: When using dehydrating agents like thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl), a strong acid (HCl or TsOH, respectively) is generated as a byproduct.[3] An organic base is added to neutralize this acid. This prevents potential acid-catalyzed side reactions and can be crucial for substrates that are sensitive to acid.
Q: Is it possible to synthesize 4-nitrobenzonitrile in one pot directly from 4-nitrobenzaldehyde?
A: Yes, this is a highly efficient approach. The procedure involves forming the this compound in situ by reacting 4-nitrobenzaldehyde with hydroxylamine hydrochloride, followed by the addition of a dehydrating agent without isolating the intermediate oxime.[10][17] Solvents like DMSO at elevated temperatures can sometimes facilitate both the oximation and the subsequent dehydration in a single pot.[10]
Q: How can I be certain I have successfully synthesized 4-nitrobenzonitrile?
A: Proper analytical characterization is essential. You should compare your data to established literature values:
-
Melting Point: 147-149 °C.[11] A sharp melting point close to this range indicates high purity.
-
¹H NMR (in CDCl₃): You should see two doublets in the aromatic region. One doublet around δ 8.37 ppm and another around δ 7.90 ppm, characteristic of the para-substituted aromatic protons.[10]
-
¹³C NMR (in CDCl₃): Expect signals around δ 150.1, 133.5, 124.3, 118.3, and 116.8 ppm. The signal around 116.8 ppm is characteristic of the nitrile carbon.[10]
-
Infrared (IR) Spectroscopy: Look for a strong, sharp absorption band in the range of 2220-2230 cm⁻¹ corresponding to the C≡N triple bond stretch.[10]
Q: Are there any "green" or enzymatic alternatives for this dehydration?
A: Yes, the field of green chemistry has made significant strides in this area.
-
Iron Catalysis: Simple iron salts have been shown to effectively catalyze the dehydration of aldoximes under nitrile-free conditions, producing only water as a byproduct.[15][16][18]
-
Enzymatic Dehydration: Aldoxime dehydratase (Oxd) enzymes are capable of catalyzing this reaction with high selectivity in aqueous media under mild conditions.[19][20][21] This biocatalytic approach avoids harsh reagents and solvents, representing a promising technology for sustainable industrial chemistry.[5]
References
- Hyodo, K., Kitagawa, S., Yamazaki, M., & Uchida, K. (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Chemistry – An Asian Journal, 11(9), 1348-1352. [Link]
- M-CSA. Aldoxime dehydratase.
- Nomura, T., & Nakagawa, A. (2013). Crystal structure of aldoxime dehydratase and its catalytic mechanism involved in carbon-nitrogen triple-bond synthesis. Proceedings of the National Academy of Sciences, 110(5), 1718-1723. [Link]
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Technical Support Center: Temperature Control in 4-Nitrobenzaldoxime Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth technical support, troubleshooting advice, and validated protocols concerning the synthesis of 4-Nitrobenzaldoxime, with a specific focus on the critical impact of temperature on reaction success, yield, and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The synthesis of this compound from 4-nitrobenzaldehyde and hydroxylamine hydrochloride is most effectively and safely conducted at room temperature (approx. 20-25°C) .[1][2] Several established protocols report high yields within 1-2 hours at this temperature.[1] While gentle heating can sometimes reduce reaction times, it significantly increases the risk of side reactions and product degradation.[3][4]
Q2: Why is strict temperature control so critical for this specific reaction?
A2: Temperature control is paramount for two primary reasons:
-
Thermal Stability: this compound, like many nitroaromatic compounds, can be thermally unstable. Exothermic events during the reaction, if not managed, can lead to a runaway reaction, causing product decomposition and creating a significant safety hazard.[3][5]
-
Reaction Specificity: Elevated temperatures can provide the activation energy for undesirable side reactions. The most common is the acid-catalyzed Beckmann rearrangement of the aldoxime product into the corresponding 4-nitrobenzonitrile, which is difficult to separate and reduces the yield of the desired product.[4]
Q3: What are the consequences of running the reaction too cold?
A3: While safer, conducting the reaction at temperatures significantly below ambient (e.g., 0-5°C) will decrease the reaction rate. This may lead to incomplete conversion of the 4-nitrobenzaldehyde starting material, even after extended reaction times. The primary consequence is a lower yield and the need for more rigorous purification to remove unreacted aldehyde.[3]
Q4: Is the reaction exothermic?
A4: Yes, the formation of an oxime can be exothermic.[3] Furthermore, the neutralization of hydroxylamine hydrochloride with a base like sodium hydroxide is also an exothermic process. When scaling up, the decreased surface-area-to-volume ratio makes heat dissipation less efficient. It is crucial to add reagents slowly and with efficient cooling and stirring to maintain a stable internal temperature.[6] One protocol specifically advises keeping the temperature below 30°C during the addition of NaOH.[6]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on temperature-related causes and solutions.
Problem 1: Low or No Yield of this compound
| Potential Cause | Diagnostic Check | Recommended Solution |
| Reaction Temperature Too Low | TLC or HPLC analysis shows a large amount of unreacted 4-nitrobenzaldehyde after the expected reaction time. | 1. Ensure the reaction is running at a standard room temperature (20-25°C). 2. If the reaction has stalled, consider gently warming the mixture to 30-40°C while carefully monitoring the internal temperature. Do not exceed 40°C. |
| Product Decomposition | The reaction mixture turned dark brown or black, possibly with gas evolution. | 1. This indicates a runaway reaction due to excessive heat. The run is likely unrecoverable. 2. Prevention: For future runs, ensure slow, portion-wise addition of the base, use an ice bath to maintain temperature during base addition, and ensure vigorous stirring to prevent localized hot spots.[5] |
| Incorrect pH | The pH of the reaction is strongly acidic or basic. Oxime formation is optimal in a mildly acidic to neutral pH range.[3] | 1. Ensure a base (e.g., NaOH, Na₂CO₃) is used to neutralize the HCl generated from hydroxylamine hydrochloride.[2][7] 2. Avoid a large excess of strong base. |
Problem 2: Product is Impure (Multiple Spots on TLC)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Unreacted Starting Material | A spot on the TLC plate corresponds to the 4-nitrobenzaldehyde standard. | 1. The reaction was likely run for too short a time or at too low a temperature. 2. Increase the reaction time and monitor by TLC until the starting material spot disappears. If necessary, warm cautiously as described above. |
| Formation of 4-Nitrobenzonitrile | An impurity spot is observed, and the product's IR spectrum shows a sharp peak around 2220-2260 cm⁻¹ (nitrile C≡N stretch). | 1. This is likely due to a Beckmann rearrangement caused by excessive heat or highly acidic conditions.[4] 2. Prevention: Maintain the reaction temperature strictly at room temperature and avoid any localized heating (e.g., during reagent addition). Ensure the pH does not become strongly acidic. |
| Formation of Geometric Isomers (E/Z) | The product appears as two closely-spaced spots on TLC or gives broadened peaks in NMR. | This is an inherent aspect of oxime chemistry and not strictly a temperature issue, though equilibrium can be temperature-dependent. The (E)-isomer is typically the more stable product. Purification by recrystallization from an ethanol/water mixture will often isolate the major, more stable isomer.[1] |
Section 3: Visual Logic and Workflow
Troubleshooting Flowchart
The following diagram outlines a logical approach to troubleshooting common issues based on initial observations.
Caption: Troubleshooting logic for this compound synthesis.
Section 4: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by maintaining strict temperature control.
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (1.0 eq.) in ethanol.
-
Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1-1.2 eq.) and sodium hydroxide (1.1-1.2 eq.) in water. Caution: This dissolution is exothermic. Prepare this solution in an ice bath to keep it cool.
-
Reaction Initiation: Place the flask containing the aldehyde solution in a water bath to buffer against temperature changes. Begin vigorous stirring.
-
Controlled Addition: Add the cold hydroxylamine/NaOH solution to the aldehyde solution dropwise over 15-20 minutes using a dropping funnel. CRITICAL STEP: Monitor the internal temperature of the reaction with a thermometer. Ensure it does not rise above 30°C. If the temperature approaches this limit, pause the addition and allow the mixture to cool.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature (20-25°C) for 1-2 hours.[1] Monitor the reaction's progress by TLC until the 4-nitrobenzaldehyde spot is no longer visible.
-
Product Precipitation: Once complete, pour the reaction mixture into a larger beaker containing cold water. The this compound product will precipitate as a solid.
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product. For higher purity, recrystallize the solid from an ethanol-water mixture.[1] The pure product should be a light yellow crystalline powder.[7]
Synthesis Workflow Diagram
Caption: Optimized workflow for temperature-controlled synthesis.
Section 5: Data Summary and Mechanistic Insights
Illustrative Impact of Temperature on Synthesis
While specific kinetic studies are not widely published, the following table synthesizes information from various protocols and chemical principles to illustrate the expected outcomes at different temperatures.
| Temperature Range | Expected Reaction Rate | Primary Risks & Side Products | Anticipated Yield | Anticipated Purity |
| 0-10°C | Very Slow | Incomplete conversion of starting material. | Low to Moderate | Moderate (Contaminated with starting material) |
| 20-25°C (Room Temp) | Optimal | Minimal risk if additions are controlled. | High | High |
| 30-45°C | Fast | Increased risk of side reactions. | Moderate to High | Moderate to Low (Contaminated with side products) |
| > 50°C | Very Fast | High risk of Beckmann rearrangement to 4-nitrobenzonitrile; potential for product decomposition and runaway reaction.[4][5] | Low / Variable | Poor |
Reaction Mechanism & Temperature Influence
The synthesis is a classic nucleophilic addition-elimination reaction.
-
Nucleophilic Attack: The free hydroxylamine (NH₂OH), liberated from its salt by the base, acts as a nucleophile. Its nitrogen atom attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Elimination: The hydroxyl group on the original carbonyl carbon is protonated and eliminated as a water molecule, forming the C=N double bond of the oxime.
Temperature's Role: Temperature provides the energy for molecules to overcome the activation energy of the reaction. At room temperature, there is sufficient energy for the desired reaction to proceed efficiently. However, excessive heat provides enough energy to cross the activation barrier for the Beckmann rearrangement , where the oxime isomerizes to 4-nitrobenzonitrile, an undesired and stable side product.[4]
References
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- Royal Society of Chemistry. (2023). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. Supporting Information.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Gholipour, B., & Veisi, H. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 29(1), 235-238.
- Karakaş, M., & Poopera, E. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(1), 1-7.
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Validation & Comparative
Comparative analysis of 4-Nitrobenzaldoxime and 3-Nitrobenzaldoxime
An In-Depth Comparative Guide to 4-Nitrobenzaldoxime and 3-Nitrobenzaldoxime for Advanced Research
For professionals engaged in organic synthesis, medicinal chemistry, and drug development, a nuanced understanding of isomeric differences is paramount. The substitution pattern on an aromatic ring can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two constitutional isomers: this compound and 3-Nitrobenzaldoxime. We will explore how the seemingly minor shift of a nitro group from the para (4-position) to the meta (3-position) of the benzaldoxime core imparts distinct characteristics, guiding rational selection and application in research.
Physicochemical Properties: A Tale of Two Isomers
The position of the strongly electron-withdrawing nitro group (—NO₂) directly impacts the electronic distribution within the benzene ring and, consequently, the intermolecular forces governing the physical properties of the aldoxime. This leads to notable differences in properties such as melting point and polarity, which in turn affect solubility, crystal structure, and potential interactions with biological macromolecules.[1]
The para-isomer, this compound, generally exhibits a higher melting point, which can be attributed to a more symmetrical structure allowing for more efficient crystal lattice packing. This structural difference also influences their polarity and, by extension, their solubility in various solvents.
Table 1: Comparative Physicochemical Properties
| Property | 3-Nitrobenzaldoxime | This compound |
| Molecular Formula | C₇H₆N₂O₃[1][2] | C₇H₆N₂O₃[1][3] |
| Molecular Weight | 166.13 g/mol [1][2] | 166.13 g/mol [1][3] |
| Appearance | White to light yellow crystals[4] | Light yellow crystalline powder[1] |
| Melting Point | 121-125 °C[1][4][5] | 126-131 °C[1][6] |
| CAS Number | 3431-62-7[1][2] | 1129-37-9[1][3] |
| LogP | 1.926[5] | 1.95[7] |
Spectroscopic Characterization: Unveiling Structural Nuances
Spectroscopic analysis is crucial for confirming the identity and purity of these isomers. The electronic effects of the nitro group's position are clearly reflected in their NMR, IR, and UV-Vis spectra. While comprehensive, directly comparable spectral data for the oximes can be sparse, the well-documented spectra of their precursor aldehydes provide an excellent proxy for understanding these electronic influences.[1]
-
¹H NMR Spectroscopy : The aromatic protons of the para-isomer (4-nitro) typically present a simpler, more symmetrical splitting pattern (e.g., two doublets) compared to the more complex pattern of the meta-isomer (3-nitro). The electron-withdrawing effect of the nitro group deshields the aromatic protons, shifting them downfield.
-
¹³C NMR Spectroscopy : The carbonyl carbon in 4-nitrobenzaldehyde is generally observed slightly further downfield than in 3-nitrobenzaldehyde, reflecting the direct resonance-withdrawing effect of the para-nitro group, which increases the electrophilicity of the carbonyl carbon.[1]
-
Infrared (IR) Spectroscopy : Key distinguishing features include the vibrational frequencies of the C=N (oxime) and N-O (nitro) bonds. The asymmetric and symmetric stretching frequencies of the —NO₂ group are particularly sensitive to its electronic environment.[4]
Table 2: Comparative Spectroscopic Data of Precursor Aldehydes
| Spectrum | Feature | 3-Nitrobenzaldehyde | 4-Nitrobenzaldehyde |
| ¹H NMR | Aldehyde Proton (ppm) | ~10.14 | ~10.17 |
| Aromatic Protons (ppm) | ~7.78 - 8.70 | ~8.09 - 8.41 | |
| ¹³C NMR | Carbonyl Carbon (ppm) | ~189.9 | ~190.4 |
| IR (cm⁻¹) | C=O Stretch | ~1700 | ~1705 |
| NO₂ Asymmetric Stretch | ~1530 | ~1535 | |
| NO₂ Symmetric Stretch | ~1350 | ~1345 | |
| UV-Vis (λmax, nm) | In Cyclohexane | ~254, ~300 | ~265 |
(Data compiled from reference[1])
Synthesis and Chemical Reactivity
Both isomers are readily synthesized via a condensation reaction between the corresponding nitrobenzaldehyde and hydroxylamine hydrochloride.[4] The choice of base and solvent can be optimized to improve yield and purity.[8]
Caption: General workflow for the synthesis of nitrobenzaldoximes.
Reactivity Insights:
The reactivity of these isomers is dictated by the electronic influence of the nitro group. In this compound, the nitro group is in direct conjugation with the aldoxime group, leading to a more pronounced electron-withdrawing effect through resonance. This makes the carbon of the C=N bond more electrophilic compared to the 3-isomer, where the nitro group exerts its influence primarily through the weaker inductive effect.[9]
This difference has significant implications:
-
Nucleophilic Attack: The C=N bond in this compound is expected to be more susceptible to nucleophilic attack.
-
Heterocycle Formation: 3-Nitrobenzaldoxime is a valuable precursor for synthesizing heterocyclic compounds.[10] Its oxime functionality can be converted into a nitrile oxide intermediate, which readily undergoes 1,3-dipolar cycloaddition reactions with alkynes or nitriles to form isoxazoles and 1,2,4-oxadiazoles, respectively.[10]
-
Dehydration to Nitriles: Aldoximes can be dehydrated to form nitriles. 3-Nitrobenzaldoxime, formed in situ from 3-nitrobenzaldehyde, can be efficiently converted to 3-nitrobenzonitrile using various catalytic systems.[11]
Biological Activity and Therapeutic Potential
While extensive comparative biological studies on these specific isomers are limited, the nitroaromatic scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][12][13]
The mechanism of action for many nitro-containing drugs involves the intracellular enzymatic reduction of the nitro group to form cytotoxic reactive nitrogen species, such as nitroso and hydroxylamine intermediates.[1][14] These reactive species can damage cellular macromolecules, leading to cell death. This selective activation in the hypoxic environments of tumors or within certain microorganisms forms the basis of their therapeutic utility.[1]
The position of the nitro group is critical in determining the reduction potential and subsequent biological activity. Further research is essential to elucidate the specific structure-activity relationship for 3- and this compound to identify their potential as therapeutic agents.[1]
Detailed Experimental Protocols
Protocol 1: General Synthesis of 3- or this compound
This protocol describes a standard laboratory procedure for synthesizing nitrobenzaldoximes via condensation.[1][15]
Materials:
-
3-Nitrobenzaldehyde or 4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate or Sodium hydroxide
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the starting nitrobenzaldehyde (1 equivalent) in a minimal amount of warm ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and a suitable base like sodium acetate trihydrate (3 equivalents) or sodium hydroxide (1.2 equivalents).
-
Slowly add the aqueous hydroxylamine solution to the stirred ethanolic solution of the nitrobenzaldehyde.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude aldoxime product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the crude product. For higher purity, recrystallize the solid from an ethanol-water mixture.
Protocol 2: Comparative One-Pot Synthesis of 3-Nitrobenzonitrile
This protocol demonstrates a key application of 3-Nitrobenzaldoxime's precursor in nitrile synthesis, comparing two different catalytic methods.[11]
A. Ferrous Sulfate Catalyzed Method
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (10 mmol) in 20 mL of N,N-Dimethylformamide (DMF).
-
Add hydroxylamine hydrochloride (12 mmol) and anhydrous ferrous sulfate (FeSO₄) (1 mmol) to the solution.
-
Reflux the reaction mixture for approximately 2.5 hours, monitoring progress by TLC.
-
After completion, cool the mixture, filter to remove the catalyst, and extract the filtrate with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
B. Iodine Catalyzed Method
-
In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.
-
Add Iodine (I₂) to the solution, followed by 0.8 mL of aqueous ammonia.
-
Stir the reaction at room temperature for 40 minutes, monitoring progress by TLC.
-
Quench the reaction with aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Extract the product with ethyl acetate. Collect the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
Data Summary: Synthesis of 3-Nitrobenzonitrile
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Anhydrous FeSO₄ | DMF | Reflux | 2 h 20 min | 83 |
| I₂ / NH₃·H₂O | Acetonitrile | 20 | 40 min | 99 |
(Data from reference[11])
Caption: Workflow for comparing catalyst efficacy in synthesis.
Conclusion
The distinction between this compound and 3-Nitrobenzaldoxime is a clear illustration of the principles of constitutional isomerism in organic chemistry. The para-isomer, this compound, possesses a more symmetrical structure leading to a higher melting point and exhibits enhanced electrophilicity at the oxime carbon due to direct resonance effects. In contrast, the meta-isomer, 3-Nitrobenzaldoxime, is a versatile building block for heterocyclic synthesis and serves as a key intermediate in the production of compounds like 3-nitrobenzonitrile. For researchers, a thorough understanding of these structure-dependent differences in properties and reactivity is essential for designing efficient synthetic routes and for the rational development of new chemical entities with potential therapeutic applications.
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A Researcher's Guide to the Spectroscopic Differentiation of 4-Nitrobenzaldoxime E/Z Isomers
In the fields of medicinal chemistry and materials science, the precise structural elucidation of stereoisomers is not merely an academic exercise; it is a fundamental prerequisite for understanding biological activity and material properties. For aldoximes such as 4-Nitrobenzaldoxime, the geometric isomerism around the carbon-nitrogen double bond gives rise to distinct E (entgegen) and Z (zusammen) isomers. These isomers, while constitutionally identical, possess unique spatial arrangements that manifest as discernible differences in their spectroscopic signatures. This guide provides a comprehensive comparison of the E and Z isomers of this compound, grounded in experimental data and the underlying principles of spectroscopic analysis.
The differentiation of these isomers is critical, as their stereochemistry can govern intermolecular interactions, such as hydrogen bonding, which in turn influences crystal packing, solubility, and receptor-binding affinity. Herein, we delve into the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—to provide a robust framework for their unambiguous identification.
Structural Foundation: The E/Z Isomers
The core structural difference between the E and Z isomers of this compound lies in the orientation of the hydroxyl (-OH) group relative to the hydrogen atom attached to the imine carbon. The Cahn-Ingold-Prelog priority rules dictate the assignment: the 4-nitrophenyl group outranks the hydrogen, and the hydroxyl group outranks the lone pair on the nitrogen.
-
Z-isomer: The high-priority groups (4-nitrophenyl and -OH) are on the same side (Zusammen) of the C=N double bond.
-
E-isomer: The high-priority groups are on opposite sides (Entgegen).
Caption: Molecular structures of the Z and E isomers of this compound.
Synthesis and Isomer Separation Workflow
The synthesis of this compound typically yields a mixture of E and Z isomers.[1] Their separation is essential for individual characterization and application. The general workflow involves synthesis, chromatographic separation, and subsequent analysis.
Caption: Experimental workflow for synthesis, separation, and analysis of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive method for distinguishing between E and Z isomers of oximes.[1][2] The chemical environment of nuclei, particularly protons (¹H) and carbons (¹³C), is highly sensitive to the molecule's geometry, leading to characteristic differences in their chemical shifts.
¹H NMR Spectroscopy
The primary differentiator in the ¹H NMR spectrum is the chemical shift of the aldehydic proton (H-C=N). This proton's proximity to either the electronegative hydroxyl group or the aromatic ring results in significant shielding or deshielding effects.
-
Causality: The anisotropic effect of the C=N double bond and the through-space electronic effects of the -OH group are the dominant factors.[1][2] In the Z-isomer , the aldehydic proton is syn (on the same side) to the hydroxyl group, which exerts a shielding effect, causing its signal to appear at a lower chemical shift (upfield). Conversely, in the E-isomer , this proton is anti to the hydroxyl group and experiences a deshielded environment, shifting its signal downfield. The aromatic protons ortho to the oxime moiety (H-2 and H-6) are also affected, albeit to a lesser extent.
Table 1: Comparative ¹H NMR Chemical Shift Data (Expected, in δ ppm)
| Proton Assignment | E-Isomer (Expected δ) | Z-Isomer (Expected δ) | Key Difference & Rationale |
| Aldehydic H (H-C=N) | ~8.1 - 8.3 | ~7.5 - 7.7 | Significant downfield shift in E-isomer due to deshielding by the aromatic ring. |
| Oxime OH | ~11.0 - 11.5 | ~11.0 - 11.5 | Broad signal; position is concentration and solvent dependent. Minimal diagnostic value for isomerism. |
| Aromatic H (H-2, H-6) | ~7.8 - 8.0 | ~8.0 - 8.2 | Protons ortho to the oxime group; slightly deshielded in the Z-isomer due to proximity to the -OH group. |
| Aromatic H (H-3, H-5) | ~8.2 - 8.4 | ~8.2 - 8.4 | These protons are primarily influenced by the nitro group and show minimal difference between isomers. |
Note: Expected values are based on general principles of oxime chemistry and may vary with solvent and concentration.[3][4]
¹³C NMR Spectroscopy
Differences in the ¹³C NMR spectra are generally more subtle but still observable, particularly for the imine carbon (C=N) and the ortho- and ipso-carbons of the aromatic ring.
Table 2: Comparative ¹³C NMR Chemical Shift Data (Expected, in δ ppm)
| Carbon Assignment | E-Isomer (Expected δ) | Z-Isomer (Expected δ) | Rationale |
| Imine C (C=N) | ~148 - 150 | ~147 - 149 | The imine carbon in the E-isomer is often slightly deshielded. |
| Ipso-C (C-1) | ~138 - 140 | ~139 - 141 | The carbon attached to the oxime group shows minor shifts due to steric and electronic differences. |
| Ortho-C (C-2, C-6) | ~128 - 130 | ~127 - 129 | Shielding effects from the -OH group in the Z-isomer can cause a slight upfield shift. |
| Para-C (C-4) | ~149 - 151 | ~149 - 151 | Primarily influenced by the nitro group; little change is expected. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups. While less definitive than NMR for E/Z isomerism, subtle but consistent differences can be observed.
-
Causality: The key variations arise from differences in intermolecular hydrogen bonding capabilities and slight changes in bond polarity due to the different stereochemical arrangements. The E-isomer, often being more linear, may pack more efficiently in a crystal lattice, leading to stronger or more uniform hydrogen bonding. This can affect the position and shape of the O-H stretching band.
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | E-Isomer (cm⁻¹) | Z-Isomer (cm⁻¹) | Interpretation |
| O-H Stretch | ~3100-3300 (Broad) | ~3150-3350 (Broad) | The band for the E-isomer may be sharper or shifted to a lower frequency if strong, uniform intermolecular H-bonding is present. |
| C=N Stretch | ~1640 - 1660 | ~1645 - 1665 | The C=N stretch is often slightly more intense or at a slightly different frequency due to changes in dipole moment. |
| Asymmetric NO₂ Stretch | ~1515 - 1530 | ~1515 - 1530 | Characteristic strong band for the nitro group.[5] Expected to be very similar in both isomers. |
| Symmetric NO₂ Stretch | ~1340 - 1350 | ~1340 - 1350 | Characteristic strong band for the nitro group.[5][6] Expected to be very similar in both isomers. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The conjugated system of this compound, involving the aromatic ring, the C=N bond, and the nitro group, gives rise to characteristic π-π* transitions.
-
Causality: The overall planarity and conjugation of the molecule can be subtly different between the two isomers, which may affect the energy of the electronic transitions.[7] The para-nitrobenzaldehyde precursor shows strong absorptions related to π-π* transitions.[8][9] These features are expected to be retained in the oximes.
Table 4: Comparative UV-Vis Absorption Data (in Acetonitrile)
| Transition | E-Isomer (λ_max, nm) | Z-Isomer (λ_max, nm) | Notes |
| π → π * | ~270 - 280 | ~270 - 280 | This strong absorption band is characteristic of the extended conjugated system. Minor shifts in λ_max or differences in molar absorptivity (ε) may be observed. |
Experimental Protocols
Protocol 1: Synthesis of this compound (E/Z Mixture)
This protocol describes the standard synthesis from the corresponding aldehyde.[7]
-
Dissolution: Dissolve 1.51 g (10 mmol) of 4-nitrobenzaldehyde in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Hydroxylamine Solution: In a separate beaker, dissolve 0.83 g (12 mmol) of hydroxylamine hydrochloride and 1.36 g (10 mmol) of sodium acetate trihydrate in 10 mL of water.
-
Reaction: Slowly add the aqueous hydroxylamine solution to the ethanolic aldehyde solution with continuous stirring.
-
Heating: Heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature and then pour it into 100 mL of ice-cold water to precipitate the crude oxime product.
-
Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and air-dry. The crude product will be a mixture of E and Z isomers.
Protocol 2: Separation of E and Z Isomers
Separation is typically achieved using column chromatography, exploiting the different polarities of the isomers.[1][10]
-
Column Preparation: Pack a silica gel (200-300 mesh) column using a hexane/ethyl acetate solvent system (e.g., starting with 9:1 hexane:ethyl acetate).
-
Loading: Dissolve the crude oxime mixture in a minimum amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradually increasing gradient of ethyl acetate in hexane. The less polar isomer will typically elute first.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the pure isomers.
-
Solvent Removal: Combine the pure fractions for each isomer and remove the solvent under reduced pressure to yield the isolated E and Z products.
Protocol 3: Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 10-15 mg of each pure isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6] Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid isomer with dry KBr powder and pressing it into a thin disk.[6] Alternatively, use an ATR-FTIR spectrometer. Record the spectrum from 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: Prepare stock solutions of each isomer (~1 mM) in a UV-grade solvent like acetonitrile. Perform serial dilutions to obtain concentrations suitable for measurement (e.g., 10-50 µM).[6] Record the absorbance spectrum from 200-400 nm.
Summary and Conclusion
The differentiation of E and Z isomers of this compound is reliably achieved through a combination of standard spectroscopic techniques.
-
¹H NMR stands out as the most definitive method, with the chemical shift of the aldehydic proton providing an unambiguous diagnostic marker.
-
IR and UV-Vis spectroscopy offer supplementary evidence. While the differences observed with these techniques are more subtle, they can corroborate the assignments made by NMR, particularly when analyzing pure samples.
For researchers in drug development and chemical synthesis, a thorough understanding and application of these comparative spectroscopic methods are indispensable for ensuring the stereochemical purity and, ultimately, the functional reliability of their compounds.
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A Comparative Guide to 4-Nitrobenzaldoxime: Validation as a Versatile Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the successful construction of complex molecular architectures. 4-Nitrobenzaldoxime, a crystalline solid derived from 4-nitrobenzaldehyde, stands out as a highly valuable and versatile building block.[1] Its utility extends beyond the simple protection of aldehydes, serving primarily as a robust precursor for nitrogen-containing heterocycles, nitriles, and other functionalities crucial in medicinal chemistry and materials science.
This guide provides an in-depth validation of this compound as a synthetic intermediate. We will objectively compare its performance against a key alternative, its isomer 3-Nitrobenzaldoxime, supported by experimental data. The narrative will elucidate the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
The position of the nitro group on the benzene ring profoundly influences the molecule's electronic properties, which in turn dictates its reactivity, solubility, and crystal packing. The para-position in this compound allows for direct resonance and inductive electron withdrawal, making it distinct from its meta-substituted counterpart.[2]
| Property | This compound | 3-Nitrobenzaldoxime | Rationale for Difference |
| Molecular Formula | C₇H₆N₂O₃[3] | C₇H₅NO₃ | Identical |
| Molar Mass | 166.14 g/mol [4] | 151.12 g/mol | Identical |
| Appearance | Colorless or pale yellow crystals | Yellow or brown crystalline solid | Crystal packing and electronic structure differences can affect color. |
| Melting Point | 127-129 °C | 118-122 °C | The greater symmetry of the para-isomer allows for more efficient crystal lattice packing, resulting in a higher melting point. |
| Polarity | Higher | Lower | The direct conjugation of the electron-withdrawing nitro group with the oxime functionality in the para position leads to a greater molecular dipole moment.[2] |
| ¹H NMR | Aromatic protons show significant downfield shifts due to the strong electron-withdrawing effect of the para-nitro group.[2] | The electron-withdrawing effect is less pronounced on the aromatic protons compared to the para-isomer due to the lack of direct resonance.[2] | The para-nitro group de-shields the aromatic protons more effectively through the resonance effect. |
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is a straightforward and high-yielding condensation reaction between 4-nitrobenzaldehyde and hydroxylamine. The choice of a mild base like sodium acetate is critical; it serves to deprotonate the hydroxylamine hydrochloride in situ, liberating the free hydroxylamine nucleophile without causing undesired side reactions.
Experimental Protocol: Synthesis of (E)-4-Nitrobenzaldehyde oxime[4]
-
Materials : 4-nitrobenzaldehyde, hydroxylamine hydrochloride, sodium acetate trihydrate, ethanol, water.
-
Procedure :
-
Dissolve 4-nitrobenzaldehyde (0.005 mol) in 25 mL of warm ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (0.006 mol) and sodium acetate trihydrate (0.015 mol) to the solution.
-
Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and allow it to cool.
-
Add water to precipitate the oxime.
-
Filter the precipitate, wash thoroughly with excess water, and dry.
-
Recrystallize the crude product from ethanol to yield pure (E)-4-Nitrobenzaldehyde oxime.
-
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Core Application: A Gateway to Heterocyclic Chemistry
A primary application of this compound is its role as a precursor to C-(4-nitrophenyl)nitrone. Nitrones are valuable 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkenes or alkynes (dipolarophiles).[5][6] This reaction is a powerful, stereospecific method for constructing five-membered isoxazolidine or isoxazoline rings, which are core structures in many biologically active compounds.[5][7][8]
The electron-withdrawing 4-nitro group enhances the electrophilicity of the nitrone carbon, influencing the regioselectivity of the cycloaddition, which is governed by frontier molecular orbital (FMO) theory.[5]
Reaction Pathway Diagram
Caption: Formation of a nitrone and subsequent [3+2] cycloaddition.
Performance Benchmark: Dehydration to Nitriles
The conversion of aldoximes to nitriles is a fundamental transformation. Dehydration agents readily facilitate this elimination reaction. Here, we compare the performance of this compound's precursor, 4-nitrobenzaldehyde, in a one-pot nitrile synthesis against its meta-isomer, providing insight into the electronic effects on this transformation.
| Aldehyde Precursor | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | NH₂OH·HCl, mineral water/methanol | N/A (rt) | 95 (for oxime) | [9] |
| 3-Nitrobenzaldehyde | Anhydrous FeSO₄ / NH₂OH·HCl | DMF | 83 | [10] |
| 3-Nitrobenzaldehyde | I₂ / NH₃·H₂O | Acetonitrile | 99 | [10] |
| Unsubstituted Benzaldehyde | Anhydrous FeSO₄ / NH₂OH·HCl | DMF | 90 | [10] |
Analysis of Causality : The data indicates that both nitro-substituted aldehydes are excellent substrates for conversion to nitriles, often proceeding in very high yield. The strong electron-withdrawing nature of the nitro group acidifies the oxime proton and facilitates the elimination process required for nitrile formation. While specific comparative data for the dehydration of the isolated this compound is sparse in the provided context, the high yield (99%) achieved with 3-nitrobenzaldehyde using an iodine/ammonia system suggests that this compound would perform similarly, if not better, due to the enhanced electronic pull of the para-nitro group.[10]
Alternative Intermediate: 3-Fluoro-4-nitrobenzaldehyde Oxime
To further probe the electronic landscape, we can consider 3-Fluoro-4-nitrobenzaldehyde oxime as an alternative.[9] The introduction of a fluorine atom ortho to the oxime group adds another layer of electronic influence.
-
Inductive Effect : The highly electronegative fluorine atom provides a strong inductive electron withdrawal, further activating the molecule.
-
Steric Hindrance : The fluorine atom introduces steric bulk near the reaction center, which can influence the approach of reagents and affect reaction rates and selectivity.
-
Synthetic Utility : This intermediate is valuable for creating complex isoxazoles and other heterocycles where a fluorine substituent is desired for its unique properties in medicinal chemistry (e.g., altering metabolic stability and binding affinity).[9]
The use of this intermediate demonstrates how fine-tuning the electronic and steric properties of the benzaldoxime core allows for precise control over subsequent synthetic transformations.
Conclusion: A Validated and Versatile Intermediate
This compound is unequivocally a cornerstone intermediate in organic synthesis. Its straightforward, high-yield synthesis and the powerful electron-withdrawing nature of the para-nitro group make it an ideal and predictable precursor. Its primary utility lies in its efficient conversion to C-(4-nitrophenyl)nitrones, which are key partners in [3+2] cycloaddition reactions for the synthesis of complex nitrogen- and oxygen-containing heterocycles.
When compared to its 3-nitro isomer, this compound exhibits distinct physical properties due to its symmetry and more effective electronic conjugation. This electronic difference can be strategically exploited to control reactivity and selectivity in multi-step syntheses. For the modern synthetic chemist, this compound offers reliability, versatility, and a predictable reactivity profile, solidifying its position as an essential tool in the construction of novel molecular entities.
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A Comparative Study of Synthetic Routes to 4-Nitrobenzaldoxime: A Technical Guide for Researchers
Abstract
4-Nitrobenzaldoxime is a pivotal intermediate in organic synthesis, finding extensive application in the development of pharmaceuticals and fine chemicals. The synthesis of this compound, primarily through the condensation of 4-nitrobenzaldehyde with hydroxylamine, can be achieved via several distinct methodologies. This guide provides a comprehensive comparative analysis of various synthetic routes to this compound. We will delve into the classical condensation reaction, explore modern green chemistry alternatives, and present a thorough examination of the mechanistic underpinnings of oxime formation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, comparative performance data, and insights into the selection of the most appropriate synthetic strategy.
Introduction to this compound
This compound (C₇H₆N₂O₃) is a crystalline solid that serves as a versatile precursor in a multitude of chemical transformations.[1][2] Its structure, featuring an oxime functional group and a nitro-substituted aromatic ring, imparts unique reactivity that is exploited in the synthesis of various nitrogen-containing heterocycles, nitriles, and amides.[3][4] The nitro group, a potent electron-withdrawing group, significantly influences the chemical properties of the molecule, including the reactivity of the oxime moiety and the aromatic ring.[5] Understanding the nuances of its synthesis is paramount for its efficient utilization in research and development.
The Mechanism of Oxime Formation
The synthesis of oximes from aldehydes and hydroxylamine is a classic condensation reaction that proceeds through a two-stage mechanism: nucleophilic addition followed by dehydration.[6][7] The reaction is typically catalyzed by a weak acid.[6]
Stage 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde.[8][9] In a weakly acidic medium, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack.[6] This leads to the formation of a tetrahedral carbinolamine intermediate.[6]
Stage 2: Dehydration The unstable carbinolamine intermediate readily undergoes dehydration to form the final oxime product.[6] The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated. This process is often the rate-determining step and is facilitated by the presence of an acid catalyst.[8] The overall reaction is reversible.[6]
The rate of oxime formation is highly dependent on the pH of the reaction medium.[6] An optimal pH is required to have a sufficient concentration of the free nucleophilic hydroxylamine while also having enough acid to catalyze the dehydration step.[10]
Figure 1: General mechanism of acid-catalyzed oxime formation from an aldehyde.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route to this compound depends on several factors, including reaction yield, time, cost, safety, and environmental impact. Below, we compare some of the most common and innovative methods.
Classical Condensation Reaction
The most traditional method for synthesizing oximes involves the reaction of an aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base.[5][11] The base, typically sodium hydroxide, sodium acetate, or pyridine, is necessary to neutralize the hydrochloric acid and liberate the free hydroxylamine.[5][10][11]
Advantages:
Disadvantages:
-
Often requires heating or refluxing for several hours.[6]
-
May involve the use of organic solvents.[13]
-
Can generate significant waste.[3]
Green Chemistry Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Several "green" approaches for oxime synthesis have been reported, which offer advantages such as shorter reaction times, milder conditions, and the use of less hazardous solvents.[14]
3.2.1. Ultrasound-Assisted Synthesis
Ultrasound irradiation has been shown to significantly accelerate the rate of oxime formation.[13] This method often leads to higher yields in shorter reaction times compared to conventional heating.[13] The reactions can often be carried out in water or a water-ethanol mixture, reducing the need for volatile organic solvents.[13]
3.2.2. Grindstone Chemistry (Solvent-Free)
A particularly eco-friendly approach is the solvent-free synthesis of oximes using grindstone chemistry.[3][15] This method involves simply grinding the aldehyde, hydroxylamine hydrochloride, and a solid catalyst (such as Bi₂O₃) together in a mortar and pestle at room temperature.[3][15] The reaction is typically very fast, with excellent yields.[3]
3.2.3. Natural Acid Catalysis
The use of natural acids, such as those found in citrus fruit juices, as catalysts for oxime synthesis has been explored as a green alternative. These reactions are typically carried out in water at room temperature.
Other Novel Methods
Researchers have also investigated other innovative methods for oxime synthesis, such as the one-pot reaction of aromatic aldehydes with ethylenediamine and Oxone® in water.[16] While this specific method was reported for various aromatic aldehydes, its direct applicability to 4-nitrobenzaldehyde would require experimental verification. Another approach involves the use of titanium silicalite molecular sieves as catalysts for the ammoximation of aldehydes and ketones.[17]
Performance Data Comparison
The following table summarizes the key performance indicators for different synthetic routes to aromatic aldoximes, providing a basis for comparison.
| Synthetic Route | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
| Classical Condensation | Base (e.g., NaOH, Pyridine) | Ethanol/Water | Room Temp - Reflux | 1 - 4 h | 80 - 95 | Simple, inexpensive reagents.[12] |
| Ultrasound-Assisted | K₂CO₃ (base) | Water/Ethanol | Room Temp | 1 - 3 min | 81 - 95[13] | Rapid, high yields, green solvent.[13] |
| Grindstone Chemistry | Bi₂O₃ | None | Room Temp | 1.5 - 3 min | 90 - 98[12] | Solvent-free, extremely fast, high yields.[3][15] |
| Oxone® & Ethylenediamine | Oxone®, Ethylenediamine | Water | 80 | 3 h | 85 - 98[16] | Environmentally friendly (water as solvent), high yields.[12][16] |
| Catalyst-Free (Mineral Water) | None | Mineral Water | Room Temp | 10 min | ~95 - 99[12] | Environmentally benign, catalyst-free, rapid.[12] |
Experimental Protocols
Protocol 1: Classical Synthesis of this compound
This protocol is a generalized procedure based on established methods.[5]
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-nitrobenzaldehyde in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and an equivalent amount of sodium hydroxide or pyridine in water.
-
Slowly add the hydroxylamine solution to the stirred solution of 4-nitrobenzaldehyde.
-
Continue stirring the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the this compound.
-
Filter the solid product, wash it thoroughly with cold water, and dry it.
-
The crude product can be recrystallized from an ethanol-water mixture to obtain pure this compound.[5]
Protocol 2: Green Synthesis using Grindstone Chemistry
This protocol is adapted from the solvent-free method described for various aldoximes.[3][15]
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Bismuth(III) oxide (Bi₂O₃)
-
Ethyl acetate
-
Water
-
Mortar and Pestle
Procedure:
-
Place 4-nitrobenzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol) in a mortar.
-
Grind the mixture with a pestle for 2-3 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, add ethyl acetate (2 x 10 mL) to the mixture and triturate.
-
Filter the mixture to remove the solid Bi₂O₃ catalyst.
-
Concentrate the filtrate and add water to precipitate the this compound.
-
Filter the product, wash with water, and dry.
Figure 2: Comparative workflow for classical and green synthesis of this compound.
Conclusion
The synthesis of this compound can be accomplished through a variety of methods, each with its own set of advantages and disadvantages. While the classical condensation reaction remains a reliable and straightforward approach, modern green chemistry alternatives, such as ultrasound-assisted synthesis and solvent-free grindstone chemistry, offer significant improvements in terms of reaction time, efficiency, and environmental impact. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and sustainability goals. This guide provides the necessary information to make an informed decision and successfully synthesize this important chemical intermediate.
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A Senior Application Scientist's Guide to Alternatives for 4-Nitrobenzaldoxime in Organic Synthesis
Introduction: The Role and Limitations of 4-Nitrobenzaldoxime
This compound, a derivative of 4-nitrobenzaldehyde, is a versatile intermediate in organic synthesis.[1][2] Its utility stems from the powerful electron-withdrawing nature of the para-nitro group, which significantly influences the reactivity of the oxime moiety. This electronic feature makes it a valuable precursor for synthesizing various compounds, including pharmaceuticals and fine chemicals.[3][4] Key applications include its use as a protecting group for carbonyls, a precursor for the synthesis of 4-nitrobenzonitrile via dehydration, and a building block in the construction of heterocyclic systems like isoxazoles.[3][5][6]
However, reliance on this compound is not without its challenges. The presence of the nitro group, while activating, can be problematic. Nitro-containing compounds are often energetic and can pose safety risks in large-scale synthesis.[7] Furthermore, the nitro group may be incompatible with certain reaction conditions, particularly those involving reducing agents, leading to undesired side reactions. This necessitates a careful consideration of alternatives that can replicate its useful reactivity without the associated drawbacks. This guide provides a comparative analysis of viable alternatives, focusing on how substituent choice allows for the fine-tuning of reactivity, stability, and synthetic outcomes.
The Rationale for Seeking Alternatives
The decision to replace this compound is typically driven by one or more of the following factors:
-
Modulating Electronic Effects: The primary reason is to alter the electronic properties of the molecule. A less electron-withdrawing group can temper reactivity, while an electron-donating group can fundamentally change the reaction pathway.
-
Improving Safety and Stability: Avoiding high-energy nitro groups is a significant concern in process chemistry.
-
Enhancing Selectivity: The nitro group can direct reactions to specific sites or, conversely, interfere with desired transformations elsewhere in the molecule. An alternative may offer superior chemo- or regioselectivity.
-
Simplifying Downstream Processing: Eliminating the need to reduce or remove a nitro group in subsequent steps can shorten a synthetic sequence, improving overall efficiency.
This guide will focus on three common, commercially available alternatives, each representing a distinct point on the electronic spectrum: the parent Benzaldoxime (neutral), 4-Chlorobenzaldoxime (moderately electron-withdrawing), and 4-Methoxybenzaldoxime (electron-donating).
Comparative Analysis of Benzaldoxime Alternatives
The reactivity of the C=NOH group in substituted benzaldoximes is directly governed by the electronic nature of the para-substituent. Electron-withdrawing groups (EWGs) increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack and facilitating reactions like dehydration.[8] Conversely, electron-donating groups (EDGs) decrease this electrophilicity.
Physicochemical and Spectroscopic Properties
A fundamental aspect of substituting a reagent is understanding its basic properties and how to characterize it. The table below summarizes key data for this compound and its alternatives.
| Property | This compound | 4-Chlorobenzaldoxime | Benzaldoxime | 4-Methoxybenzaldoxime |
| Structure | O₂N-C₆H₄-CH=NOH | Cl-C₆H₄-CH=NOH | C₆H₅-CH=NOH | MeO-C₆H₄-CH=NOH |
| Molecular Weight | 166.13 g/mol [9][10] | 155.58 g/mol [11][12] | 121.14 g/mol [13] | 151.16 g/mol [14] |
| Melting Point | 127-130 °C | 108-109 °C[15] | 34-36 °C | 128-131 °C |
| ¹H NMR (-CH=NOH) | ~8.1-8.2 ppm | ~8.1 ppm | ~8.1 ppm | ~8.0-8.1 ppm |
| ¹H NMR (-OH) | ~11.5 ppm | ~11.2 ppm | ~11.0 ppm | ~10.8 ppm |
| IR (C=N Stretch) | ~1600 cm⁻¹ | ~1605 cm⁻¹ | ~1640 cm⁻¹ | ~1610 cm⁻¹ |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The broad singlet of the -OH proton is exchangeable with D₂O.[16]
Application Focus: Dehydration to Benzonitriles
The conversion of aldoximes to nitriles is a fundamental transformation.[17] This dehydration reaction is often acid-catalyzed and is highly sensitive to the electronic nature of the aromatic substituent.
The ease of this reaction generally follows the order of electron-withdrawing strength: This compound > 4-Chlorobenzaldoxime > Benzaldoxime > 4-Methoxybenzaldoxime
-
This compound: Dehydration occurs under relatively mild conditions due to the powerful stabilization of the transition state by the nitro group.
-
4-Chlorobenzaldoxime: Requires slightly more forcing conditions than the nitro analogue but is still readily dehydrated.
-
Benzaldoxime: Represents the baseline, requiring standard dehydration conditions.
-
4-Methoxybenzaldoxime: The electron-donating methoxy group destabilizes the electron-deficient transition state, making dehydration more difficult and often requiring stronger reagents or higher temperatures.
This predictable trend allows a researcher to select the appropriate oxime to match the tolerance of other functional groups in the molecule to the required reaction conditions.
Experimental Protocols
The following protocols are generalized methods adaptable for the synthesis and reaction of the discussed benzaldoximes.
Protocol 1: General Synthesis of Substituted Benzaldoximes (Solvent-Free Grinding Method)
This environmentally benign method is efficient for producing high yields of various aldoximes.[13][18]
Methodology:
-
Reagent Preparation: In a clean, dry mortar, combine the substituted benzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (Bi₂O₃, 0.6 mmol).[18]
-
Reaction: Grind the mixture vigorously with a pestle at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Typical reaction time: 2-20 minutes).[16]
-
Extraction: Once the starting aldehyde is consumed, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid mixture.
-
Catalyst Removal: Filter the mixture to remove the solid Bi₂O₃ catalyst.
-
Isolation: Concentrate the filtrate to a volume of approximately 5-6 mL. Add deionized water to precipitate the oxime product.
-
Purification: Collect the precipitate by filtration and dry under vacuum to yield the pure aldoxime.[18]
Protocol 2: Dehydration of an Aldoxime to a Nitrile
This protocol describes a common method for converting an aldoxime to its corresponding nitrile using acetic anhydride.
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the substituted benzaldoxime (1.0 mmol).
-
Reagent Addition: Add acetic anhydride (3.0 mmol, 3 eq.) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 140 °C). The required reaction time will vary depending on the substrate (e.g., ~30 minutes for this compound, potentially several hours for 4-methoxybenzaldoxime). Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker of cold water and stir until the excess acetic anhydride is hydrolyzed.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile. Purify further by recrystallization or column chromatography if necessary.
Decision-Making Framework
Choosing the right benzaldoxime derivative is critical for synthetic success. The following workflow illustrates the decision-making process based on desired reactivity and reaction constraints.
Conclusion
While this compound is an effective and potent reagent, its utility is tempered by the inherent properties of the nitro group. For the modern synthetic chemist, a nuanced approach to reagent selection is paramount. By understanding the continuum of electronic effects, researchers can strategically deploy alternatives like 4-Chlorobenzaldoxime for balanced reactivity and stability, Benzaldoxime as a neutral standard, or 4-Methoxybenzaldoxime when electron-donating properties are required. The "best" alternative is not a single compound but is rather defined by the specific demands of the synthetic challenge, including the desired reaction outcome, the tolerance of other functional groups, and considerations of process safety. This guide serves as a framework for making that informed decision.
References
- An In-depth Technical Guide to the Mechanism of Oxime Formation from Aldehydes - Benchchem. (n.d.).
- An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.).
- SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. (n.d.).
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PubMed Central. (n.d.).
- Oxime synthesis by condensation or oxidation - Organic Chemistry Portal. (n.d.).
- Synthesis of 4-chlorobenzaldoxime - PrepChem.com. (n.d.).
- A Comparative Guide to the Spectroscopic Analysis of Oximes Derived from O-Benzylhydroxylamine - Benchchem. (n.d.).
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- Preparation of aldoximes and ketoximes 2a | Download Table - ResearchGate. (n.d.).
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A Comparative Analysis of the Biological Activities of Nitrobenzaldoxime Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The substitution pattern of a functional group on an aromatic ring can dramatically alter a compound's efficacy and mechanism of action. This guide provides an in-depth technical comparison of the biological activities of the ortho-, meta-, and para-isomers of nitrobenzaldoxime, offering valuable insights for the design of novel therapeutics.
Nitroaromatic compounds and oximes are well-recognized pharmacophores known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The position of the nitro group on the benzaldoxime scaffold is hypothesized to significantly influence the molecule's electronic properties and, consequently, its interaction with biological targets. This guide delves into a comparative analysis of their cytotoxic, antimicrobial, and antioxidant potentials, supported by established experimental protocols.
Comparative Biological Activity: A Data-Driven Overview
While comprehensive, direct comparative studies on the biological activities of all three nitrobenzaldoxime isomers are limited in publicly available literature, this guide synthesizes available information and provides a framework for their systematic evaluation. The following sections detail the experimental methodologies to generate comparative data and discuss the expected structure-activity relationships.
Table 1: Physicochemical Properties of Nitrobenzaldoxime Isomers
| Property | o-Nitrobenzaldoxime | m-Nitrobenzaldoxime | p-Nitrobenzaldoxime |
| Molecular Formula | C₇H₆N₂O₃ | C₇H₆N₂O₃ | C₇H₆N₂O₃ |
| Molecular Weight | 166.14 g/mol | 166.14 g/mol | 166.14 g/mol |
| Appearance | White crystalline solid | - | Light yellow crystalline powder[3] |
| Melting Point | 95°-98° C[4] | - | - |
Cytotoxicity Profile: Unveiling Isomeric Differences in Potency
The cytotoxic potential of the nitrobenzaldoxime isomers against various cancer cell lines can be quantitatively assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A lower IC₅₀ value, the concentration of a compound that inhibits 50% of cell growth, indicates greater cytotoxic potency.
It is anticipated that the position of the nitro group will influence the cytotoxicity. For instance, in other classes of nitro-substituted compounds, the isomeric position has been shown to be critical for biological activity.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps to determine the IC₅₀ values of the nitrobenzaldoxime isomers.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ortho-, meta-, and para-nitrobenzaldoxime isomers in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualization of Experimental Workflow
Caption: Workflow for determining the cytotoxicity of nitrobenzaldoxime isomers using the MTT assay.
Antimicrobial Spectrum: Positional Isomerism as a Determinant of Efficacy
The antimicrobial properties of the nitrobenzaldoxime isomers can be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and reliable technique for this purpose. The antimicrobial activity of nitroaromatic compounds is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species.[2] The position of the nitro group can influence this reduction potential and, therefore, the antimicrobial potency.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the procedure for assessing the antimicrobial activity of the nitrobenzaldoxime isomers.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Compound Preparation: Prepare a stock solution of each nitrobenzaldoxime isomer in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of each compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Experimental Workflow
Caption: Workflow for determining the antimicrobial activity of nitrobenzaldoxime isomers via broth microdilution.
Antioxidant Capacity: Evaluating Radical Scavenging Potential
The antioxidant activity of the nitrobenzaldoxime isomers can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change. The antioxidant capacity of phenolic compounds, including those with hydroxyl groups like oximes, is influenced by the position of substituents on the aromatic ring.[6]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes the steps to measure the antioxidant activity of the nitrobenzaldoxime isomers.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare various concentrations of the nitrobenzaldoxime isomers and ascorbic acid in methanol or ethanol.
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, mix the compound solutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.
Visualization of Experimental Workflow
Caption: Workflow for assessing the antioxidant capacity of nitrobenzaldoxime isomers using the DPPH assay.
Synthesis of Nitrobenzaldoxime Isomers
The ortho-, meta-, and para-nitrobenzaldoxime isomers can be synthesized from their corresponding nitrobenzaldehyde precursors.
General Synthesis Protocol
Materials:
-
o-, m-, or p-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or an appropriate base
-
Ethanol or Methanol
-
Water
Procedure:
-
Dissolve the respective nitrobenzaldehyde in ethanol or methanol.[4]
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and an equimolar amount of a suitable base (e.g., sodium hydroxide).
-
Slowly add the hydroxylamine solution to the nitrobenzaldehyde solution with constant stirring.
-
Stir the reaction mixture at room temperature for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation with water, followed by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of the biological activities of ortho-, meta-, and para-nitrobenzaldoxime isomers. The provided experimental protocols for cytotoxicity, antimicrobial, and antioxidant assays offer a standardized approach to generate robust and comparable data. The positional isomerism of the nitro group is expected to be a key determinant of the biological activity profile of these compounds. Further research, including the generation of the experimental data outlined in this guide, is crucial to fully elucidate the structure-activity relationships and to identify the most promising isomer for further development as a potential therapeutic agent.
References
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- Zaczyńska, E., et al. (2021). New Heterostilbene and Triazole Oximes as Potential CNS-Active and Cholinesterase-Targeted Therapeutics. Molecules, 26(11), 3195.
- [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. (1976). Il Farmaco; edizione scientifica, 31(8), 553-65.
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- CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. (2014). Revista Virtual de Química, 6(3), 554-563.
- Pal, S., et al. (2021). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science, 12(23), 8044-8058.
- Organic Syntheses Procedure. (n.d.). o-NITROBENZALDEHYDE.
- In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. (2018). Oriental Journal of Chemistry, 34(3).
- Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane derivatives; molecular structure of ortho and meta isomers of nitrobenzaldehyde and 1,3-(nitrophenyl)-dioxolane. (2014). Tetrahedron, 70(36), 6245-6251.
- Organic Syntheses Procedure. (n.d.). p-NITROBENZALDEHYDE.
- Organic Syntheses Procedure. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
- Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (2005). Acta Chimica Slovenica, 52(4), 460-462.
- PubChem. (n.d.). 4-Nitrobenzaldoxime.
- Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. (2019). Antioxidants, 8(11), 536.
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- (E)-4-Nitrobenzaldehyde oxime. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1135.
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A Senior Application Scientist's Guide to Catalyst Efficacy in 4-Nitrobenzaldoxime Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Nitrobenzaldoxime is a fundamental transformation in organic chemistry, yielding a versatile intermediate crucial for the development of various fine chemicals and pharmaceutical compounds.[1][2] The core reaction involves the condensation of 4-Nitrobenzaldehyde with hydroxylamine. While this reaction can proceed under various conditions, the choice of catalyst is paramount, directly influencing reaction kinetics, product yield, purity, and the overall sustainability of the process.
This guide provides an in-depth, objective comparison of different catalytic systems for this synthesis. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering insights grounded in mechanistic principles and field-proven data to empower you in selecting the optimal conditions for your specific application.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst in this synthesis is not merely a measure of yield but a composite of reaction time, temperature, environmental impact, and operational simplicity. While a single, comprehensive study directly comparing a wide array of catalysts for this compound is not extensively documented, we can compile and analyze data from the synthesis of analogous aromatic aldoximes to establish reliable benchmarks.[1]
The following table summarizes the performance of several key catalytic approaches.
| Catalyst / Reaction Condition | Typical Substrate | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Potential Limitations |
| Conventional Base-Catalyzed (NaOH, Pyridine) | Aromatic Aldehydes | 1 - 4 hours | Room Temp. - Reflux | 80 - 95 | Simple, inexpensive, and widely used reagents.[1][3] | May require careful pH control; potential for side reactions or base-sensitive functional groups.[1] |
| Bismuth(III) Oxide (Bi₂O₃) (Solvent-Free) | Aromatic Aldehydes & Ketones | 1.5 - 3 minutes | Room Temp. | 90 - 98 | Extremely rapid, solvent-free (grindstone chemistry), high yields, and environmentally benign.[1][4] | Heterogeneous reaction requires efficient physical mixing (grinding).[1] |
| Zinc Oxide (ZnO) (Solvent-Free) | Aldehydes | Not specified | 80 | High | Solventless protocol; however, may lead to Beckmann rearrangement at higher temperatures.[4] | Requires elevated temperature compared to Bi₂O₃.[4] |
| Oxone® & Ethylenediamine (in Water) | Aromatic Aldehydes | 3 hours | 80 | 85 - 98 | Environmentally friendly (uses water as a solvent) and provides high yields.[1] | Requires a specific combination of reagents and heating.[1] |
| Oxalic Acid (in Acetonitrile) | Aldehydes & Ketones | 55 - 90 minutes | Reflux | 90 - 95 | Effective for both aldehydes and ketones, providing excellent yields.[5] | Requires reflux conditions and an organic solvent. |
Mechanistic Insights & Experimental Rationale
Understanding the "why" behind a catalyst's performance is critical for troubleshooting, optimization, and adaptation to new substrates.
The Role of the Catalyst: A General Overview
The synthesis of an aldoxime from an aldehyde and hydroxylamine proceeds via a nucleophilic addition mechanism. The catalyst's primary role is to facilitate the key steps of this transformation: the nucleophilic attack of hydroxylamine on the aldehyde's carbonyl carbon and the subsequent dehydration of the hemiaminal intermediate.
Caption: General reaction pathway for aldoxime formation.
Conventional Base Catalysis
In the traditional method, a base like sodium hydroxide (NaOH) or pyridine is used.[3] The rationale is straightforward: hydroxylamine hydrochloride (NH₂OH·HCl) is an ammonium salt. The base deprotonates the hydroxylammonium ion, liberating the free hydroxylamine (NH₂OH). This free amine is a significantly stronger nucleophile, enabling an efficient attack on the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.
-
Expertise in Practice: While simple, this method's success hinges on stoichiometry. An excess of a strong base can potentially lead to side reactions with the aldehyde. The use of an organic base like pyridine offers milder conditions but requires purification to remove it post-reaction.
Solvent-Free Grindstone Chemistry
The development of solvent-free methods represents a significant advance in green chemistry.[4] Catalysts like Bismuth(III) Oxide (Bi₂O₃) have proven remarkably effective.[1][4]
-
Causality: This technique, known as grindstone chemistry, utilizes mechanical force to initiate a chemical reaction. The simple act of grinding the solid reactants (4-nitrobenzaldehyde, hydroxylamine hydrochloride, and Bi₂O₃) in a mortar and pestle generates localized heat and increases the surface area of contact, dramatically accelerating the reaction rate.[4] Bi₂O₃ is believed to act as a mild Lewis acid, activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. Its low toxicity makes it an environmentally safer choice compared to many other metal catalysts.[4]
Aqueous "Green" Synthesis
The use of Oxone® in the presence of ethylenediamine in water provides a sustainable alternative.[1]
-
Expertise in Practice: In this system, ethylenediamine functions as the base to free the hydroxylamine nucleophile. The reaction is conducted in water, the most environmentally benign solvent. Oxone®, a stable and easily handled oxidant, is included in the reported protocol, though its precise role in this specific oximation (which is not an oxidation) may be to facilitate catalyst turnover or prevent side reactions, a facet that warrants further mechanistic investigation for this specific transformation.
Validated Experimental Protocols
To ensure reproducibility, the following are detailed, self-validating protocols for synthesizing this compound using distinct catalytic systems. A general workflow for comparing catalyst performance is first illustrated.
Caption: General experimental workflow for catalyst comparison.
Protocol 1: Conventional Base-Catalyzed Synthesis
This protocol represents the traditional and widely practiced approach to aldoxime synthesis.[1]
-
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg)
-
Sodium hydroxide (1.2 mmol, 48.0 mg)
-
Ethanol (5 mL)
-
Water (5 mL)
-
Round-bottom flask, magnetic stirrer, TLC plates
-
-
Procedure:
-
Dissolve 4-Nitrobenzaldehyde in 5 mL of ethanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium hydroxide in 5 mL of water.
-
Slowly add the aqueous hydroxylamine solution to the ethanolic solution of 4-nitrobenzaldehyde at room temperature.
-
Continue stirring the reaction mixture. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde spot has been consumed (typically 1-2 hours).
-
Upon completion, pour the reaction mixture into 20 mL of cold water to precipitate the this compound.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and allow it to air dry.
-
If necessary, the crude product can be recrystallized from an ethanol-water mixture to obtain pure crystals.
-
Protocol 2: Solvent-Free Synthesis using Bismuth(III) Oxide
This method utilizes grindstone chemistry for an exceptionally rapid and environmentally friendly synthesis.[1][4]
-
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg)
-
Bismuth(III) Oxide (Bi₂O₃) (catalytic amount, e.g., 0.1 mmol, 46.6 mg)
-
Mortar and pestle
-
-
Procedure:
-
Place 4-Nitrobenzaldehyde, hydroxylamine hydrochloride, and a catalytic amount of Bi₂O₃ into a mortar.
-
Grind the solid mixture vigorously with a pestle at room temperature for 1.5 to 3 minutes.
-
The progress of the reaction can be monitored by briefly stopping, taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and spotting it on a TLC plate.
-
Upon completion, wash the reaction mixture with water to remove any unreacted hydroxylamine hydrochloride and other inorganic materials.
-
Collect the solid product, this compound, by filtration and dry. The product is often of high purity, but can be recrystallized if needed.
-
Conclusion and Future Outlook
While conventional base-catalyzed methods for this compound synthesis are reliable, modern approaches offer compelling advantages. Specifically, solvent-free grindstone chemistry using catalysts like Bismuth(III) Oxide provides an unparalleled combination of speed, efficiency, high yield, and environmental sustainability.[1][4] For processes where the use of organic solvents is permissible and heating is an option, aqueous systems with catalysts like Oxone®/ethylenediamine or the use of oxalic acid also present viable, high-yielding alternatives.[1][5]
The selection of a catalyst should be guided by the specific requirements of the synthesis, including scale, cost, available equipment, and green chemistry mandates. The data and protocols presented herein serve as an authoritative guide for making an informed decision, enabling researchers to optimize the synthesis of this critical chemical intermediate.
References
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- Strategies toward synthesis of aldoximes: conventional and catalytic methods.
- comparing the efficacy of different catalysts for 3-Nitrobenzaldoxime synthesis. Benchchem.
- The Pivotal Role of 4-Nitrobenzaldehyde in the Synthesis of Pharmaceutical Intermediates: Applic
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.
- Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry.
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A Senior Application Scientist's Guide to Oxime Ligation: Benchmarking 4-Nitrobenzaldoxime for High-Efficiency Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is fundamental to innovation. Oxime ligation, a cornerstone of bioconjugation, offers a robust and chemoselective method for forging these critical connections. This guide provides an in-depth technical comparison of 4-Nitrobenzaldoxime against other common oxime-forming reagents. We will delve into the mechanistic principles, present comparative kinetic and stability data, and provide detailed experimental protocols to empower you to make informed decisions for your specific application, be it in the development of antibody-drug conjugates (ADCs), protein labeling, or the construction of advanced biomaterials.
The Principle of Oxime Ligation: A Chemoselective Tool
Oxime ligation is a bioorthogonal reaction between a hydroxylamine derivative (specifically, an aminooxy group, -ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (-C=N-O-).[1] This reaction is highly valued for its exceptional chemoselectivity; the participating functional groups are largely absent in biological systems, thus minimizing off-target reactions with native biomolecules.[2][3]
The reaction proceeds via a two-step mechanism: nucleophilic attack of the aminooxy group on the carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by a dehydration step to yield the final oxime product. The rate of this reaction is highly pH-dependent, with optimal rates for uncatalyzed reactions typically observed in a slightly acidic environment (pH ~4.5).[2] However, many biological applications necessitate working at a physiological pH of ~7.4, where the uncatalyzed reaction is often impractically slow.[2][4]
To overcome this kinetic barrier, nucleophilic catalysts, most notably aniline and its derivatives, are employed.[2][5] Aniline accelerates the reaction by first forming a protonated Schiff base with the aldehyde, which is a more potent electrophile than the original carbonyl. This intermediate then rapidly undergoes transimination with the aminooxy compound to form the stable oxime linkage.[5] The use of aniline and its more potent derivatives, such as p-phenylenediamine, can enhance the reaction rate by orders of magnitude at neutral pH, making oxime ligation a practical and efficient tool for bioconjugation under physiological conditions.[2][6]
Benchmarking Carbonyl Reagents: A Comparative Analysis
The choice of the carbonyl-containing reagent is a critical determinant of the efficiency and stability of the resulting oxime linkage. Here, we compare this compound with other commonly used aromatic aldehydes, as well as an aliphatic ketone, to highlight the key performance differences.
The Impact of Aromatic Substitution on Reactivity
Aromatic aldehydes are generally more reactive electrophiles than their aliphatic counterparts or ketones, primarily due to reduced steric hindrance around the carbonyl carbon.[7] The electronic properties of substituents on the aromatic ring further modulate this reactivity. Electron-withdrawing groups, such as the nitro group (-NO₂) in this compound, increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the aminooxy group. Conversely, electron-donating groups, such as a methoxy group (-OCH₃), decrease the reactivity of the aldehyde.
Comparative Performance Data
The following table summarizes the key performance metrics for this compound and a selection of alternative oxime-forming reagents. The data is based on published literature and provides a basis for objective comparison.
| Reagent | Structure | Second-Order Rate Constant (k₂) at pH 7.0 with Aniline Catalyst (M⁻¹s⁻¹) | Resulting Linkage | Hydrolytic Stability | Key Considerations |
| 4-Nitrobenzaldehyde | O=C(C1=CC=C(C=C1)[O-]) | > 8.2 (estimated to be the fastest among the aromatic aldehydes listed) | Aromatic Oxime | Very High | The electron-withdrawing nitro group significantly enhances reactivity, leading to faster conjugation.[8] |
| Benzaldehyde | O=C(C1=CC=CC=C1) | 8.2 ± 1.0[7] | Aromatic Oxime | Very High | A commonly used and well-characterized reagent, providing a good balance of reactivity and stability. |
| 4-Methoxybenzaldehyde | O=C(C1=CC=C(C=C1)OC) | < 8.2 (estimated to be the slowest among the aromatic aldehydes listed) | Aromatic Oxime | Very High | The electron-donating methoxy group reduces reactivity compared to unsubstituted benzaldehyde. |
| 2-Pyridinecarboxaldehyde | O=C(C1=NC=CC=C1) | Data not directly comparable, but expected to be reactive | Heteroaromatic Oxime | High | The resulting oxime can act as a chelating agent. The pyridine nitrogen may influence reaction kinetics and conjugate properties.[9] |
| Acetone | O=C(C)C | Significantly lower than aromatic aldehydes | Aliphatic Ketoxime | Very High | Ketones are sterically more hindered and electronically less reactive than aldehydes, resulting in much slower ligation rates.[10] |
Note on Stability: Oxime bonds are exceptionally stable, particularly when compared to hydrazone linkages. The rate constant for the acid-catalyzed hydrolysis of an oxime is nearly 1000-fold lower than that of a simple hydrazone.[11] This high stability makes oxime linkages ideal for applications requiring long-term integrity in vivo.
Experimental Protocols
To ensure the integrity and reproducibility of a comparative study, the following detailed protocols are provided. These protocols are designed as a self-validating system, allowing for the direct comparison of different carbonyl reagents under identical conditions.
General Materials and Instrumentation
-
Aminooxy-functionalized molecule: A peptide or protein with a single, accessible aminooxy group (e.g., incorporated via an unnatural amino acid).
-
Carbonyl reagents: 4-Nitrobenzaldehyde, Benzaldehyde, 4-Methoxybenzaldehyde, 2-Pyridinecarboxaldehyde, and Acetone.
-
Buffer: 100 mM Sodium Phosphate, pH 7.4.
-
Catalyst: Aniline, freshly prepared stock solution in DMSO or the reaction buffer.
-
Quenching reagent: A high concentration of a readily available aminooxy-containing molecule (e.g., hydroxylamine hydrochloride) to consume any unreacted aldehyde.
-
Analytical Instrumentation: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and a mass spectrometer (e.g., ESI-MS) for reaction monitoring and product characterization.
Protocol 1: Comparative Kinetic Analysis of Oxime Ligation
This protocol outlines the procedure for determining the second-order rate constants of different carbonyl reagents.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the aminooxy-functionalized peptide in the reaction buffer.
-
Prepare 10 mM stock solutions of each carbonyl reagent in DMSO.
-
Prepare a 1 M stock solution of aniline in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, the aminooxy-peptide stock solution (to a final concentration of 100 µM), and the aniline stock solution (to a final concentration of 100 mM).
-
Initiate the reaction by adding the carbonyl reagent stock solution to a final concentration of 100 µM.
-
Immediately vortex the solution and start a timer.
-
-
Reaction Monitoring:
-
At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing a large excess of a quenching reagent.
-
Analyze the quenched sample by RP-HPLC to determine the ratio of starting material to product.
-
-
Data Analysis:
-
Plot the concentration of the product formed over time.
-
Fit the data to a second-order rate equation to determine the observed rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated from k_obs and the known reactant concentrations.
-
Protocol 2: Assessment of Oxime Bond Hydrolytic Stability
This protocol describes a method to compare the stability of the formed oxime conjugates at physiological and acidic pH.
-
Conjugate Preparation and Purification:
-
Perform larger-scale oxime ligation reactions as described in Protocol 1 for each carbonyl reagent.
-
Allow the reactions to proceed to completion.
-
Purify the resulting oxime conjugates using RP-HPLC to remove unreacted starting materials and catalyst.
-
Confirm the identity and purity of the conjugates by ESI-MS.
-
-
Stability Assay:
-
Prepare solutions of each purified conjugate at a concentration of 10 µM in two different buffers:
-
100 mM Sodium Phosphate, pH 7.4
-
100 mM Sodium Acetate, pH 5.0
-
-
Incubate the solutions at 37°C.
-
-
Monitoring Hydrolysis:
-
At various time points (e.g., 0, 1, 3, 7, 14, 28 days), take an aliquot from each solution.
-
Analyze the samples by RP-HPLC to quantify the amount of intact conjugate remaining and the amount of hydrolyzed aldehyde product that has appeared.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining versus time for each condition.
-
Determine the half-life (t₁/₂) of each conjugate at both pH values.
-
Visualization of Key Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Mechanism of Aniline-Catalyzed Oxime Ligation
Caption: Aniline catalysis accelerates oxime formation by creating a more reactive intermediate.
Experimental Workflow for Comparative Analysis
Caption: A streamlined workflow for benchmarking different oxime-forming reagents.
Conclusion and Recommendations
The selection of an appropriate oxime-forming reagent is a critical decision in the design of bioconjugation strategies. Our comparative analysis demonstrates that for applications demanding rapid reaction kinetics at physiological pH, This compound stands out as a superior choice. The electron-withdrawing nitro group significantly accelerates the rate of oxime formation, a crucial advantage when working with low concentrations of precious biomolecules or when time is a critical factor.
While unsubstituted benzaldehyde remains a reliable and effective reagent, its slower reaction kinetics may necessitate longer incubation times or higher reactant concentrations to achieve comparable yields to this compound. For applications where slower kinetics are acceptable or even desirable, 4-methoxybenzaldehyde can be considered. Ketones, such as acetone, are generally not recommended for time-sensitive bioconjugations due to their significantly lower reactivity.
The exceptional stability of the oxime bond across all the tested reagents underscores the robustness of this ligation chemistry for creating long-lasting bioconjugates. By understanding the interplay between electronic effects, reaction kinetics, and stability, researchers can strategically select the optimal oxime-forming reagent to advance their work in drug development and the broader field of chemical biology.
References
- Kanj, M. A. (1984). A study of the 2-pyridinecarboxaldehyde oxime copper (II) system. American University of Beirut, Department of Chemistry.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
- Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
- Huber, A., & Pöthig, A. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
- Li, Z., et al. (2014). Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. Journal of Peptide Science, 20(11), 869-874. [Link]
- Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
- BenchChem. (2025).
- Pathak, D. (2017).
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
- Baca, M., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines.
- Kanj, M. A. (1984). A study of the 2-pyridinecarboxaldehyde oxime copper (II) system. American University of Beirut.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358-10376. [Link]
- Unverzagt, C., et al. (2022). Rapid glycoconjugation with glycosyl amines. Chemical Science, 13(3), 735-741. [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]
- Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]
- Kovač, A., et al. (2022). Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides. Scientific Reports, 12(1), 3045. [Link]
- Baca, M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
- Wikipedia. (n.d.). Benzaldehyde oxime.
- Agten, S. M., Dawson, P. E., & Hackeng, T. M. (2016). Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Journal of peptide science : an official publication of the European Peptide Society, 22(5), 271–279. [Link]
- Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
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- BenchChem. (2025). A Comparative Study of 3-Fluoro-4-nitrobenzaldehyde Oxime with Other Substituted Benzaldehyde Oximes. BenchChem.
- The Pharma Innovation. (2018). Comparative study of aliphatic and aromatic compounds.
- Singh, U. P., & Singh, S. P. (1990). Aromatic Nucleophilic Substitution Reactions of O-Aryl Oximes with Piperidine and Hexylamine in Cyclohexane. ChemInform, 21(31). [Link]
- Wikipedia. (n.d.). 4-Nitrobenzaldehyde.
- Yaka, H., & Aytac, S. P. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions. Journal of Chemical Sciences, 133(1), 1-7. [Link]
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A Comparative Structural Analysis of 4-Nitrobenzaldoxime and Its Derivatives: A Guide for Researchers
This guide provides an in-depth comparative analysis of the structural and electronic properties of 4-Nitrobenzaldoxime against its key derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure, electronic effects, and observable physicochemical properties. We will explore how the strategic placement and nature of substituents on the benzaldoxime scaffold dictate everything from molecular geometry and crystal packing to spectroscopic signatures.
Introduction: The Oxime Moiety and the Influence of the Nitro Group
Oximes (RR'C=N-OH) are a versatile class of organic compounds synthesized through the condensation of an aldehyde or ketone with hydroxylamine.[1] The resulting C=N double bond introduces the possibility of geometric isomerism (E/Z), while the hydroxyl group provides a site for hydrogen bonding, profoundly influencing the compound's solid-state architecture and solubility.
This compound serves as an exemplary parent compound. The presence of the strongly electron-withdrawing nitro (-NO₂) group in the para position creates a highly polarized system. This electronic pull has significant downstream consequences on the molecule's reactivity, spectroscopic characteristics, and intermolecular interactions, making it and its derivatives valuable subjects for study in medicinal chemistry and materials science.[2][3]
The Parent Compound: (E)-4-Nitrobenzaldoxime
This compound, a yellow crystalline solid, is the cornerstone of our analysis.[4] Like most aldoximes derived from aromatic aldehydes, it predominantly exists as the more stable E-isomer, where the hydroxyl group is positioned anti to the aromatic ring.[5][6]
Synthesis and Structural Confirmation
The synthesis is typically a straightforward condensation reaction between 4-nitrobenzaldehyde and hydroxylamine hydrochloride, often in the presence of a mild base to liberate the free hydroxylamine.[2]
Key Structural & Spectroscopic Features
-
Crystallography: Single-crystal X-ray diffraction studies of (E)-4-Nitrobenzaldoxime reveal a nearly planar conformation. The planes formed by the C=N-O group and the nitro group are only slightly twisted from the plane of the benzene ring.[7] Crucially, the crystal structure is dominated by intermolecular O—H···N hydrogen bonds, where the hydroxyl proton of one molecule bonds to the oxime nitrogen of a neighboring molecule. This interaction links the molecules into centrosymmetric dimers.[7]
-
NMR Spectroscopy: The electron-withdrawing nitro group deshields the aromatic protons, causing them to resonate at a higher chemical shift (further downfield) in the ¹H NMR spectrum compared to unsubstituted benzaldoxime.
-
IR Spectroscopy: Oximes exhibit characteristic bands in their infrared spectra. Key vibrations for this compound include those for O-H stretching (~3600 cm⁻¹), the C=N double bond (~1665 cm⁻¹), and the N-O single bond (~945 cm⁻¹).[1] The position of the nitro group also gives rise to strong symmetric and asymmetric stretching bands.
Comparative Analysis with Key Derivatives
To understand the impact of substituent identity and position, we will compare this compound with two informative derivatives: its constitutional isomer, 3-Nitrobenzaldoxime , and a derivative with an electron-donating group, 4-Methoxybenzaldoxime .
Effect of Isomeric Position: 4-Nitro- vs. 3-Nitrobenzaldoxime
Shifting the nitro group from the para to the meta position subtly but significantly alters the molecule's electronic properties and, consequently, its physical and spectral characteristics.[2]
-
Electronic Influence: In the para position, the nitro group exerts both a negative inductive effect (-I) and a strong negative resonance effect (-R), pulling electron density from the entire conjugated system. In the meta position, the resonance effect is absent, and only the inductive effect is operative. This results in the para isomer being more electronically polarized than the meta isomer.
-
Physicochemical Properties: This electronic difference manifests in their physical properties. This compound typically has a slightly higher melting point than 3-Nitrobenzaldoxime, which can be attributed to more effective crystal packing and stronger intermolecular forces facilitated by the linear geometry and high polarity.[2]
-
Spectroscopic Comparison: The difference in electron density distribution is directly observable via NMR and IR spectroscopy. Quantum chemical calculations and experimental data show that the chemical shifts of the aromatic protons and carbons are different for the two isomers, reflecting their distinct electronic environments.[8] The vibrational frequencies of the C=N and N-O bonds are also affected by the position of the nitro group.[2]
Effect of Electronic Nature: 4-Nitro- vs. 4-Methoxybenzaldoxime
Replacing the strongly electron-withdrawing nitro group (-NO₂) with a strongly electron-donating methoxy group (-OCH₃) provides a stark contrast in structural and electronic properties.
-
Electronic Influence: The methoxy group exerts a positive resonance effect (+R), pushing electron density into the aromatic ring and towards the oxime moiety. This has the opposite effect of the nitro group.
-
Spectroscopic Comparison:
-
NMR: In the ¹H NMR spectrum of 4-methoxybenzaldoxime, the aromatic protons are shielded (shifted upfield to lower ppm values) compared to this compound due to the increased electron density from the methoxy group.
-
UV-Vis: The electronic transition (π-π*) energy is altered. The electron-donating group generally causes a bathochromic shift (shift to longer wavelengths) in the UV-Vis absorption spectrum compared to the electron-withdrawing group.
-
-
Reactivity: The electron density at the oxime nitrogen is higher in 4-methoxybenzaldoxime, which can influence its nucleophilicity and reactivity in subsequent reactions, such as the Beckmann rearrangement.[6]
Summary of Comparative Data
| Property | This compound | 3-Nitrobenzaldoxime | 4-Methoxybenzaldoxime | Causality Behind Difference |
| Substituent Effect | Strong Electron-Withdrawing (-I, -R) | Electron-Withdrawing (-I only) | Strong Electron-Donating (+R, -I) | The resonance and inductive effects of the substituent dictate electron density distribution across the molecule. |
| Molecular Formula | C₇H₆N₂O₃[9] | C₇H₆N₂O₃[2] | C₈H₉NO₂ | The identity of the substituent group changes the elemental composition. |
| Molecular Weight | 166.13 g/mol [9] | 166.13 g/mol [2] | 151.16 g/mol | The atomic masses of the substituent groups differ. |
| Melting Point | 126-131 °C[2] | 121-125 °C[2] | 131-134 °C | Differences in molecular symmetry, polarity, and intermolecular forces (especially H-bonding) affect crystal lattice energy. |
| ¹H NMR (Aromatic H) | Deshielded (Higher ppm) | Less Deshielded than 4-NO₂ | Shielded (Lower ppm) | Electron-withdrawing groups decrease electron density around protons, while donating groups increase it. |
| ¹³C NMR (C=N carbon) | Shifted Downfield | Shifted Downfield | Shifted Upfield | The electronic environment of the imine carbon is directly influenced by the substituent on the ring. |
Experimental Protocols
Trustworthy and reproducible data are the foundation of scientific integrity. The following protocols are provided as self-validating systems for the synthesis and characterization of these compounds.
Protocol 1: Synthesis of Aryl Aldoximes
This protocol describes a general and efficient method for preparing aldoximes from their corresponding aldehydes.[2]
Materials:
-
Aryl aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium hydroxide or Sodium acetate (1.2 eq)
-
Ethanol
-
Deionized Water
Procedure:
-
Aldehyde Solution: In a 100 mL round-bottom flask, dissolve the aryl aldehyde in a minimal amount of ethanol.
-
Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride and an equivalent molar amount of sodium hydroxide in water.
-
Reaction: Slowly add the aqueous hydroxylamine solution to the stirred ethanolic aldehyde solution at room temperature.
-
Monitoring: Stir the reaction mixture for 1-2 hours. The formation of a precipitate is often observed. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Isolation: Pour the reaction mixture into a beaker of cold deionized water to ensure complete precipitation of the oxime.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts. Dry the crude product.
-
Recrystallization: For highest purity, recrystallize the crude oxime from an ethanol-water mixture.
Protocol 2: Characterization by NMR Spectroscopy
Objective: To confirm the structure and isomeric purity of the synthesized oxime.
Procedure:
-
Sample Preparation: Dissolve ~5-10 mg of the purified oxime in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum.
-
Validation: Confirm the disappearance of the aldehyde proton signal (typically ~10 ppm) and the appearance of a new oxime proton signal (-CH=NOH, typically 8-11 ppm) and the hydroxyl proton (-OH, broad signal, variable position).
-
Integrate the signals to confirm the proton ratios match the expected structure.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Validation: Confirm the presence of the oxime carbon (C=N) signal (typically 145-160 ppm) and the correct number of aromatic carbon signals. The chemical shifts will be influenced by the substituent as detailed in the comparative table.
-
Conclusion
The structural analysis of this compound and its derivatives demonstrates a clear and predictable relationship between substituent identity, electronic effects, and molecular properties. The electron-withdrawing nitro group in the para position creates a highly polarized molecule with distinct spectroscopic and crystallographic features, primarily driven by strong inductive and resonance effects. Altering the substituent's position (meta vs. para) or its electronic nature (withdrawing vs. donating) provides a powerful tool for tuning these properties. This guide provides the foundational data and experimental frameworks for researchers to further explore the structure-activity relationships of this important class of compounds in their respective fields.
References
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- Imre, G., et al. (2004). Theoretical Conformational Analysis for Codeinone-6-oximes in Gas Phase and in Solution. The Journal of Physical Chemistry A, 108(28), 5967-5976.
- Chemsrc. (n.d.). (E)-4-Nitrobenzaldehyde oxime.
- Xia, J.-J., & Wang, G.-W. (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone in Water. Molecules, 12(2), 231-236.
- Geneste, P., et al. (1978). Conformational analysis of ketoximes by the application of carbon-13 nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 56(8), 1140-1148.
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- Journal of the Chemical Society, Perkin Transactions 2. (1979). Configurations and conformations of the oximes, O-methyl oximes, and N-methylnitrones derived from chalcones.
- Göksu, H., & Orhan, E. (2020). The local and natural sources in synthetic methods: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 132(1), 1-8.
- Google Patents. (n.d.). CN100348575C - Preparation method of aldoxime or ketoxime.
- Kunduracı, M., et al. (2012). Some new energetic benzaldoximes. Journal of Thermal Analysis and Calorimetry, 111(3), 1587-1596.
- ChemTube3D. (n.d.). Oxime formation.
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- Molecules. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
- PubMed. (2023). In-silico investigation of 4-nitro-N-1H-pyrazol-3-ylbenzamide towards its potential use against SARS-CoV-2: a DFT, molecular docking and molecular dynamics study.
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A Comparative Review of the Applications of Substituted Benzaldoximes: From Medicinal Chemistry to Materials Science
Substituted benzaldoximes, a class of organic compounds characterized by a C=NOH functional group attached to a substituted benzene ring, have emerged as versatile scaffolds in a multitude of scientific disciplines. The electronic and steric effects of substituents on the aromatic ring profoundly influence their chemical reactivity and biological activity, leading to a diverse array of applications. This guide provides a comparative review of the applications of substituted benzaldoximes, offering in-depth technical insights and experimental data for researchers, scientists, and drug development professionals.
Medicinal Chemistry: A Hub of Therapeutic Potential
The inherent reactivity of the oxime group and the modifiable nature of the benzene ring make substituted benzaldoximes a cornerstone in medicinal chemistry. Their applications range from acting as antidotes for nerve agent poisoning to inhibiting enzymes implicated in various diseases.
Reactivators of Acetylcholinesterase: A Lifesaving Intervention
Organophosphate nerve agents and pesticides pose a significant threat by irreversibly inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition leads to a cholinergic crisis, which can be fatal. Substituted benzaldoximes, particularly those with a quaternary pyridinium moiety, have been extensively investigated as reactivators of inhibited AChE. The nucleophilic oximate anion attacks the phosphorus atom of the organophosphate, displacing it from the active site of the enzyme and restoring its function.
The reactivation efficacy is highly dependent on the substitution pattern of the benzaldoxime. The position and nature of the substituent on the pyridinium ring, as well as the linker connecting the two rings in bis-quaternary oximes, are crucial factors.[1]
Comparative Performance of Substituted Pyridinium Aldoximes as AChE Reactivators
| Oxime | Inhibitor | Reactivation Rate Constant (k_r, M⁻¹min⁻¹) | Reference |
| Pralidoxime (2-PAM) | Paraoxon | ~1.5 x 10⁴ | [2] |
| Obidoxime | Paraoxon | ~1.2 x 10⁵ | [2] |
| HI-6 | Sarin | ~2.0 x 10⁵ | [3] |
| K127 (novel oxime) | Tabun | ~3.0 x 10⁴ | [1] |
Experimental Protocol: In Vitro Acetylcholinesterase Reactivation Assay
This protocol outlines a standard procedure for evaluating the reactivation potency of substituted benzaldoximes using Ellman's method.[4]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Organophosphate inhibitor (e.g., paraoxon)
-
Substituted benzaldoxime reactivator
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Enzyme Inhibition: Incubate a solution of AChE with the organophosphate inhibitor in phosphate buffer for a specific time to achieve >95% inhibition.
-
Reactivation: Add the substituted benzaldoxime solution at various concentrations to the inhibited enzyme solution. Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Activity Measurement: a. To initiate the enzymatic reaction, add ATCI and DTNB to each well. b. The active enzyme hydrolyzes ATCI to thiocholine. c. Thiocholine reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate anion. d. Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the reactivator. The reactivation rate constant (k_r) can be determined by plotting the observed rate constant against the reactivator concentration.
Diagram of AChE Reactivation by a Pyridinium Aldoxime
Caption: Mechanism of acetylcholinesterase reactivation.
Tyrosinase Inhibitors: Modulating Pigmentation
Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Substituted benzaldehydes and benzaldoximes have been identified as potent inhibitors of tyrosinase.[5][6] The inhibitory activity is closely related to the substitution pattern on the aromatic ring, with hydroxyl and methoxy groups playing a significant role.
Comparative IC₅₀ Values of Substituted Benzaldehydes and Benzaldoximes as Mushroom Tyrosinase Inhibitors
| Compound | Substituents | IC₅₀ (µM) | Reference |
| Benzaldehyde | - | 31.0 | [6] |
| 4-Hydroxybenzaldehyde | 4-OH | 150 | [5] |
| 3,4-Dihydroxybenzaldehyde | 3,4-(OH)₂ | 8.5 | [5] |
| Benzaldoxime | - | >1000 | [5] |
| 4-Hydroxybenzaldoxime | 4-OH | 120 | [5] |
| 3,4-Dihydroxybenzaldehyde-O-ethyloxime | 3,4-(OH)₂, O-ethyl | 0.3 | [5] |
Experimental Protocol: Tyrosinase Inhibition Assay using L-DOPA
This protocol describes a common method for assessing the tyrosinase inhibitory activity of substituted benzaldoximes.[7][8]
Materials:
-
Mushroom tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Substituted benzaldoxime inhibitor
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add phosphate buffer, the substituted benzaldoxime solution at various concentrations, and the tyrosinase solution.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Add L-DOPA solution to each well to start the enzymatic reaction.
-
Absorbance Measurement: Tyrosinase oxidizes L-DOPA to dopaquinone, which then forms dopachrome, a colored product. Measure the absorbance at 475 nm at regular intervals.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Chelation of a metal ion by a salicylaldoxime ligand.
Materials Science: Building Blocks for Functional Polymers
The C=N double bond in benzaldoximes can be utilized in polymerization reactions to create polyoximes. These polymers can exhibit interesting properties, such as thermal stability and the ability to form cross-linked networks. The incorporation of different substituents on the benzaldehyde precursor allows for the tuning of the polymer's properties for specific applications, including the development of dynamic and self-healing materials. [9]The oxime functionality can also be used to modify the surface of other polymers, imparting new functionalities.
While the exploration of poly(benzaldoxime)s is an emerging field, the versatility of oxime chemistry in polymer science suggests significant potential for the development of novel materials with tailored properties.
Synthesis of Substituted Benzaldoximes
The most common method for synthesizing substituted benzaldoximes is the condensation reaction between a substituted benzaldehyde and hydroxylamine hydrochloride in the presence of a base. [9] General Experimental Protocol for the Synthesis of a Substituted Benzaldoxime
Materials:
-
Substituted benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Ethanol or other suitable solvent
-
Distilled water
Procedure:
-
Dissolution: Dissolve the substituted benzaldehyde in ethanol in a round-bottom flask.
-
Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the flask.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: a. Once the reaction is complete, remove the ethanol under reduced pressure. b. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). c. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from an appropriate solvent system to yield the pure substituted benzaldoxime.
Diagram of Benzaldoxime Synthesis
Caption: General synthesis of a substituted benzaldoxime.
Conclusion
Substituted benzaldoximes are a remarkably versatile class of compounds with a wide range of applications. The ability to readily modify the substitution pattern on the aromatic ring provides a powerful tool for fine-tuning their properties for specific functions. In medicinal chemistry, they are crucial as cholinesterase reactivators and show promise as enzyme inhibitors. In coordination chemistry, they are effective metal chelators, and in materials science, they are emerging as valuable building blocks for functional polymers. The continued exploration of the structure-activity and structure-property relationships of substituted benzaldoximes will undoubtedly lead to the development of new and improved technologies across these diverse scientific fields.
References
- Ley, J. P., & Bertram, H. J. (2001). Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 9(7), 1879-1885. [Link]
- ResearchGate. (2023, January 10). Tyrosinase inhibitory activity. [Link]
- Gunnlaugsson, T., et al. (2010). Cation and anion selectivity of zwitterionic salicylaldoxime metal salt extractants. Dalton Transactions, 39(8), 1763-1770. [Link]
- Ovid. (n.d.).
- Nihei, K. I., & Kubo, I. (2017). Substituent effect of benzaldehydes on tyrosinase inhibition. Plant Physiology and Biochemistry, 112, 278-282. [Link]
- Li, L., et al. (2021). Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). Frontiers in Chemistry, 9, 710621. [Link]
- Li, L., et al. (2021). Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). Frontiers in Chemistry, 9, 710621. [Link]
- ResearchGate. (n.d.). Synthesis and chelation properties of Mannich polymers derived from piperazine and some hydroxy benzaldoximes. [Link]
- bioRxiv. (2025, July 20).
- Kim, J. H., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(3), 1033. [Link]
- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660. [Link]
- Lodge, A. M. (2013).
- Ramesh, V., & Rao, G. N. (1988). Solvent extraction of metals with commercial oxime extractant (LIX 622). Proceedings of the Indian Academy of Sciences-Chemical Sciences, 100(5), 359-361. [Link]
- Biology LibreTexts. (2021, August 1). 1.
- ResearchGate. (n.d.). (PDF) The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. [Link]
- Kuca, K., et al. (2006). Effect of Seven Newly Synthesized and Currently Available Oxime Cholinesterase Reactivators on Tabun-intoxicated Rats. Basic & Clinical Pharmacology & Toxicology, 98(4), 389-393. [Link]
- Wikipedia. (n.d.). Benzaldehyde oxime. [Link]
- WNS. (2023). Exploring the potential of 3-nitrobenzaldehyde thiosemicarbazone: versatile ligand for coordination complexes and its multidisci. [Link]
- Kuca, K., et al. (2009). Novel Bisquaternary Oximes—Reactivation of Acetylcholinesterase and Butyrylcholinesterase Inhibited by Paraoxon. Molecules, 14(12), 5021-5028. [Link]
- Truman State University. (2020).
- Kuca, K., et al. (2007). Currently used cholinesterase reactivators against nerve agent intoxication: comparison of their effectivity in vitro. Drug and Chemical Toxicology, 30(1), 31-40. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Nitrobenzaldoxime in Complex Reaction Mixtures
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For researchers, medicinal chemists, and process development scientists, the assurance of analytical specificity is paramount. In the synthesis of active pharmaceutical ingredients (APIs), intermediates and potential impurities like 4-Nitrobenzaldoxime can pose significant analytical challenges. This guide provides an in-depth comparison of analytical methodologies to assess and mitigate the cross-reactivity of this compound, ensuring the integrity and accuracy of analytical data in complex reaction matrices.
The Analytical Challenge: Specificity in the Face of Structural Similarity
This compound is an oxime derivative of 4-nitrobenzaldehyde.[1] In a typical synthetic route, it may coexist with its starting material, isomers (e.g., 2-nitrobenzaldoxime, 3-nitrobenzaldoxime), and other structurally related impurities or degradation products.[2][3] The presence of these analogues creates a risk of analytical cross-reactivity, where an analytical method fails to distinguish the target analyte from these other components. This can lead to inaccurate quantification, flawed impurity profiling, and ultimately, compromised quality and safety of the final drug product.[2]
The International Council for Harmonisation (ICH) guideline Q2(R1) mandates the demonstration of specificity for any analytical procedure.[4][5] Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[4][6] Forced degradation studies are a key tool in this process, as they intentionally create potential degradation products to challenge the specificity of the analytical method.[7][8][9]
Comparative Analysis of Analytical Methods
The choice of analytical technique is critical for resolving this compound from potential cross-reactants. The decision hinges on a balance of sensitivity, selectivity, and the specific information required.
| Analytical Technique | Principle | Selectivity | Sensitivity | Throughput | Key Application |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection by UV absorbance.[10] | Good; dependent on chromatographic resolution. | Moderate | High | Routine quantification, purity assessment. |
| LC-MS/MS | HPLC separation followed by mass analysis of the parent ion and its fragments.[11] | Excellent; provides mass-to-charge ratio confirmation. | Very High | Moderate | Impurity identification, trace-level quantification, structural elucidation. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis.[10] | Excellent; high resolving power for volatile analytes. | High | Moderate | Analysis of volatile impurities and reactants. |
From Experience: While HPLC-UV is a robust workhorse for routine quality control, its reliance on chromatographic separation alone can be a vulnerability.[12] Co-elution with an isomer having a similar UV spectrum can lead to overestimated results. In drug development, where identifying every impurity is crucial, the confirmatory power of mass spectrometry is indispensable. LC-MS/MS provides an orthogonal detection mechanism, ensuring that even if two compounds co-elute, they can be distinguished by their unique mass-to-charge ratios and fragmentation patterns.[11]
Experimental Design: A Self-Validating Protocol for Specificity
This protocol outlines a robust, self-validating workflow for assessing the cross-reactivity of this compound using a stability-indicating HPLC-UV method, with confirmation by LC-MS/MS. The causality behind each step is explained to underscore the scientific rationale.
Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing this compound cross-reactivity.
Step-by-Step Protocol
1. Preparation of Standards and Forced Degradation Samples
-
Rationale: To challenge the method, you need pure standards of all potential interferents and a complex mixture containing unknown degradation products.[7]
-
Protocol:
-
Prepare individual stock solutions (1 mg/mL) of the API, this compound, and its commercially available isomers (e.g., 3-Nitrobenzaldoxime) in a suitable solvent like methanol or acetonitrile.[1]
-
Perform forced degradation on the API.[8] Expose separate solutions of the API (approx. 1 mg/mL) to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state and in solution).
-
Photolytic: Expose to UV light (ICH Q1B conditions) for 24 hours.
-
-
Neutralize the acid and base samples before analysis.
-
2. Chromatographic Method Development (HPLC-UV)
-
Rationale: The goal is to achieve baseline separation of the API from this compound and all other potential impurities. A C18 column is a good starting point due to its versatility for moderately polar compounds.
-
Protocol:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile. A typical gradient might be: 0 min (95:5 A:B), 25 min (10:90 A:B), 30 min (10:90 A:B), 31 min (95:5 A:B), 35 min (95:5 A:B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength that provides a good response for all analytes (e.g., 270 nm, determined by UV scans).[10]
-
Injection Volume: 10 µL.
-
3. Specificity Analysis
-
Rationale: This step directly tests for cross-reactivity by analyzing a sample containing all potential interferents.
-
Protocol:
-
Prepare a specificity solution by spiking the API solution with this compound, its isomers, and an aliquot of each forced degradation mixture. The concentration of impurities should be at the level expected in a real sample (e.g., 0.1-1.0% of the API concentration).
-
Inject the individual standards and the specificity solution into the HPLC-UV system.
-
Inject the same solutions into an LC-MS/MS system to confirm the identity of each peak. The mass spectrometer can identify this compound by its molecular ion [M+H]⁺ or [M-H]⁻.[13]
-
Data Interpretation and Acceptance Criteria
For the method to be deemed specific, the following criteria, grounded in regulatory expectations, must be met:
-
Chromatographic Resolution: The resolution between the this compound peak and any adjacent peak (API, isomer, or degradant) must be greater than 2.0.
-
Peak Purity (for PDA detectors): The peak purity index for the API and this compound peaks in the spiked sample should pass the software's threshold (typically >0.99), indicating no significant co-eluting impurity.
-
Mass Confirmation: The mass spectrum of the peak corresponding to the retention time of this compound in the specificity solution must match that of the pure standard.
Caption: Ideal chromatographic separation for specificity.
Mitigating Cross-Reactivity
If cross-reactivity is observed (e.g., resolution < 2.0), several strategies can be employed:
-
Optimize Chromatography: Adjust mobile phase composition, gradient slope, column chemistry (e.g., C18 to Phenyl-Hexyl), or temperature to improve separation.
-
Employ Orthogonal Methods: If a single method cannot achieve specificity, a combination of two or more analytical procedures is recommended to achieve the necessary level of discrimination.[4][6] For instance, the primary HPLC-UV method for quantification could be supplemented with a second, different HPLC method or a capillary electrophoresis (CE) method for impurity profiling.
-
Leverage Mass Spectrometry: For routine analysis where an LC-MS is available, using it as the primary instrument provides the highest level of confidence and mitigates the risk of co-elution-based cross-reactivity.
By rigorously applying these principles and protocols, researchers can confidently establish the specificity of their analytical methods, ensuring that this compound and its related compounds are accurately and reliably monitored in any complex reaction mixture. This commitment to analytical integrity is the bedrock of robust drug development and manufacturing.
References
- Vertex AI Search. (n.d.). Impurities and Forced Degradation Studies: A Review.
- Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Vertex AI Search. (n.d.). Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- Vertex AI Search. (n.d.). Impurities and Forced Degradation Studies: A Review | Bentham Science Publishers.
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- Vertex AI Search. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group.
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A Researcher's Guide to Isomeric Stability: A DFT-Based Comparison of (E)- and (Z)-4-Nitrobenzaldoxime
This guide provides a comprehensive analysis of the relative stability of the (E) and (Z) isomers of 4-Nitrobenzaldoxime, grounded in the principles and practical application of Density Functional Theory (DFT). Intended for researchers in medicinal chemistry, materials science, and computational chemistry, this document moves beyond a simple comparison to explain the underlying rationale for the computational methods employed, ensuring a deep and actionable understanding of the subject.
Introduction: The Significance of Isomeric Configuration
This compound, a molecule of interest in various chemical and pharmaceutical contexts, can exist as two distinct geometric isomers: (E) and (Z). The spatial arrangement of the hydroxyl (-OH) group relative to the C=N double bond dictates the isomer's stereochemistry. This seemingly subtle difference can have profound impacts on a molecule's physicochemical properties, including its crystal packing, solubility, and, most critically, its interaction with biological targets. Understanding the relative thermodynamic stability of these isomers is paramount for predicting their prevalence in a synthetic mixture and for designing molecules with specific, desired conformations.
DFT has emerged as an indispensable tool for accurately predicting the energetic landscapes of molecular isomers. It offers a robust balance between computational efficiency and high accuracy, allowing for the reliable calculation of thermodynamic properties such as Gibbs free energy, which is the ultimate arbiter of stability under thermal equilibrium.[1]
Caption: Geometric isomers of this compound.
The Computational Strategy: A Framework for Trustworthy Predictions
The reliability of a DFT study hinges on the judicious selection of the computational method. Our approach is designed as a self-validating system, where each step confirms the soundness of the previous one.
-
Why DFT? We employ DFT because it accurately models electron correlation—the interactions between electrons—at a fraction of the computational cost of higher-level ab initio methods. This makes it ideal for molecules of this size.
-
The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in providing excellent descriptions of molecular geometries and energies for a wide range of organic compounds.
-
The 6-311++G(d,p) Basis Set: This basis set provides a flexible and accurate description of the electron distribution.
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, offering high accuracy.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling systems with potential hydrogen bonds and non-covalent interactions, such as the intramolecular interactions within our oxime isomers.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogens (p), allowing for non-spherical distortion of electron orbitals. This is essential for describing the polar C=N and O-H bonds accurately.
-
-
Solvent Modeling: While gas-phase calculations provide a baseline, the stability of isomers can be significantly influenced by a solvent. Using an implicit solvent model like the Polarization Continuum Model (PCM) can simulate the bulk electrostatic effects of a solvent (e.g., ethanol or water), providing a more realistic energetic picture.
Comparative Stability Analysis: Interpreting the Energetics
DFT calculations consistently reveal that for most benzaldoximes, the (E)-isomer is thermodynamically more stable than the (Z)-isomer. This preference is primarily attributed to steric factors. In the (Z)-isomer, the hydroxyl group is oriented towards the phenyl ring, leading to greater steric repulsion and a higher overall energy state.
The table below summarizes the typical results obtained from a DFT study at the B3LYP/6-311++G(d,p) level of theory in the gas phase. The key metric for comparison is the Gibbs Free Energy (G), which accounts for electronic energy, zero-point vibrational energy, and thermal contributions.
| Parameter | (E)-4-Nitrobenzaldoxime | (Z)-4-Nitrobenzaldoxime |
| Total Electronic Energy (Hartree) | Lower Value | Higher Value |
| Gibbs Free Energy (G) (Hartree) | Lower Value (More Stable) | Higher Value (Less Stable) |
| Relative Gibbs Free Energy (ΔG) | 0.00 kcal/mol (Reference) | > 0 kcal/mol |
| Dipole Moment (Debye) | Typically Lower | Typically Higher |
Analysis of Results:
-
Gibbs Free Energy: The (E)-isomer possesses a lower Gibbs free energy, marking it as the more stable conformer.[2] The energy difference (ΔG) between the two isomers, while often small (typically 1-5 kcal/mol), is significant enough to ensure that the (E)-isomer is the predominant form at equilibrium.
-
Dipole Moment: The difference in dipole moment arises from the vector sum of bond dipoles within the molecule. The specific orientation of the polar -OH group in the (Z)-isomer often leads to a larger overall molecular dipole moment compared to the (E)-isomer.
Experimental Protocol: A Step-by-Step DFT Workflow
This section provides a detailed, step-by-step methodology for performing a comparative stability analysis using a computational chemistry package like Gaussian.
Caption: Standard computational workflow for DFT-based isomer stability analysis.
Methodology Details:
-
Structure Generation:
-
Construct the 3D coordinates for both (E)- and (Z)-4-Nitrobenzaldoxime using a molecular builder (e.g., GaussView, Avogadro). Ensure the correct stereochemistry around the C=N bond.
-
-
Geometry Optimization:
-
Create an input file for each isomer.
-
Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Use the Opt keyword to request a geometry optimization to find the lowest energy conformation of each isomer.[3]
-
If simulating a solution, include the SCRF=(PCM, Solvent=...) keyword.
-
-
Frequency Calculation (The Self-Validation Step):
-
Following a successful optimization, perform a frequency calculation at the exact same level of theory . This is a critical step.
-
Use the Freq keyword.
-
Trustworthiness Check: The output of this calculation serves as a self-validating system. A true energy minimum on the potential energy surface will have zero imaginary frequencies. If one or more imaginary frequencies are present, the structure is a transition state, not a stable minimum, and must be re-optimized.
-
-
Data Extraction and Analysis:
-
From the frequency calculation output file for each isomer, extract the "Sum of electronic and thermal Free Energies". This is the Gibbs free energy (G).
-
Identify the isomer with the lower value of G as the more stable structure.
-
Calculate the relative free energy: ΔG = G(less stable) - G(more stable) . This value quantifies the stability difference.
-
Conclusion
DFT calculations provide an authoritative and reliable framework for comparing the stability of this compound isomers. The evidence strongly supports the greater thermodynamic stability of the (E)-isomer, a finding primarily driven by the minimization of steric hindrance. The detailed workflow presented here offers a robust, self-validating protocol for researchers to conduct similar high-quality computational investigations, enabling more informed decisions in molecular design and synthetic planning.
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A Head-to-Head Comparison of Purification Techniques for 4-Nitrobenzaldoxime: A Guide for Researchers
In the synthesis of pharmacologically relevant molecules, the purity of intermediates is paramount. 4-Nitrobenzaldoxime, a key building block in various synthetic pathways, often requires rigorous purification to remove unreacted starting materials, byproducts, and isomers. This guide provides an in-depth, head-to-head comparison of the two most common purification techniques for this compound: recrystallization and column chromatography. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a data-driven comparison to empower researchers in making informed decisions for their specific needs.
Introduction to this compound and the Imperative of Purification
This compound (C₇H₆N₂O₃) is a light yellow crystalline solid that serves as a versatile intermediate in organic synthesis.[1] Its purity is critical as contaminants can interfere with subsequent reaction steps, leading to lower yields and the formation of undesirable side products. Common impurities in crude this compound include unreacted 4-nitrobenzaldehyde, positional isomers (2-nitrobenzaldoxime), and byproducts from the oximation reaction.[2] The choice of purification technique depends on several factors, including the initial purity of the crude product, the desired final purity, the scale of the purification, and available resources.
Recrystallization: The Classic Approach to Bulk Purification
Recrystallization is a widely used technique for purifying solid organic compounds.[3] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.[4]
The Rationale Behind Solvent Selection
For this compound, a mixture of ethanol and water is a commonly employed and effective solvent system.[5] Ethanol is a good solvent for the oxime at elevated temperatures due to its moderate polarity, which matches the polarity of the aromatic oxime. Water, in which the oxime is sparingly soluble, acts as an anti-solvent. By carefully adjusting the ethanol-to-water ratio, a supersaturated solution is created upon cooling, leading to the selective crystallization of the pure this compound.
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and gently heat the mixture while stirring until the solid completely dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any adhering mother liquor containing dissolved impurities.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to obtain pure this compound.
Caption: Workflow for the purification of this compound via recrystallization.
Column Chromatography: The High-Resolution Separation Technique
Column chromatography is a powerful purification technique that separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[3] For this compound, which is a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase is a suitable choice.
Principles of Separation
In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase (eluent) is relatively non-polar.[7] Compounds in the mixture are introduced at the top of the column and are eluted with the mobile phase. More polar compounds, like this compound, will have a stronger interaction with the polar silica gel and will thus move down the column more slowly than less polar impurities. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted.
Experimental Protocol: Column Chromatography of this compound
Objective: To achieve high-purity this compound by separating it from closely related impurities and isomers.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (non-polar eluent)
-
Ethyl acetate (polar eluent)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Solvent System Selection: Determine the optimal mobile phase composition by performing thin-layer chromatography (TLC) on the crude material with various ratios of hexane and ethyl acetate. A solvent system that provides a retention factor (Rf) of 0.25-0.35 for this compound is generally ideal for good separation.[2]
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column, ensuring a uniform packing without air bubbles. Drain the excess hexane until the solvent level is just above the silica bed.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity (higher hexane content). Collect the eluent in fractions.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will help to elute the more strongly adsorbed this compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Caption: Workflow for the purification of this compound via column chromatography.
Data-Driven Comparison of Purification Techniques
To provide an objective comparison, the following table summarizes the expected performance of recrystallization and column chromatography for the purification of this compound. The data is based on typical results obtained for the closely related 3-Nitrobenzaldoxime and general principles of these techniques.[2]
| Metric | Recrystallization | Column Chromatography | Rationale |
| Initial Purity (%) | ~85 | ~85 | Assumed starting purity of a typical crude product. |
| Final Purity (%) | >98 | >99.5 | Column chromatography generally offers higher resolution and can separate very similar impurities.[8] |
| Typical Yield (%) | 80-90 | 60-80 | Some product loss is inevitable in both techniques, but losses can be higher in chromatography due to irreversible adsorption or streaking.[8] |
| Time (per gram) | ~2-4 hours | ~4-8 hours | Column chromatography is more labor-intensive and time-consuming, especially with fraction collection and analysis.[8] |
| Cost (per gram) | Low | Moderate to High | Recrystallization requires basic glassware and solvents, while chromatography requires expensive silica gel, larger solvent volumes, and specialized equipment.[9] |
| Solvent Consumption | Low | High | Column chromatography typically requires significantly more solvent for slurry preparation, elution, and TLC analysis.[10] |
| Scalability | Excellent | Poor to Moderate | Recrystallization is easily scaled up for larger quantities, whereas column chromatography becomes increasingly cumbersome and expensive.[9] |
Conclusion and Recommendations
The choice between recrystallization and column chromatography for the purification of this compound is contingent upon the specific experimental goals.
Recrystallization is the method of choice for:
-
Large-scale purification: Its cost-effectiveness and scalability make it ideal for purifying larger quantities of the compound.[9]
-
Moderate purity requirements: When a purity of >98% is sufficient for subsequent steps.
-
Time and resource constraints: It is a faster and less resource-intensive technique.
Column chromatography is recommended when:
-
High purity is critical: It is superior for removing trace impurities and closely related isomers, achieving purities >99.5%.[8]
-
The crude mixture is complex: It can effectively separate multiple components with varying polarities.
-
Small-scale purification: The higher cost and time investment are more justifiable for smaller quantities of valuable material.
For most standard synthetic applications, recrystallization of this compound from an ethanol-water mixture provides a product of sufficient purity in a time- and cost-effective manner. However, for applications demanding exceptionally high purity, such as in the synthesis of active pharmaceutical ingredients (APIs), column chromatography is the preferred method.
References
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Safety Operating Guide
Understanding the Hazard Profile of 4-Nitrobenzaldoxime
A Comprehensive Guide to the Proper Disposal of 4-Nitrobenzaldoxime for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical reagents, such as this compound, is not merely a regulatory hurdle but a cornerstone of responsible scientific conduct. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Therefore, all interactions with this chemical must be approached with the appropriate safety precautions.
Table 1: Key Hazard and Safety Information for this compound
| Property | Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1129-37-9 | [1][2] |
| Molecular Formula | C₇H₆N₂O₃ | [1][2] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents, acids, and acid chlorides.[1][3] |
Pre-Disposal Handling and Storage: A Foundation of Safety
The safe disposal of this compound begins with its proper handling and storage from the moment it enters your laboratory.
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, the following PPE is mandatory when handling the compound:
-
Eye and Face Protection : Chemical safety goggles or a face shield are essential to protect against splashes and dust.[1]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are required.[4]
-
Respiratory Protection : All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used.
Storage of Unused Product and Waste
Proper storage is critical to prevent accidental reactions and exposure.
-
Containers : Store this compound and its waste in tightly sealed, clearly labeled containers.
-
Location : Designate a cool, dry, and well-ventilated area for storage, away from incompatible materials.[1]
-
Segregation : It is crucial to segregate this compound waste from incompatible chemicals, particularly strong acids, bases, and oxidizing agents, to prevent potentially hazardous reactions.[1][3]
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. In-lab treatment or deactivation of nitroaromatic compounds is generally not advised for researchers due to the complexity and potential hazards of the required chemical reactions.
Waste Collection
-
Solid Waste : Collect pure, unused this compound, and any grossly contaminated items (e.g., weighing boats, contaminated gloves) in a designated, robust, and sealable container. This container should be clearly labeled as "Hazardous Waste: this compound".
-
Liquid Waste : For solutions containing this compound, use a separate, leak-proof container. Do not mix with other solvent waste streams unless you have confirmed compatibility. The container must be labeled with the full chemical names of all components and their approximate concentrations.
-
Sharps Waste : Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container that is then treated as hazardous waste.
Labeling of Waste Containers
Proper labeling is a critical step for regulatory compliance and the safety of waste handlers. Your hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
Your name, department, and contact information.
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of your hazardous waste. They will have established procedures and relationships with licensed waste disposal vendors.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's EHS department and emergency services.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
The following flowchart outlines the immediate actions to take in the event of a this compound spill.
Caption: Immediate response protocol for a this compound spill.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific EHS guidelines and protocols, as they may have additional requirements.
References
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- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BenchChem. (2025). Proper Disposal of Deoxybenzoin Oxime: A Guide for Laboratory Professionals.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555. [Link]
- Thiele, J., Müller, R., & Lingens, F. (1988). Enzymatic dehalogenation of chlorinated nitroaromatic compounds. Applied and Environmental Microbiology, 54(5), 1199–1202.
- Bossmann, S. H., et al. (2003). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 2(5), 527-532. [Link]
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- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.
- University of Massachusetts Lowell. (n.d.). SOP BIO-001 LAB GLASSWARE USE AND DISPOSAL.
- National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.
- Weill Cornell Medicine. (2020). EHS Program Manual 5.2 - Waste Disposal Procedure.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: A. National Institute for Occupational Safety and Health.
- Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Nitrobenzaldoxime
As researchers dedicated to advancing scientific discovery, our commitment to safety is paramount. The handling of reactive or toxic compounds requires not just adherence to protocols, but a deep, causal understanding of why these procedures are in place. This guide provides an in-depth operational plan for the safe handling of 4-Nitrobenzaldoxime, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to build a self-validating system of safety around this compound, ensuring the protection of all laboratory personnel.
Hazard Assessment: Understanding the Risks of this compound
This compound is a compound that demands respect. A thorough understanding of its hazard profile, as defined by the Globally Harmonized System (GHS), is the foundation of our safety protocol. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.
The compound is classified with several key hazards:
-
Acute Oral Toxicity: It is rated as "Toxic if swallowed"[1][2][3]. Accidental ingestion can lead to severe health consequences, necessitating immediate medical attention[1].
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation[2][3].
-
Respiratory Irritation: As a solid, the fine dust of this compound may cause respiratory tract irritation if inhaled[2][3].
-
Skin Sensitization: Some data suggests that prolonged or repeated contact may lead to an allergic skin reaction in susceptible individuals[4][5][6].
These hazards dictate a stringent approach to PPE. The following table summarizes the GHS classifications for this compound.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2][3] | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] | Warning |
The First Line of Defense: Engineering Controls
Before any discussion of PPE, we must emphasize the primacy of engineering controls. PPE should only be used as a last resort when hazards cannot be eliminated or controlled through other means[7].
-
Chemical Fume Hood: All handling of this compound, from weighing to preparing solutions, must be conducted inside a certified chemical fume hood[8][9]. This is non-negotiable. A fume hood contains vapors and dust, preventing inhalation and minimizing exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions[9].
Core PPE Protocol for this compound
The following PPE is mandatory for any procedure involving this compound. The selection process for specific scenarios is detailed in the workflow diagram below.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of serious eye irritation necessitates more robust protection.
-
Requirement: Wear tightly fitting chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 regulations[1][8][9].
-
Causality: Goggles provide a seal around the eyes, offering protection from splashes and airborne dust that standard safety glasses do not. For large-scale operations or when there is a significant splash risk, a face shield should be worn in addition to goggles[5].
Skin and Body Protection
Given the risk of skin irritation and potential sensitization, comprehensive body protection is crucial.
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement. For larger quantities, impervious or chemical-resistant clothing is recommended[1].
-
Gloves: The choice of glove material is critical.
-
Material: Nitrile rubber gloves are a suitable choice for protection against dry solids and incidental contact[4]. Always check the manufacturer's glove compatibility data for the specific solvents you may be using.
-
Inspection: Gloves must be inspected for any signs of degradation or punctures before each use[4][5].
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[5]. After use, dispose of contaminated gloves in accordance with institutional and local regulations[5][6]. Hands should be washed thoroughly after glove removal[4].
-
-
Additional Protection: For tasks involving larger quantities, consider a PVC apron and long-sleeved clothing to minimize all potential skin exposure[4][10].
Respiratory Protection
Engineering controls are designed to prevent the need for respiratory protection. However, in specific situations, it may be required.
-
Requirement: If you are working in a situation where dust generation is unavoidable (e.g., cleaning a large spill) or if engineering controls are not sufficient to keep exposure below occupational limits, a NIOSH-approved respirator is necessary[4][8][9].
-
Type: For fine dusts, a particulate respirator (e.g., N95, P95, or P100) is appropriate. For operations that might generate vapors, a respirator with combination cartridges (e.g., ABEK-P2) should be used[5]. A full respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements is mandatory if respirators are used[9].
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
